Product packaging for Ethyl 6-aminohexanoate hydrochloride(Cat. No.:CAS No. 3633-17-8)

Ethyl 6-aminohexanoate hydrochloride

Cat. No.: B1267968
CAS No.: 3633-17-8
M. Wt: 195.69 g/mol
InChI Key: MMSVBKQTXSDWQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Ethyl 6-aminohexanoate hydrochloride is a useful research compound. Its molecular formula is C8H18ClNO2 and its molecular weight is 195.69 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 226. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H18ClNO2 B1267968 Ethyl 6-aminohexanoate hydrochloride CAS No. 3633-17-8

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 6-aminohexanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2.ClH/c1-2-11-8(10)6-4-3-5-7-9;/h2-7,9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMSVBKQTXSDWQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10332521
Record name ethyl 6-aminohexanoate hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10332521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3633-17-8
Record name 3633-17-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=226
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ethyl 6-aminohexanoate hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10332521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Ethyl 6-Aminohexanoate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of Ethyl 6-aminohexanoate hydrochloride. The information is structured to be a valuable resource for researchers, scientists, and professionals involved in drug development and related fields.

Chemical and Physical Properties

This compound is the hydrochloride salt of the ethyl ester of 6-aminohexanoic acid. It is a white to off-white solid.[1][2] Its structure combines a linear six-carbon chain with a terminal amino group and an ethyl ester group, making it a derivative of the amino acid 6-aminohexanoic acid. The presence of the hydrochloride salt enhances its water solubility.

Quantitative data for this compound and its corresponding free base, Ethyl 6-aminohexanoate, are summarized in the tables below for easy comparison.

Table 1: General Chemical Properties

PropertyValueSource
Chemical Name This compoundIUPAC
Synonyms 6-Aminocaproic acid ethyl ester hydrochloride, Ethyl 6-aminocaproate hydrochloride[3]
CAS Number 3633-17-8[3][4]
Molecular Formula C₈H₁₈ClNO₂[3]
Molecular Weight 195.69 g/mol [3][4]
Appearance White to off-white solid[1][2]

Table 2: Physical Properties

PropertyThis compoundEthyl 6-aminohexanoate (Free Base)Source
Melting Point Not available (Predicted: ~110-120 °C)¹Not available[5]
Boiling Point Not available211.4 °C at 760 mmHg[6]
Density Not available0.949 g/cm³ (Predicted)[6]
pKa (of amino group) Not available10.3 (Basic)[7]
Solubility Soluble in water-
Topological Polar Surface Area 52.3 Ų52.3 Ų[3]

¹Prediction based on the melting point of the analogous methyl ester hydrochloride (117-124 °C).[5]

Spectroscopic Data (Predicted)

Table 3: Predicted Spectroscopic Data

Technique Predicted Data for this compound
¹H NMR δ (ppm): ~4.1 (q, 2H, OCH₂CH₃), ~3.0 (t, 2H, CH₂NH₃⁺), ~2.3 (t, 2H, CH₂COO), ~1.6 (m, 4H, CH₂CH₂CH₂), ~1.4 (m, 2H, CH₂CH₂COO), ~1.2 (t, 3H, OCH₂CH₃). The NH₃⁺ protons would likely appear as a broad singlet.
¹³C NMR δ (ppm): ~173 (C=O), ~60 (OCH₂), ~40 (CH₂NH₃⁺), ~34 (CH₂COO), ~28 (CH₂), ~26 (CH₂), ~24 (CH₂), ~14 (CH₃).
IR ν (cm⁻¹): ~3000-2800 (broad, N-H stretch of R-NH₃⁺), ~2950 (C-H stretch), ~1735 (C=O stretch), ~1600 & ~1500 (N-H bend), ~1180 (C-O stretch).
Mass Spec (EI) m/z: 159 [M-HCl]⁺, 114 [M-HCl-OC₂H₅]⁺, 86, 74, 44.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Synthesis of this compound (Fischer Esterification)

This protocol is based on the well-established Fischer esterification reaction.

Diagram: Synthesis Workflow of this compound

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products 6-Aminohexanoic_Acid 6-Aminohexanoic Acid Reaction_Mixture Reaction_Mixture 6-Aminohexanoic_Acid->Reaction_Mixture Ethanol Ethanol (excess) Ethanol->Reaction_Mixture Acid_Catalyst Acid Catalyst (e.g., H₂SO₄ or HCl gas) Acid_Catalyst->Reaction_Mixture Reflux Reflux Water Water Reflux->Water Byproduct Workup Workup Reflux->Workup Cooling & Purification Ethyl_6_aminohexanoate_HCl Ethyl 6-aminohexanoate hydrochloride Reaction_Mixture->Reflux Heat Workup->Ethyl_6_aminohexanoate_HCl Antifibrinolytic_Mechanism Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin Activation Fibrin Fibrin (Clot) Plasminogen->Fibrin Binds to Fibrin tPA_uPA t-PA / u-PA Plasmin->Fibrin Degrades FDPs Fibrin Degradation Products Fibrin->FDPs EAH_HCl Ethyl 6-Aminohexanoate HCl (Lysine Analog) EAH_HCl->Plasminogen Binds to Lysine Binding Sites

References

An In-Depth Technical Guide to Ethyl 6-aminohexanoate Hydrochloride (CAS: 3633-17-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 6-aminohexanoate hydrochloride, with a CAS number of 3633-17-8, is a bifunctional molecule featuring a primary amine and an ethyl ester. This compound serves as a valuable building block in organic synthesis, particularly in the burgeoning field of targeted protein degradation. Its linear C6 alkyl chain provides a flexible spacer, making it an important component in the design of Proteolysis Targeting Chimeras (PROTACs).

PROTACs are heterobifunctional molecules that co-opt the cell's ubiquitin-proteasome system to selectively degrade target proteins.[1][2] They consist of a ligand that binds to a target protein of interest, a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker's composition and length are critical for the formation of a stable and productive ternary complex between the target protein and the E3 ligase, which ultimately leads to the ubiquitination and subsequent degradation of the target protein.[2][3] this compound is a commonly employed building block for the alkyl linker component in PROTACs, offering a balance of flexibility and hydrophobicity that can influence the overall properties and efficacy of the degrader molecule.[1]

This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a focus on its role in the development of PROTACs. Detailed experimental protocols for its synthesis and its application in key biochemical assays are also presented.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical properties of this compound is provided in the table below. This data is essential for its handling, characterization, and application in chemical synthesis.

PropertyValueReference
CAS Number 3633-17-8[4]
Molecular Formula C8H18ClNO2[4]
Molecular Weight 195.69 g/mol [4][5]
Appearance White to off-white solid
Purity ≥95%[4]
Storage Room temperature[4]
IUPAC Name ethyl 6-aminohexanoate;hydrochloride[5]
InChI InChI=1S/C8H17NO2.ClH/c1-2-11-8(10)6-4-3-5-7-9;/h2-7,9H2,1H3;1H[5]
InChIKey MMSVBKQTXSDWQN-UHFFFAOYSA-N[5]
Canonical SMILES CCOC(=O)CCCCCN.Cl[5]

While specific high-resolution NMR spectra for this compound are not publicly available, the expected chemical shifts in ¹H and ¹³C NMR are well-established for similar structures. Purity is often confirmed by NMR, with assays typically showing >97.5%.[6]

Synthesis and Purification

The synthesis of this compound can be achieved through a two-step process: the synthesis of the free base, Ethyl 6-aminohexanoate, followed by its conversion to the hydrochloride salt.

Synthesis of Ethyl 6-aminohexanoate

A detailed experimental protocol for the synthesis of Ethyl 6-aminohexanoate from caprolactam and ethanol is described below.

Reaction Scheme:

G Caprolactam Caprolactam reagents + H₂O Caprolactam->reagents Ethanol Ethanol Ethanol->reagents Ethyl6aminohexanoate Ethyl 6-aminohexanoate reagents->Ethyl6aminohexanoate SnCl₂, heat G cluster_0 PROTAC Synthesis A E3 Ligase Ligand C Linker-E3 Ligase Conjugate A->C B Ethyl 6-aminohexanoate (Linker Precursor) B->C Amide Coupling E PROTAC C->E D Target Protein Ligand D->E Amide Coupling F Characterization (NMR, MS, HPLC) E->F G cluster_0 Western Blot Workflow A Cell Culture & PROTAC Treatment B Cell Lysis A->B C Protein Quantification (e.g., BCA Assay) B->C D SDS-PAGE C->D E Protein Transfer (to membrane) D->E F Antibody Incubation (Primary & Secondary) E->F G Signal Detection F->G H Data Analysis (Densitometry) G->H G POI Target Protein (POI) TernaryComplex Ternary Complex (POI-PROTAC-E3) POI->TernaryComplex PROTAC PROTAC PROTAC->TernaryComplex E3 E3 Ubiquitin Ligase E3->TernaryComplex Ubiquitination Poly-ubiquitination TernaryComplex->Ubiquitination Ubiquitin Transfer Recycling PROTAC Recycling TernaryComplex->Recycling Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Degradation of POI Proteasome->Degradation Recycling->PROTAC

References

In-Depth Technical Guide: Molecular Weight of Ethyl 6-Aminohexanoate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the molecular weight of ethyl 6-aminohexanoate hydrochloride, a compound of interest in various research and development applications. This document presents a comprehensive breakdown of its molecular composition and the calculation of its molecular weight, adhering to standardized atomic weights.

Compound Identification

  • Chemical Name: this compound

  • Synonyms: 6-Aminocaproic acid ethyl ester hydrochloride

  • CAS Number: 3633-17-8[1]

Molecular Formula and Weight

The chemical formula for this compound is C8H18ClNO2.[1][2] Its molecular weight is 195.69 g/mol .[1][2][3][4] This value is crucial for accurate measurements in experimental protocols, including solution preparation and stoichiometric calculations.

Quantitative Data Summary

The following table provides a detailed breakdown of the molecular weight of this compound, based on its elemental composition.

ElementSymbolAtomic CountStandard Atomic Weight (amu)Total Contribution to Molecular Weight (amu)
CarbonC812.01196.088
HydrogenH181.00818.144
ChlorineCl135.45335.453
NitrogenN114.00714.007
OxygenO215.99931.998
Total 195.690

Methodologies for Molecular Weight Determination

The molecular weight of a compound like this compound is determined based on the standard atomic weights of its constituent elements, as established by the International Union of Pure and Applied Chemistry (IUPAC). The process involves:

  • Elemental Analysis: Determining the empirical formula of the compound, which gives the simplest whole-number ratio of atoms of each element in the compound.

  • Mass Spectrometry: This technique is used to determine the molecular mass of the compound with high precision. It provides the mass-to-charge ratio of the ionized compound, from which the molecular weight can be accurately calculated.

  • Calculation from Chemical Formula: Once the molecular formula is established (C8H18ClNO2), the molecular weight is calculated by summing the atomic weights of all atoms in the molecule.

Logical Relationship of Components

The following diagram illustrates the hierarchical contribution of each element to the total molecular weight of this compound.

MolecularWeight cluster_elements Constituent Elements cluster_compound Final Compound C Carbon (C) 8 atoms Compound Ethyl 6-aminohexanoate Hydrochloride (C8H18ClNO2) MW: 195.69 g/mol C->Compound H Hydrogen (H) 18 atoms H->Compound Cl Chlorine (Cl) 1 atom Cl->Compound N Nitrogen (N) 1 atom N->Compound O Oxygen (O) 2 atoms O->Compound

Elemental contribution to the molecular weight.

References

An In-depth Technical Guide to Ethyl 6-aminohexanoate Hydrochloride: A Key Building Block in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 6-aminohexanoate hydrochloride is a bifunctional molecule of significant interest in contemporary drug discovery, primarily serving as a flexible alkyl linker in the burgeoning field of targeted protein degradation (TPD). This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and its critical application in the design and development of Proteolysis Targeting Chimeras (PROTACs). Detailed experimental protocols for its synthesis and subsequent use in PROTAC assembly and evaluation are presented, alongside key quantitative data to support its application in a research and development setting.

Introduction

Targeted protein degradation has emerged as a powerful therapeutic modality, offering the potential to address disease targets previously considered "undruggable" by traditional small-molecule inhibitors. PROTACs are at the forefront of this revolution, acting as heterobifunctional molecules that co-opt the cellular ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs). A PROTAC molecule is comprised of three key components: a "warhead" that binds to the POI, an E3 ligase-recruiting ligand, and a linker that connects these two elements. The linker is not merely a spacer but plays a crucial role in the efficacy of the PROTAC by influencing the formation and stability of the ternary complex between the POI and the E3 ligase.

This compound provides a simple, flexible, and synthetically accessible n-alkyl chain that is commonly employed as a PROTAC linker. Its hydrochloride salt form enhances its solubility and stability, making it a convenient building block in multi-step organic syntheses. This guide will delve into the technical details of this important molecule.

Chemical Structure and Properties

This compound is the hydrochloride salt of the ethyl ester of 6-aminohexanoic acid. The presence of a primary amine and a carboxylic acid ester within the same molecule makes it a versatile synthetic intermediate.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 3633-17-8[1][2][3][4]
Molecular Formula C₈H₁₈ClNO₂[1][4]
Molecular Weight 195.69 g/mol [1][4]
Appearance White to off-white solid[3]
Purity ≥95%[4]
Storage Room temperature, under inert gas (Nitrogen or Argon) at 2-8°C for long-term storage.[3][4]

Table 2: Spectroscopic Data (Predicted and from Related Compounds)

Spectroscopy Data Source/Note
¹H NMR (DMSO-d₆) 9.35 (br t, 3H, NH₃⁺), 4.05 (q, 2H, OCH₂CH₃), 3.14 (quartet, 2H, CH₂NH₃⁺), 2.28 (t, 2H, CH₂COO), 1.48 (m, 4H, CH₂CH₂CH₂), 1.23 (m, 2H, CH₂CH₂COO), 1.18 (t, 3H, OCH₂CH₃)Data for the closely related methyl 6-aminocaproate hydrochloride.[5] Expected shifts for the ethyl ester will be similar with the addition of the ethyl group signals.
¹³C NMR ~173 (C=O), ~60 (OCH₂), ~40 (CH₂NH₃⁺), ~33 (CH₂COO), ~28, ~25, ~24 (aliphatic CH₂), ~14 (CH₃)Predicted values based on standard chemical shifts.
FT-IR (KBr, cm⁻¹) ~2900 (N-H stretch of NH₃⁺), ~1730 (C=O ester stretch), ~1500 (N-H bend), ~1180 (C-O stretch)Characteristic vibrational frequencies for the functional groups present.
Mass Spec (ESI-MS) m/z 160.13 [M+H]⁺ (for the free base)Calculated for C₈H₁₇NO₂.

Table 3: Solubility Data

Solvent Solubility Reference
Water Freely soluble[6]
Ethanol Soluble
DMSO Soluble
Methanol Soluble

Synthesis of this compound

The most common laboratory synthesis of this compound involves the Fischer esterification of 6-aminohexanoic acid with ethanol in the presence of an acid catalyst.

Experimental Protocol: Fischer Esterification

Materials:

  • 6-aminohexanoic acid

  • Absolute ethanol

  • Thionyl chloride (SOCl₂) or concentrated hydrochloric acid (HCl)

  • Diethyl ether

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, suspend 6-aminohexanoic acid (1 equivalent) in absolute ethanol (5-10 volumes).

  • Acid Catalyst Addition: Cool the suspension in an ice bath. Slowly add thionyl chloride (1.2-1.5 equivalents) dropwise to the stirred suspension. Alternatively, bubble dry HCl gas through the solution or carefully add concentrated HCl.

  • Reaction: Remove the ice bath and fit the flask with a reflux condenser. Heat the reaction mixture to reflux and maintain for 4-6 hours, or stir at room temperature overnight. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Purification: The crude product, a white solid, can be purified by recrystallization. Dissolve the crude solid in a minimal amount of hot ethanol and then add cold diethyl ether to induce precipitation of the pure this compound.

  • Drying: Collect the white crystalline solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.

  • Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Application in PROTAC Drug Development

This compound serves as a readily available and versatile building block for the synthesis of PROTACs. The terminal primary amine allows for coupling to a carboxylic acid-functionalized "warhead" or E3 ligase ligand, while the ethyl ester can be hydrolyzed to a carboxylic acid for subsequent coupling to an amine-functionalized counterpart.

The PROTAC Signaling Pathway

The mechanism of action for a PROTAC involves hijacking the cell's ubiquitin-proteasome system to induce the degradation of a target protein.

PROTAC_Pathway cluster_cell Cellular Environment cluster_ternary PROTAC PROTAC (with Ethyl 6-aminohexanoate linker) Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ternary_Complex->PROTAC Release & Recycle Ub_POI Poly-ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Degraded_POI Degraded Protein Fragments Proteasome->Degraded_POI Degradation

Caption: The PROTAC-mediated protein degradation pathway.

Experimental Workflow: PROTAC Synthesis and Evaluation

The following diagram illustrates a typical workflow for the synthesis of a PROTAC using an alkyl linker like that derived from Ethyl 6-aminohexanoate, and its subsequent biological evaluation.

PROTAC_Workflow cluster_synthesis PROTAC Synthesis cluster_evaluation Biological Evaluation Warhead Warhead (POI Ligand) with coupling group Linker Ethyl 6-aminohexanoate -derived linker Warhead->Linker Amide Coupling E3_Ligand E3 Ligase Ligand with coupling group Linker->E3_Ligand Amide Coupling PROTAC Purified PROTAC E3_Ligand->PROTAC Purification Cell_Culture Cell Culture (& Treatment with PROTAC) PROTAC->Cell_Culture Cell_Lysis Cell Lysis & Protein Quantification Cell_Culture->Cell_Lysis Western_Blot Western Blot Analysis Cell_Lysis->Western_Blot Data_Analysis Data Analysis (Degradation Assessment) Western_Blot->Data_Analysis

Caption: General workflow for PROTAC synthesis and evaluation.

Experimental Protocol: PROTAC Synthesis via Amide Coupling

This protocol describes a general method for coupling Ethyl 6-aminohexanoate (after conversion to the free base and hydrolysis of the ester or direct use of the amine) to a carboxylic acid-containing warhead and an E3 ligase ligand.

Materials:

  • This compound

  • Warhead-COOH (carboxylic acid-functionalized POI ligand)

  • E3 Ligand-COOH (carboxylic acid-functionalized E3 ligase ligand)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Preparative HPLC system

Procedure:

  • Free Amine Generation: Dissolve this compound in a suitable solvent and neutralize with a base (e.g., triethylamine or DIPEA) to obtain the free amine. The ethyl ester can then be hydrolyzed under basic conditions (e.g., with LiOH) to yield the corresponding carboxylic acid if needed for the subsequent coupling step.

  • First Amide Coupling: To a solution of the warhead-COOH (1 equivalent) in anhydrous DMF, add HATU (1.1 equivalents) and DIPEA (2 equivalents). Stir for 15 minutes at room temperature. Add the free amine of the linker (1.2 equivalents) and stir at room temperature for 4-12 hours. Monitor the reaction by LC-MS.

  • Purification of Intermediate: Purify the resulting Warhead-Linker conjugate by preparative HPLC.

  • Second Amide Coupling: Repeat the amide coupling procedure using the purified Warhead-Linker intermediate and the E3 Ligand-COOH.

  • Final Purification: Purify the final PROTAC product by preparative HPLC to >95% purity.

  • Characterization: Confirm the structure and identity of the final PROTAC by high-resolution mass spectrometry and ¹H NMR.

Experimental Protocol: Western Blot Analysis of Protein Degradation

This protocol provides a method to assess the efficacy of a synthesized PROTAC in degrading its target protein in a cellular context.[7][8]

Materials:

  • Appropriate cell line expressing the POI

  • Synthesized PROTAC

  • DMSO (vehicle control)

  • Cell culture medium and supplements

  • PBS (Phosphate-Buffered Saline)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the POI

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • ECL (Enhanced Chemiluminescence) detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Cell Seeding and Treatment: Seed cells in multi-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (and a DMSO vehicle control) for a predetermined time (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.

  • Sample Preparation: Normalize the protein concentration of all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling.

  • SDS-PAGE and Protein Transfer: Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the POI overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Signal Detection: Add the ECL reagent and visualize the protein bands using a chemiluminescence imager.

  • Loading Control: Strip the membrane and re-probe with the loading control antibody, or use a separate gel.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the POI band intensity to the loading control band intensity for each sample. Calculate the percentage of protein degradation relative to the vehicle control.

Conclusion

This compound is a fundamental building block in the field of targeted protein degradation. Its simple, flexible alkyl structure, coupled with its synthetic tractability, makes it an attractive choice for linker design in PROTACs. This technical guide has provided a comprehensive overview of its properties, synthesis, and application in drug discovery. The detailed protocols and data presented herein are intended to serve as a valuable resource for researchers and scientists working to develop the next generation of protein-degrading therapeutics.

References

Synthesis of Ethyl 6-aminohexanoate Hydrochloride from ε-Caprolactam: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the synthesis of Ethyl 6-aminohexanoate hydrochloride, a valuable intermediate in various chemical and pharmaceutical applications. The primary focus is on the robust and widely practiced two-step synthesis route commencing from ε-caprolactam. Additionally, a contemporary one-step "green" synthesis approach is discussed. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering detailed experimental protocols, quantitative data, and process visualizations.

Two-Step Synthesis Pathway

The traditional and most established method for preparing this compound from ε-caprolactam involves a two-step reaction sequence:

  • Ring-Opening Hydrolysis of ε-Caprolactam: The cyclic amide, ε-caprolactam, undergoes hydrolysis to yield 6-aminohexanoic acid. When conducted in the presence of hydrochloric acid, this step directly affords 6-aminohexanoic acid hydrochloride.

  • Fischer Esterification: The resulting 6-aminohexanoic acid hydrochloride is subsequently esterified with ethanol in the presence of an acid catalyst to produce the target compound, this compound.

Experimental Protocols

Step 1: Synthesis of 6-Aminohexanoic Acid Hydrochloride

This protocol is adapted from established literature procedures for the acidic hydrolysis of ε-caprolactam.[1]

  • Materials:

    • ε-Caprolactam

    • Concentrated Hydrochloric Acid (HCl)

    • Deionized Water

    • Activated Carbon (e.g., Norit)

  • Procedure:

    • In a round-bottomed flask equipped with a reflux condenser, combine ε-caprolactam (1.0 eq) with a solution of concentrated hydrochloric acid (specific gravity 1.19) in deionized water.

    • Heat the mixture to boiling and maintain reflux for approximately 1 hour. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

    • After completion of the reaction, cool the resulting yellow solution and decolorize it by adding a small amount of activated carbon and stirring for a short period.

    • Filter the solution to remove the activated carbon.

    • Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the crude 6-aminohexanoic acid hydrochloride as a solid.

Step 2: Synthesis of this compound

This protocol is analogous to the synthesis of the corresponding methyl ester hydrochloride.[2]

  • Materials:

    • 6-Aminohexanoic acid hydrochloride

    • Anhydrous Ethanol (EtOH)

    • Thionyl Chloride (SOCl₂) or Hydrogen Chloride (gas)

  • Procedure using Thionyl Chloride:

    • Suspend 6-aminohexanoic acid hydrochloride (1.0 eq) in anhydrous ethanol at 0 °C in a flask equipped with a stirring mechanism and a gas outlet to vent HCl and SO₂ gases.

    • Slowly add thionyl chloride (1.4 eq) dropwise to the stirred suspension, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring overnight.

    • Remove the excess ethanol and unreacted thionyl chloride by distillation under reduced pressure to yield this compound as a solid product.

  • Alternative Procedure using Hydrogen Chloride Gas:

    • Dissolve 6-aminohexanoic acid hydrochloride in anhydrous ethanol.

    • Bubble dry hydrogen chloride gas through the solution for a few minutes.

    • Stir the mixture at room temperature for several hours.

    • Concentrate the reaction mixture under reduced pressure to obtain the product.

Quantitative Data
ParameterStep 1: HydrolysisStep 2: Esterification (Methyl Ester Analogue)Reference
Starting Material ε-Caprolactam6-Aminohexanoic acid[1],[2]
Key Reagents Concentrated HCl, WaterThionyl Chloride, Methanol[2]
Product 6-Aminohexanoic Acid HydrochlorideMthis compound[2]
Yield Not explicitly stated, but typically high99%[2]

Process Workflow

Two_Step_Synthesis Caprolactam ε-Caprolactam Hydrolysis Step 1: Ring-Opening Hydrolysis Caprolactam->Hydrolysis  HCl, H₂O, Reflux AminoAcidHCl 6-Aminohexanoic Acid Hydrochloride Hydrolysis->AminoAcidHCl Esterification Step 2: Fischer Esterification AminoAcidHCl->Esterification  Ethanol, Acid Catalyst (e.g., SOCl₂ or HCl gas) FinalProduct Ethyl 6-aminohexanoate Hydrochloride Esterification->FinalProduct

Caption: Workflow for the two-step synthesis of this compound.

One-Step Synthesis in Near-Critical Water

A more recent and environmentally benign approach involves the direct synthesis of ethyl 6-aminohexanoate from ε-caprolactam and ethanol in near-critical water.[3] This method obviates the need for strong acids and organic solvents in the primary reaction step.

Experimental Synopsis

The reaction is typically carried out in a high-pressure reactor. ε-Caprolactam, ethanol, and water are heated to near-critical temperatures (e.g., 260-320 °C). The use of a catalyst, such as tin(II) chloride (SnCl₂), has been shown to significantly improve the reaction yield.[3] The reaction is influenced by temperature, reaction time, and the molar ratio of reactants.

Quantitative Data
ParameterOne-Step SynthesisReference
Starting Materials ε-Caprolactam, Ethanol, Water[3]
Catalyst (Additive) SnCl₂[3]
Product Ethyl 6-aminohexanoate[3]
Maximum Yield 98%[3]
Reaction Conditions Near-critical water[3]

Logical Relationship Diagram

One_Step_Synthesis_Factors cluster_reactants Reactants & Conditions cluster_parameters Process Parameters Caprolactam ε-Caprolactam Yield Yield of Ethyl 6-aminohexanoate Ethanol Ethanol NCW Near-Critical Water Temperature Temperature Temperature->Yield influences Time Residence Time Time->Yield influences Ratio Reactant/Water Ratio Ratio->Yield influences Additive Additive (e.g., SnCl₂) Additive->Yield significantly influences

Caption: Factors influencing the one-step synthesis of Ethyl 6-aminohexanoate.

Conclusion

The synthesis of this compound from ε-caprolactam can be effectively achieved through a well-established two-step process involving hydrolysis and subsequent esterification. This method is reliable and scalable, making it suitable for many research and industrial applications. For endeavors focused on "green chemistry," the one-step synthesis in near-critical water presents a promising alternative, offering high yields with reduced environmental impact. The choice of synthetic route will depend on the specific requirements of the application, including scale, purity, and environmental considerations.

References

Navigating the Solubility of Ethyl 6-Aminohexanoate Hydrochloride in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of ethyl 6-aminohexanoate hydrochloride in various organic solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this guide focuses on qualitative solubility principles, inferred properties from similar compounds, and standardized experimental protocols for determining solubility.

Core Concepts: Understanding the Solubility of Amine Hydrochlorides

This compound is an amino acid ester salt. Its solubility is governed by the interplay between the polar amino hydrochloride group and the more non-polar ethyl hexanoate chain. As a salt, it possesses ionic characteristics, which significantly influence its interaction with different types of solvents. The general principle of "like dissolves like" is paramount in predicting its solubility. Polar solvents are generally better at solvating ions and polar molecules, while non-polar solvents are more suitable for non-polar compounds.

The hydrochloride salt form enhances the water solubility of the parent compound, ethyl 6-aminohexanoate.[1] However, this ionic character generally leads to lower solubility in many common organic solvents compared to its free base form. For many applications in organic synthesis and drug development, understanding and navigating this solubility profile is critical.

Solubility Profile: A Qualitative Assessment

Solvent ClassificationSolventExpected SolubilityRationale
Protic Polar MethanolModerately SolubleThe hydroxyl group can hydrogen bond with the amine hydrochloride, and the overall polarity of methanol can solvate the salt to some extent.
EthanolSparingly to Moderately SolubleSimilar to methanol, but its slightly lower polarity may result in reduced solubility. The parent amino acid, 6-aminocaproic acid, is only slightly soluble in ethanol.[2]
Aprotic Polar Dimethyl Sulfoxide (DMSO)Likely SolubleDMSO is a strong polar aprotic solvent capable of dissolving many organic salts.
Dimethylformamide (DMF)Likely SolubleSimilar to DMSO, DMF is a highly polar solvent that can effectively solvate salts.
AcetonitrileSparingly SolubleWhile polar, acetonitrile is generally a weaker solvent for salts compared to DMSO or DMF.
Non-Polar Dichloromethane (DCM)Sparingly to InsolubleThe ionic nature of the hydrochloride salt makes it poorly soluble in this non-polar solvent. The free base form would be more soluble.[3]
Diethyl EtherInsolubleAs a non-polar solvent, diethyl ether is a poor solvent for salts.[3]
HexanesInsolubleThe highly non-polar nature of alkanes makes them unsuitable for dissolving ionic compounds.[3]

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data for this compound, a standardized experimental protocol should be followed. The following is a general method that can be adapted for various organic solvents.

Objective: To determine the saturation solubility of this compound in a specific organic solvent at a given temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Thermostatically controlled shaker or magnetic stirrer with heating capabilities

  • Analytical balance

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument (e.g., UV-Vis spectrophotometer if the compound has a chromophore)

  • Volumetric flasks and pipettes

  • Syringe filters (chemically compatible with the solvent)

Methodology:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The excess solid should be clearly visible.

    • Place the vial in a thermostatically controlled shaker or on a stirring plate set to a constant temperature (e.g., 25 °C).

    • Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation is reached. The equilibration time should be determined experimentally by taking measurements at different time points until the concentration remains constant.

  • Sample Collection and Preparation:

    • After equilibration, allow the suspension to settle.

    • Carefully withdraw a known volume of the supernatant using a pipette. To avoid transferring solid particles, it is advisable to centrifuge the sample and then draw from the clear supernatant.

    • Immediately filter the collected supernatant through a syringe filter that is compatible with the solvent to remove any remaining microscopic solid particles.

  • Analysis:

    • Accurately dilute the filtered supernatant with a known volume of a suitable solvent (often the same solvent or a mobile phase component for HPLC) to bring the concentration within the calibration range of the analytical instrument.

    • Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC) to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of known concentrations of this compound.

  • Calculation of Solubility:

    • From the concentration of the diluted sample and the dilution factor, calculate the concentration of the saturated solution.

    • Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.

Visualizing the Experimental Workflow

The process of determining the solubility of a compound can be visualized as a logical workflow.

experimental_workflow cluster_prep Preparation cluster_sampling Sampling cluster_analysis Analysis start Start add_excess Add Excess Solute to Solvent start->add_excess equilibrate Equilibrate at Constant Temperature add_excess->equilibrate centrifuge Centrifuge to Pellet Solid equilibrate->centrifuge supernatant Collect Supernatant centrifuge->supernatant filter_sample Filter Supernatant supernatant->filter_sample dilute Dilute Sample filter_sample->dilute analyze Analyze via HPLC dilute->analyze calculate Calculate Solubility analyze->calculate end End calculate->end

Caption: A conceptual workflow for the experimental determination of solubility.

This guide provides a foundational understanding of the solubility of this compound in organic solvents. For specific applications, it is highly recommended to perform experimental solubility studies to obtain precise quantitative data.

References

An In-depth Technical Guide to ε-Aminocaproic Acid Ethyl Ester Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Information

ε-Aminocaproic acid ethyl ester hydrochloride is the ethyl ester form of ε-aminocaproic acid, a synthetic derivative of the amino acid lysine.[1][2] Primarily, it is recognized as a prodrug of ε-aminocaproic acid, a well-established antifibrinolytic agent used to control bleeding by inhibiting the breakdown of blood clots.[3] The esterification of ε-aminocaproic acid is intended to modify its physicochemical properties, potentially enhancing its absorption or allowing for different formulation strategies.

Chemical and Physical Properties
PropertyValueSource
Chemical Name ethyl 6-aminohexanoate hydrochloride[4][5]
Synonyms 6-Aminocaproic acid ethyl ester hydrochloride, Ethyl ε-aminocaproate hydrochloride[4]
CAS Number 3633-17-8[4][5]
Molecular Formula C₈H₁₈ClNO₂[4][6]
Molecular Weight 195.69 g/mol [4][6]
Appearance White to off-white solid[7]
Melting Point 117-124 °C (for methyl ester hydrochloride)
Boiling Point 211.4 °C at 760 mmHg (for free base)[8]
Solubility Expected to be soluble in water.N/A
pKa (of parent acid) 10.3 (basic)[9]
Spectral Data
  • ¹H NMR: For the methyl ester hydrochloride, characteristic peaks would be expected for the methylene groups of the hexanoate chain, the aminomethyl group, and the methyl ester group.

  • ¹³C NMR: For mthis compound, carbon signals would correspond to the carbonyl group, the methoxy group, and the six carbons of the hexanoate backbone.[10]

  • IR: The IR spectrum would likely show characteristic absorptions for the N-H stretching of the ammonium group, C-H stretching of the alkyl chain, a strong C=O stretch for the ester, and C-O stretching.[10]

  • Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak corresponding to the free base (ethyl 6-aminohexanoate) and fragmentation patterns characteristic of an amino acid ester.

Synthesis and Manufacturing

The primary method for synthesizing ε-aminocaproic acid ethyl ester hydrochloride is through the Fischer esterification of ε-aminocaproic acid. This involves reacting the carboxylic acid with ethanol in the presence of a strong acid catalyst, typically hydrochloric acid or sulfuric acid.[11][12][13]

Experimental Protocol: Fischer Esterification

This protocol is a generalized procedure based on established methods for Fischer esterification.[11][14][15]

Materials:

  • ε-Aminocaproic acid

  • Anhydrous ethanol

  • Concentrated hydrochloric acid (or thionyl chloride/acetyl chloride as an alternative source of HCl)

  • Diethyl ether (or other suitable solvent for precipitation/washing)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Rotary evaporator

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, suspend ε-aminocaproic acid in a large excess of anhydrous ethanol. The ethanol acts as both a reactant and the solvent.

  • Acid Catalyst Addition: Cool the mixture in an ice bath and slowly add concentrated hydrochloric acid with stirring. Alternatively, a safer in-situ generation of HCl can be achieved by the slow addition of acetyl chloride or thionyl chloride to the cold ethanol.

  • Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to a gentle reflux using a heating mantle. The reaction is typically refluxed for several hours to drive the equilibrium towards the ester product. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess ethanol using a rotary evaporator.

  • Product Isolation and Purification: The crude product, ε-aminocaproic acid ethyl ester hydrochloride, can be precipitated from the concentrated residue by the addition of a non-polar solvent like diethyl ether. The resulting solid is then collected by vacuum filtration.

  • Washing and Drying: Wash the collected solid with cold diethyl ether to remove any unreacted starting materials or byproducts. Dry the purified product under vacuum.

Synthesis Workflow

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up and Purification Epsilon-Aminocaproic_Acid ε-Aminocaproic Acid Reaction_Mixture Reaction Mixture in Flask Epsilon-Aminocaproic_Acid->Reaction_Mixture Ethanol Anhydrous Ethanol Ethanol->Reaction_Mixture HCl Hydrochloric Acid (catalyst) HCl->Reaction_Mixture Reflux Reflux Reaction_Mixture->Reflux Evaporation Rotary Evaporation Reflux->Evaporation Precipitation Precipitation with Diethyl Ether Evaporation->Precipitation Filtration Vacuum Filtration Precipitation->Filtration Washing Washing with Diethyl Ether Filtration->Washing Drying Drying under Vacuum Washing->Drying Final_Product ε-Aminocaproic Acid Ethyl Ester Hydrochloride Drying->Final_Product

Fischer Esterification Workflow

Mechanism of Action and Biological Activity

ε-Aminocaproic acid ethyl ester is expected to act as a prodrug, being rapidly hydrolyzed in vivo by esterases to yield ε-aminocaproic acid and ethanol.[16][17] The therapeutic activity is therefore attributed to the parent compound, ε-aminocaproic acid.

ε-Aminocaproic acid is a synthetic analog of the amino acid lysine and functions as an antifibrinolytic agent.[1] It competitively inhibits the activation of plasminogen to plasmin, the primary enzyme responsible for the degradation of fibrin clots. It achieves this by binding to the lysine-binding sites on plasminogen, which are necessary for plasminogen to attach to the fibrin clot surface where it is activated by tissue plasminogen activator (tPA) and urokinase. By blocking this binding, ε-aminocaproic acid prevents the formation of plasmin and thereby stabilizes the fibrin clot, leading to reduced bleeding.

Fibrinolytic Pathway and Inhibition by ε-Aminocaproic Acid

G cluster_activation Plasminogen Activation cluster_fibrinolysis Fibrinolysis cluster_inhibition Inhibition Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin Activation tPA_uPA tPA / uPA tPA_uPA->Plasminogen Fibrin Fibrin (Clot) Plasmin->Fibrin Degradation FDPs Fibrin Degradation Products Fibrin->FDPs EACA ε-Aminocaproic Acid EACA->Plasminogen Inhibits Activation

Mechanism of Antifibrinolytic Action

Applications in Research and Development

The primary utility of ε-aminocaproic acid ethyl ester hydrochloride in a research and drug development context lies in its potential as a prodrug of ε-aminocaproic acid and as a skin permeation enhancer.

Prodrug Development

As a prodrug, the ethyl ester may offer advantages over the parent compound, such as improved oral bioavailability or altered pharmacokinetic properties. Research in this area would involve comparative studies of the absorption, distribution, metabolism, and excretion (ADME) profiles of the ester and the parent acid.

Transdermal Drug Delivery

Esters of 6-aminohexanoic acid have been investigated as skin permeation enhancers.[18][19] The lipophilic ethyl group may facilitate the transport of co-administered drugs across the stratum corneum. Studies have shown that the length of the alkyl chain in such esters can significantly influence their enhancing activity.[18]

ApplicationRationaleKey Research Areas
Prodrug of ε-Aminocaproic Acid Potentially improved pharmacokinetic profile (e.g., absorption, duration of action).In vivo hydrolysis studies, comparative bioavailability studies, formulation development.[16][17]
Transdermal Penetration Enhancer The amphiphilic nature of the molecule may disrupt the stratum corneum, facilitating drug permeation.In vitro skin permeation studies with various model drugs, structure-activity relationship studies.[18][19]

Safety and Handling

Based on safety data for related compounds, ε-aminocaproic acid ethyl ester hydrochloride should be handled with appropriate precautions in a laboratory setting.

  • Hazard Identification: May cause skin irritation, serious eye irritation, and respiratory irritation.[4]

  • Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid breathing dust. Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a cool, dry place.

  • First Aid:

    • Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

    • Skin: Wash with plenty of soap and water.

    • Inhalation: Remove person to fresh air and keep comfortable for breathing.

    • Ingestion: Rinse mouth. Do NOT induce vomiting.

This information is intended for research and development purposes and does not constitute medical advice. Always consult the relevant safety data sheets (SDS) before handling any chemical.

References

An In-depth Technical Guide to the Safe Handling of Ethyl 6-aminohexanoate HCl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data for Ethyl 6-aminohexanoate Hydrochloride (CAS No: 3633-17-8). The information is compiled and presented to meet the needs of laboratory personnel, ensuring safe handling and use of this compound in a research and development setting.

Section 1: Chemical and Physical Properties

Ethyl 6-aminohexanoate HCl is a chemical compound utilized as a building block in the synthesis of various organic molecules, including those for protein degradation.[1] A clear understanding of its physical and chemical properties is fundamental to its safe handling.

PropertyValueSource
Molecular Formula C8H18ClNO2[1][2][3][4][5]
Molecular Weight 195.69 g/mol [1][2][3][4]
Physical State Solid[5]
Purity ≥95% - 97%[1][5]

Section 2: Hazard Identification and Classification

Ethyl 6-aminohexanoate HCl is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to its irritant properties.

Hazard ClassificationCategoryGHS CodeDescription
Skin Corrosion/Irritation2H315Causes skin irritation
Serious Eye Damage/Eye Irritation2AH319Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)3H335May cause respiratory irritation

Data sourced from multiple safety data sheets.[2][3]

GHS Pictogram:

alt text

Signal Word: Warning [2][3]

Hazard Statements: [2][3]

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Statements: [2][3]

  • P261: Avoid breathing dust/fume/gas/mist/vapours/spray.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Section 3: Experimental Protocols for Safe Handling

Adherence to strict experimental protocols is crucial when working with Ethyl 6-aminohexanoate HCl to minimize exposure and ensure a safe laboratory environment.

Personal Protective Equipment (PPE) Protocol:

A foundational aspect of safe handling involves the consistent use of appropriate personal protective equipment.

PPE_Protocol cluster_ppe Required Personal Protective Equipment Eye_Protection Face shield and safety glasses (NIOSH or EN 166 approved) Hand_Protection Chemical-resistant gloves Body_Protection Lab coat Researcher Researcher Handling Handling Ethyl 6-aminohexanoate HCl Researcher->Handling Wears Handling->Eye_Protection Handling->Hand_Protection Handling->Body_Protection

Personal Protective Equipment Workflow.

Spill Response Protocol:

In the event of a spill, a systematic and calm response is necessary to mitigate any potential hazards.

  • Evacuate and Ventilate: Immediately evacuate personnel from the affected area and ensure adequate ventilation.

  • Containment: Prevent the spill from spreading. Do not let the product enter drains.

  • Cleanup:

    • Wear appropriate PPE, including a self-contained breathing apparatus if necessary.

    • Avoid creating dust.

    • Pick up and arrange disposal without creating dust. Sweep up and shovel the material.

    • Place the spilled material into a suitable, closed container for disposal.

Section 4: First-Aid Measures

Immediate and appropriate first-aid is critical in case of accidental exposure. The following diagram outlines the recommended first-aid procedures.

First_Aid_Measures cluster_exposure Exposure Type cluster_action Immediate Action Inhalation Inhalation Move_Fresh_Air Move to fresh air. If not breathing, give artificial respiration. Inhalation->Move_Fresh_Air Skin_Contact Skin Contact Wash_With_Water Wash off with soap and plenty of water. Skin_Contact->Wash_With_Water Eye_Contact Eye Contact Rinse_Eyes Rinse thoroughly with plenty of water for at least 15 minutes. Eye_Contact->Rinse_Eyes Ingestion Ingestion Rinse_Mouth Rinse mouth with water. Never give anything by mouth to an unconscious person. Ingestion->Rinse_Mouth Consult_Physician Consult a Physician Move_Fresh_Air->Consult_Physician Wash_With_Water->Consult_Physician Rinse_Eyes->Consult_Physician Rinse_Mouth->Consult_Physician

First-Aid Response Workflow.

Section 5: Storage and Handling Procedures

Proper storage and handling are essential to maintain the chemical's integrity and prevent accidents.

Storage Recommendations:

  • Store in a tightly closed container.

  • Keep in a dry and well-ventilated place.

  • Recommended storage temperature is between 2-8°C in an inert atmosphere.[3]

Handling Recommendations:

  • Avoid contact with skin and eyes.[3]

  • Avoid the formation of dust and aerosols.[3]

  • Provide appropriate exhaust ventilation at places where dust is formed.[3]

  • Handle in accordance with good industrial hygiene and safety practices.

  • Wash hands before breaks and at the end of the workday.[3]

The following diagram illustrates the logical flow of safe handling practices.

Safe_Handling_Workflow Start Start Handling Procedure Wear_PPE Wear Appropriate PPE (Gloves, Goggles, Lab Coat) Start->Wear_PPE Use_Ventilation Use in a Well-Ventilated Area (e.g., Fume Hood) Wear_PPE->Use_Ventilation Avoid_Dust Avoid Dust Formation Use_Ventilation->Avoid_Dust Avoid_Contact Avoid Contact with Skin and Eyes Avoid_Dust->Avoid_Contact Store_Properly Store in a Cool, Dry, Well-Ventilated Place (2-8°C, Inert Atmosphere) Avoid_Contact->Store_Properly Wash_Hands Wash Hands Thoroughly After Handling Store_Properly->Wash_Hands End End of Procedure Wash_Hands->End

Safe Handling and Storage Workflow.

Section 6: Fire-Fighting Measures

In the event of a fire involving Ethyl 6-aminohexanoate HCl, the following measures should be taken.

Suitable Extinguishing Media: [3]

  • Water spray

  • Alcohol-resistant foam

  • Dry chemical

  • Carbon dioxide

Fire-Fighting Instructions:

  • Wear a self-contained breathing apparatus for fire-fighting if necessary.[3]

Section 7: Toxicological Information

Section 8: Disposal Considerations

Dispose of Ethyl 6-aminohexanoate HCl and its containers in accordance with local, regional, and national regulations. Do not let the product enter drains.[3] It is recommended to use a licensed professional waste disposal service.

References

A Technical Guide to Ethyl 6-Aminohexanoate Hydrochloride for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of the commercial availability, key specifications, and applications of Ethyl 6-aminohexanoate hydrochloride (CAS: 3633-17-8). This document is intended for researchers, scientists, and professionals in the field of drug development and chemical biology.

Commercial Availability and Supplier Specifications

This compound is readily available from a variety of chemical suppliers. It is typically sold for research and development purposes and not for medical or consumer use.[1] The compound is generally supplied as a white to off-white solid or powder.[2][3][4]

Below is a summary of the quantitative data available from various commercial suppliers. This information is crucial for assessing the purity and quality of the compound for experimental use.

Supplier/SourcePurity/AssayMolecular FormulaMolecular Weight ( g/mol )CAS NumberNotes
PubChemC8H18ClNO2195.693633-17-8[5]
Supplier Amin 95%C8H18ClNO2195.693633-17-8Marketed as a Protein Degrader Building Block.[1]
Fluorochem97%C8H18ClNO2Supplied as a solid.[3]
Thermo Scientific>97.5% (by NMR)C8H17NO2 (free base)159.23 (free base)371-34-6 (free base)Data for the free base form, Ethyl 6-aminohexanoate.[6]
CymitQuimica98%C8H17NO2 (free base)159.23 (free base)371-34-6 (free base)Data for the free base form, Ethyl 6-aminohexanoate.[4]
MedChemExpress3633-17-8Described as a PROTAC linker.[7][8]
GuidechemC8H18ClNO23633-17-8Available in package sizes from 250 mg to 25 kg.[2]

Note: It is essential to refer to the lot-specific Certificate of Analysis (CoA) for precise data.[9]

Application in Proteolysis-Targeting Chimeras (PROTACs)

This compound is a valuable building block in the synthesis of Proteolysis-Targeting Chimeras (PROTACs).[8] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. The linker component of a PROTAC, for which this compound serves as a precursor, is critical for establishing the appropriate spatial orientation between the E3 ligase and the target protein.

General Experimental Workflow for PROTAC Synthesis

The synthesis of a PROTAC using an aliphatic linker derived from this compound typically involves a multi-step process. The following diagram illustrates a generalized workflow.

G cluster_synthesis PROTAC Synthesis Workflow A 1. Deprotection of Ethyl 6-aminohexanoate HCl B 2. Amide Coupling with E3 Ligase Ligand A->B Free amine C 3. Saponification of the Ethyl Ester B->C Ester intermediate D 4. Amide Coupling with Target Protein Ligand C->D Carboxylic acid linker E 5. Final PROTAC Molecule D->E Formation of final amide bond

A generalized workflow for the synthesis of a PROTAC molecule.
Signaling Pathway: PROTAC-Mediated Protein Degradation

The mechanism of action of a PROTAC involves hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system. The following diagram illustrates this signaling pathway.

G cluster_pathway PROTAC Mechanism of Action PROTAC PROTAC Molecule Ternary Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary Target Target Protein Target->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ub_Target Polyubiquitinated Target Protein Ternary->Ub_Target Ubiquitination Ub Ubiquitin Ub->Ub_Target Proteasome 26S Proteasome Ub_Target->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

The signaling pathway of PROTAC-mediated protein degradation.

Experimental Protocols

While specific, detailed experimental protocols are proprietary to individual research labs and publications, a general procedure for the utilization of this compound in the synthesis of a PROTAC linker can be outlined. The following is a representative, generalized protocol and should be adapted and optimized for specific target molecules.

Objective: To synthesize a carboxylic acid-terminated aliphatic linker for subsequent conjugation to a target protein ligand.

Materials:

  • This compound

  • A suitable E3 ligase ligand with a reactive functional group (e.g., a carboxylic acid)

  • Amide coupling reagents (e.g., HATU, HOBt, EDC)

  • A suitable base (e.g., DIPEA, triethylamine)

  • A suitable solvent (e.g., DMF, DMSO)

  • Lithium hydroxide or sodium hydroxide for saponification

  • Solvents for extraction and purification (e.g., ethyl acetate, dichloromethane)

  • Silica gel for column chromatography

Methodology:

  • Amine Deprotection and Coupling to E3 Ligase Ligand:

    • Dissolve this compound in a suitable solvent such as DMF.

    • Add a base, such as DIPEA, to neutralize the hydrochloride and free the primary amine.

    • In a separate flask, activate the carboxylic acid of the E3 ligase ligand using amide coupling reagents like HATU.

    • Add the free amine solution of the ethyl 6-aminohexanoate to the activated E3 ligase ligand.

    • Stir the reaction at room temperature until completion, monitoring by TLC or LC-MS.

    • Upon completion, perform an aqueous workup and extract the product with an organic solvent.

    • Purify the resulting ester-containing intermediate by silica gel chromatography.

  • Saponification of the Ethyl Ester:

    • Dissolve the purified intermediate in a mixture of THF and water.

    • Add an aqueous solution of lithium hydroxide or sodium hydroxide.

    • Stir the reaction at room temperature, monitoring the disappearance of the starting material by TLC or LC-MS.

    • Once the saponification is complete, acidify the reaction mixture to protonate the carboxylate.

    • Extract the carboxylic acid-terminated linker with a suitable organic solvent.

    • Dry the organic layer, concentrate under reduced pressure, and purify if necessary.

The resulting product is a bifunctional molecule with an E3 ligase ligand on one end and a carboxylic acid on the other, ready for coupling to the ligand for the target protein.

Safety and Handling

This compound is classified with the following GHS hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[5] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.[6]

References

Methodological & Application

Ethyl 6-aminohexanoate Hydrochloride: A Versatile Linker for PROTAC-mediated Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to hijack the cell's ubiquitin-proteasome system (UPS) for the targeted degradation of disease-causing proteins.[1] These heterobifunctional molecules are comprised of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical determinant of a PROTAC's efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for ubiquitination and subsequent proteasomal degradation.

Ethyl 6-aminohexanoate hydrochloride is a widely utilized building block for the synthesis of PROTACs, offering a flexible C6 alkyl chain. This application note provides an overview of its application, along with detailed protocols for the synthesis and evaluation of PROTACs incorporating this linker.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of the linker precursor is provided in the table below.

PropertyValueSource
Molecular Formula C₈H₁₈ClNO₂[2]
Molecular Weight 195.69 g/mol [2]
CAS Number 3633-17-8[2]
Appearance Solid[2]
Boiling Point 185 °C (at 20 Torr)[2]

PROTAC Synthesis and Mechanism of Action

The synthesis of a PROTAC utilizing this compound typically involves standard amide coupling reactions to connect the linker to the POI ligand and the E3 ligase ligand. The flexible alkyl chain of the linker allows for the necessary spatial orientation of the POI and E3 ligase to facilitate the formation of a productive ternary complex.

Diagram: PROTAC Mechanism of Action

PROTAC_Mechanism POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC (with Ethyl 6-aminohexanoate hydrochloride linker) PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PolyUb Poly-ubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Degradation Degraded POI (Peptides) Proteasome->Degradation

Caption: General mechanism of PROTAC-induced protein degradation.

Representative Quantitative Data

PROTAC ConstructTarget ProteinCell LineDC₅₀ (nM)Dₘₐₓ (%)
Hypothetical PROTAC-C6 BRD4HEK29350>90
Negative Control BRD4HEK293>10000<10

DC₅₀: Half-maximal degradation concentration. Dₘₐₓ: Maximum degradation.

Experimental Protocols

Protocol 1: PROTAC Synthesis via Amide Coupling

This protocol describes a general method for coupling the ethyl 6-aminohexanoate linker to a POI ligand and an E3 ligase ligand.

Diagram: PROTAC Synthesis Workflow

Synthesis_Workflow cluster_0 Step 1: Linker-E3 Ligand Conjugation cluster_1 Step 2: PROTAC Assembly cluster_2 Step 3: Purification E3_NH2 E3 Ligase Ligand (with amine) Step1_Product Linker-E3 Ligand Conjugate E3_NH2->Step1_Product Linker_Cl Ethyl 6-aminohexanoate hydrochloride Linker_Cl->Step1_Product Step2_Product Final PROTAC Step1_Product->Step2_Product POI_COOH POI Ligand (with carboxylic acid) POI_COOH->Step2_Product Purification Purification by HPLC Step2_Product->Purification

Caption: General workflow for the synthesis of a PROTAC.

Materials:

  • This compound

  • POI ligand with a free carboxylic acid

  • E3 ligase ligand with a free amine

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Standard laboratory glassware and purification equipment (HPLC)

Procedure:

  • Step 1: Activation of POI Ligand:

    • Dissolve the POI ligand (1 eq) in anhydrous DMF.

    • Add HATU (1.1 eq) and DIPEA (2 eq).

    • Stir the mixture at room temperature for 15 minutes.

  • Step 2: Coupling with Linker:

    • To the activated POI ligand solution, add this compound (1.2 eq) and additional DIPEA (1.2 eq) to neutralize the hydrochloride salt.

    • Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS.

  • Step 3: Work-up and Purification:

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the resulting intermediate by flash column chromatography.

  • Step 4: Coupling with E3 Ligase Ligand:

    • The purified intermediate from Step 3 will have a free carboxylic acid (from the ethyl ester hydrolysis during workup or a separate hydrolysis step).

    • Repeat the activation process (Step 1) with the intermediate.

    • Add the E3 ligase ligand with a free amine (1 eq) and DIPEA (2 eq).

    • Stir at room temperature for 4-12 hours, monitoring by LC-MS.

  • Step 5: Final Purification:

    • Perform an aqueous work-up as in Step 3.

    • Purify the final PROTAC compound by preparative HPLC.

    • Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS.

Protocol 2: Western Blot for PROTAC-mediated Protein Degradation

This protocol details the evaluation of the synthesized PROTAC's ability to degrade the target protein in a cellular context.

Diagram: Western Blot Workflow

WB_Workflow Cell_Culture 1. Cell Culture & Treatment (with PROTAC) Cell_Lysis 2. Cell Lysis Cell_Culture->Cell_Lysis Quantification 3. Protein Quantification (BCA Assay) Cell_Lysis->Quantification SDS_PAGE 4. SDS-PAGE Quantification->SDS_PAGE Transfer 5. Protein Transfer (to membrane) SDS_PAGE->Transfer Blocking 6. Blocking Transfer->Blocking Primary_Ab 7. Primary Antibody Incubation (Target & Loading Control) Blocking->Primary_Ab Secondary_Ab 8. Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection 9. Signal Detection & Analysis Secondary_Ab->Detection

Caption: Step-by-step workflow for Western blot analysis.

Materials:

  • Cell line expressing the POI

  • Synthesized PROTAC

  • Cell culture medium and supplements

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (specific to POI and a loading control, e.g., GAPDH or β-actin)

  • HRP-conjugated secondary antibody

  • ECL Western Blotting Substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in a 6-well plate and allow them to adhere overnight.

    • Treat cells with varying concentrations of the PROTAC (e.g., 1 nM to 10 µM) for a desired time (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells with RIPA buffer on ice for 30 minutes.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation and SDS-PAGE:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Boil samples at 95°C for 5 minutes.

    • Load equal amounts of protein onto an SDS-PAGE gel and run until adequate separation is achieved.

  • Protein Transfer:

    • Transfer proteins from the gel to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection and Analysis:

    • Add ECL substrate and acquire images using an imaging system.

    • Quantify band intensities using densitometry software.

    • Normalize the POI band intensity to the loading control.

    • Calculate DC₅₀ and Dₘₐₓ values by plotting the normalized protein levels against the PROTAC concentration.

Conclusion

This compound serves as a valuable and versatile linker in the construction of PROTACs. Its flexible alkyl chain provides the necessary length and conformational freedom to facilitate the formation of a productive ternary complex, leading to efficient degradation of the target protein. The straightforward synthetic accessibility of this linker makes it an attractive choice for the rapid generation of PROTAC libraries for structure-activity relationship studies. The protocols provided herein offer a general framework for the synthesis and evaluation of PROTACs incorporating this linker, which can be adapted to various proteins of interest and E3 ligases.

References

Application Notes and Protocols for the Use of Ethyl 6-Aminohexanoate Hydrochloride in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Ethyl 6-aminohexanoate hydrochloride as a versatile linker in peptide synthesis. The protocols detailed below offer step-by-step guidance for its incorporation into synthetic peptides, primarily for labeling and modification, which is of significant interest in drug development and biological research.

Introduction to Ethyl 6-aminohexanoate as a Linker

This compound is a precursor to 6-aminohexanoic acid (Ahx), a commonly used flexible linker or spacer in peptide chemistry. The six-carbon chain of Ahx provides spatial separation between a peptide and a conjugated moiety, such as a biotin tag, fluorescent dye, or a drug molecule. This separation is crucial for minimizing steric hindrance, which can otherwise interfere with the biological activity of the peptide or the function of the attached molecule. The ethyl ester serves as a protecting group for the carboxylic acid, while the hydrochloride salt form enhances the compound's stability and handling.

Key Applications:

  • Biotinylation and Fluorescent Labeling: The Ahx linker is frequently used to attach biotin or fluorescent probes to peptides for use in immunoassays, fluorescence microscopy, and other detection methods.[1][2][3][4][5] The spacer allows for better interaction of the biotin with streptavidin or the fluorophore with its detection system.

  • Peptide-Drug Conjugates (PDCs): In the development of PDCs, the Ahx linker can be used to connect a cytotoxic drug to a targeting peptide.[6][7] The linker's flexibility can be advantageous for the drug's interaction with its target once released.

  • PROTACs: 6-aminohexanoic acid derivatives are also utilized as linkers in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are bifunctional molecules that induce protein degradation.[8]

  • Improving Solubility and Pharmacokinetics: The incorporation of linkers can influence the physicochemical properties of peptides, potentially improving their solubility and pharmacokinetic profiles.

Experimental Protocols

The following protocols describe the conversion of this compound to a form suitable for solid-phase peptide synthesis (SPPS) and its subsequent incorporation into a peptide chain. The primary strategy involves the preparation of Fmoc-6-aminohexanoic acid (Fmoc-Ahx-OH), which is the standard building block used in Fmoc-based SPPS.

2.1. Protocol 1: Preparation of Fmoc-6-aminohexanoic acid from this compound

This protocol details the three main steps: neutralization of the hydrochloride, Fmoc protection of the amine, and saponification of the ethyl ester.

Materials:

  • This compound

  • Sodium bicarbonate (NaHCO₃) or a suitable non-nucleophilic base like N,N-Diisopropylethylamine (DIEA)

  • 9-fluorenylmethyloxycarbonyl-N-hydroxysuccinimide ester (Fmoc-OSu)

  • Dioxane or Acetonitrile (ACN)

  • Deionized water

  • Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)

  • Methanol (MeOH) or Tetrahydrofuran (THF)

  • Hydrochloric acid (HCl) for acidification

  • Ethyl acetate (EtOAc) for extraction

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄) for drying

  • Silica gel for column chromatography

Procedure:

  • Neutralization and Fmoc Protection:

    • Dissolve this compound in a mixture of dioxane (or ACN) and water.

    • Cool the solution in an ice bath.

    • Add sodium bicarbonate in portions until the pH of the solution is approximately 8-9.

    • In a separate flask, dissolve Fmoc-OSu (1.0 - 1.2 equivalents) in dioxane (or ACN).

    • Add the Fmoc-OSu solution dropwise to the Ethyl 6-aminohexanoate solution while stirring vigorously.

    • Allow the reaction to stir overnight at room temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, remove the organic solvent under reduced pressure.

    • Extract the aqueous layer with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield Fmoc-6-aminohexanoate ethyl ester. The crude product can be purified by silica gel chromatography if necessary.

  • Saponification (Hydrolysis of the Ethyl Ester):

    • Dissolve the crude Fmoc-6-aminohexanoate ethyl ester in a mixture of MeOH (or THF) and water.

    • Add a solution of NaOH or LiOH (1.5 - 2.0 equivalents) in water.

    • Stir the reaction mixture at room temperature and monitor its progress by TLC.[9][10]

    • Upon completion, remove the organic solvent under reduced pressure.

    • Dilute the remaining aqueous solution with water and wash with a nonpolar solvent like ether to remove any unreacted starting material.

    • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1M HCl.

    • A white precipitate of Fmoc-6-aminohexanoic acid should form.

    • Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

2.2. Protocol 2: Incorporation of Fmoc-6-aminohexanoic acid into a Peptide using Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the standard procedure for incorporating the prepared Fmoc-Ahx-OH into a peptide chain using manual Fmoc-SPPS.

Materials:

  • Fmoc-protected amino acid-loaded resin (e.g., Wang resin, Rink amide resin)

  • Fmoc-6-aminohexanoic acid (prepared in Protocol 1)

  • Other Fmoc-protected amino acids

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • 20% (v/v) Piperidine in DMF

  • Coupling reagents: e.g., N,N'-Diisopropylcarbodiimide (DIC) and OxymaPure, or HBTU/HATU with DIEA

  • Dichloromethane (DCM)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS))

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin and agitate for 5-10 minutes.

    • Drain the solution and repeat the piperidine treatment for another 15-20 minutes.

    • Wash the resin thoroughly with DMF (5-7 times) and DCM (3 times).

  • Coupling of Fmoc-6-aminohexanoic acid:

    • Dissolve Fmoc-6-aminohexanoic acid (2-4 equivalents relative to resin loading), a coupling reagent (e.g., DIC, 2-4 equivalents), and an additive (e.g., OxymaPure, 2-4 equivalents) in DMF.

    • Add the activation mixture to the deprotected resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

    • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the test is positive (indicating incomplete coupling), the coupling step should be repeated.

  • Peptide Chain Elongation: Repeat the deprotection (step 2) and coupling (step 3) cycles for each subsequent Fmoc-amino acid in the desired peptide sequence.

  • Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final deprotection step as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry it under vacuum.

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

    • Dry the crude peptide under vacuum.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

2.3. Protocol 3: N-terminal Biotinylation of a Peptide using the Ahx Linker

This protocol describes the on-resin biotinylation of a peptide that has been synthesized with an N-terminal Ahx linker.

Materials:

  • Peptide-resin with a deprotected N-terminal 6-aminohexanoic acid

  • Biotin

  • Coupling reagents (e.g., HBTU, HATU, or DIC/OxymaPure)

  • DIEA

  • DMF

Procedure:

  • Peptide Synthesis: Synthesize the desired peptide on a solid support, with the final coupling step being the addition of Fmoc-6-aminohexanoic acid. Perform the final Fmoc deprotection to expose the free amine of the Ahx linker.

  • Biotinylation:

    • Dissolve biotin (2-5 equivalents), a coupling reagent (e.g., HBTU, 2-5 equivalents), and DIEA (4-10 equivalents) in DMF.

    • Add the biotinylation cocktail to the washed and deprotected peptide-resin.

    • Agitate the reaction mixture overnight at room temperature.

    • Wash the resin thoroughly with DMF and DCM.

  • Cleavage and Purification: Cleave the biotinylated peptide from the resin and purify it as described in Protocol 2 (steps 6 and 7).

Data Presentation

Quantitative data for peptide synthesis can vary significantly depending on the sequence, scale, and specific conditions used. The following tables provide a summary of commonly used coupling reagents and representative yields for solid-phase peptide synthesis.

Table 1: Common Coupling Reagents for Fmoc-SPPS

Coupling ReagentAdditiveBaseNotes
HBTU/TBTUHOBtDIEA/NMMWidely used, efficient, and produces water-soluble byproducts.
HATUHOAtDIEA/CollidineHighly efficient, especially for sterically hindered amino acids.
DICOxymaPure-Carbodiimide-based, cost-effective. OxymaPure is a safer alternative to HOBt.
PyBOPHOBtDIEA/NMMPhosphonium-based, very efficient but produces carcinogenic byproducts.

Abbreviations: HBTU: O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate; TBTU: O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate; HATU: O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate; DIC: N,N'-Diisopropylcarbodiimide; HOBt: Hydroxybenzotriazole; HOAt: 1-Hydroxy-7-azabenzotriazole; DIEA: N,N-Diisopropylethylamine; NMM: N-Methylmorpholine; PyBOP: (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate.

Table 2: Representative Yields and Purity in SPPS

Peptide CharacteristicCrude Purity (%)Final Yield (%)Notes
Short peptide (5-15 residues)70-90%15-40%Yields are highly sequence-dependent.
Long peptide (20-40 residues)50-80%5-20%Aggregation can significantly reduce yield and purity.
Peptide with Ahx linkerGenerally comparable to peptides of similar lengthThe coupling of Fmoc-Ahx-OH is typically efficient.
Biotinylated peptide60-85%10-30%The final biotinylation step is usually high-yielding on-resin.

Note: The presented yields are approximate and can vary based on the specific peptide sequence, synthesis scale, purification method, and the efficiency of each coupling and deprotection step.[11]

Visualizations

4.1. Experimental Workflow

The following diagram illustrates the overall workflow from this compound to a purified, linker-containing peptide.

G cluster_0 Preparation of Fmoc-Ahx-OH cluster_1 Solid-Phase Peptide Synthesis (SPPS) cluster_2 Final Steps A Ethyl 6-aminohexanoate hydrochloride B Neutralization & Fmoc Protection A->B C Saponification B->C D Fmoc-6-aminohexanoic acid (Fmoc-Ahx-OH) C->D G Coupling of Fmoc-Ahx-OH D->G To SPPS E Resin Swelling F Fmoc Deprotection E->F F->G H Peptide Chain Elongation (Cycles of Deprotection & Coupling) G->H I Final Deprotection H->I J Cleavage from Resin I->J To Cleavage K Precipitation & Washing J->K L Purification (RP-HPLC) K->L M Pure Linker-Peptide L->M

Caption: Experimental workflow for the synthesis of a peptide incorporating a 6-aminohexanoic acid linker.

4.2. Signaling Pathway Example

The following diagram illustrates a simplified signaling pathway that can be investigated using a biotinylated peptide containing an Ahx linker. Specifically, it depicts the use of a biotinylated cell-penetrating peptide (CPP) derived from Connexin43 (Cx43) to pull down interacting proteins like c-Src, which is implicated in glioma cell proliferation.[2]

G cluster_0 Cellular Environment cluster_1 Pull-down Assay CPP_Peptide Biotin-Ahx-Cx43 Peptide (Cell-Penetrating) Cell_Membrane Cell Membrane CPP_Peptide->Cell_Membrane Enters Cell cSrc c-Src CPP_Peptide->cSrc Binds to Interaction Inhibition of c-Src activity CPP_Peptide->Interaction Induces Complex Biotin-Peptide-c-Src Complex Proliferation Glioma Cell Proliferation cSrc->Proliferation Promotes Interaction->Proliferation Inhibits Streptavidin_Beads Streptavidin Beads Analysis Western Blot Analysis Streptavidin_Beads->Analysis Identifies c-Src Complex->Streptavidin_Beads Binds to

Caption: Signaling pathway investigation using a biotinylated Cx43 peptide with an Ahx linker.

References

Application Notes and Protocols for Surface Modification with Ethyl 6-aminohexanoate hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Surface modification is a critical process in the development of advanced biomaterials, biosensors, and drug delivery systems. The ability to tailor the surface chemistry of a substrate allows for the control of protein adsorption, cell adhesion, and biocompatibility. Amine functionalization, in particular, introduces positively charged or nucleophilic groups that can be used for the subsequent covalent immobilization of biomolecules. This document provides a detailed protocol for the surface modification of carboxylated substrates using Ethyl 6-aminohexanoate hydrochloride, a short-chain amino acid ester that presents a terminal primary amine.

The protocol described herein utilizes the robust and widely-used 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry to form a stable amide bond between the carboxyl groups on the substrate and the primary amine of Ethyl 6-aminohexanoate. This method offers a versatile platform for creating amine-functionalized surfaces for a variety of downstream applications.

Quantitative Data Summary

The successful modification of a surface with this compound can be verified and quantified using various surface analysis techniques. The following table summarizes typical quantitative data obtained before and after surface functionalization. Note: The data presented are representative values for surfaces modified with short-chain amines and may vary depending on the substrate material, reaction conditions, and measurement parameters.

ParameterUntreated Carboxylated SurfaceAmine-Functionalized SurfaceTechnique
Water Contact Angle 15° - 30°40° - 60°Goniometry
Surface Free Energy 50 - 65 mN/m40 - 50 mN/mContact Angle Analysis
Zeta Potential (at pH 7.4) -30 to -50 mV+10 to +30 mVElectrokinetic Analyzer
XPS Atomic % (Nitrogen) 0%2% - 8%X-ray Photoelectron Spectroscopy
XPS N1s Binding Energy Not Applicable~400.0 eV (C-N), ~401.5 eV (N-H₃⁺)X-ray Photoelectron Spectroscopy
Protein Adsorption (e.g., Albumin) HighReducedQuartz Crystal Microbalance / ELISA

Experimental Protocols

This section details the step-by-step methodology for the surface modification of a carboxylated substrate with this compound using EDC/NHS chemistry.

Materials
  • Carboxylated substrate (e.g., carboxyl-terminated self-assembled monolayer on gold, plasma-treated polymer, or carboxylated nanoparticles)

  • This compound (C₈H₁₈ClNO₂)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0

  • Coupling Buffer: 0.1 M Phosphate-Buffered Saline (PBS), pH 7.2-7.5

  • Quenching Solution: 1 M Ethanolamine or 100 mM Glycine in Coupling Buffer, pH 8.0

  • Washing Buffer: PBS with 0.05% Tween-20 (PBST)

  • High-purity deionized (DI) water

  • Anhydrous ethanol

  • Nitrogen gas stream

Protocol for Surface Modification
  • Substrate Preparation:

    • Thoroughly clean the carboxylated substrate by sonicating in anhydrous ethanol for 15 minutes, followed by rinsing with DI water.

    • Dry the substrate under a gentle stream of nitrogen gas.

  • Activation of Carboxyl Groups:

    • Prepare a fresh solution of 0.4 M EDC and 0.1 M NHS in Activation Buffer immediately before use.

    • Immerse the cleaned, dry substrate in the EDC/NHS solution.

    • Incubate for 15-30 minutes at room temperature with gentle agitation to activate the surface carboxyl groups, forming reactive NHS esters.

  • Washing Step:

    • Remove the substrate from the EDC/NHS solution and wash it three times with ice-cold Activation Buffer to remove excess activation reagents. This step is crucial to prevent self-polymerization of the amine-containing molecule.

  • Coupling of this compound:

    • Prepare a 10-50 mM solution of this compound in Coupling Buffer. The optimal concentration may need to be determined empirically.

    • Immerse the activated and washed substrate in the this compound solution.

    • Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.

  • Quenching of Unreacted Sites:

    • Remove the substrate from the amine solution and wash it with Coupling Buffer.

    • To block any remaining unreacted NHS-ester sites, immerse the substrate in the Quenching Solution for 30 minutes at room temperature.

  • Final Washing:

    • Wash the substrate thoroughly three times with Washing Buffer (PBST) to remove any non-covalently bound molecules.

    • Rinse the substrate with DI water to remove any residual salt and detergent.

    • Dry the functionalized substrate under a gentle stream of nitrogen gas.

    • Store the modified substrate in a clean, dry environment until further use.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Substrate Preparation cluster_activation Activation cluster_coupling Coupling Clean Clean Carboxylated Substrate Dry1 Dry Substrate Clean->Dry1 Activate Activate with EDC/NHS Dry1->Activate Wash1 Wash with Activation Buffer Activate->Wash1 Couple Couple with Ethyl 6-aminohexanoate HCl Wash1->Couple Quench Quench Unreacted Sites Couple->Quench Wash2 Final Wash Quench->Wash2 Dry2 Dry Final Product Wash2->Dry2 Final_Product Final_Product Dry2->Final_Product Amine-Functionalized Surface

Caption: Workflow for surface modification with this compound.

Chemical Reaction Pathway

reaction_pathway Carboxyl Substrate-COOH Carboxylated Surface Activated_Ester Substrate-CO-NHS Activated NHS Ester Carboxyl->Activated_Ester Step 1: Activation EDC_NHS {EDC + NHS | Activation Reagents} EDC_NHS->Activated_Ester Amide_Bond Substrate-CO-NH-(CH₂)₅-COOEt Amine-Functionalized Surface Activated_Ester->Amide_Bond Step 2: Coupling Amine {H₂N-(CH₂)₅-COOEt | Ethyl 6-aminohexanoate} Amine->Amide_Bond

Caption: EDC/NHS mediated coupling of Ethyl 6-aminohexanoate to a carboxylated surface.

Application Notes and Protocols for Ethyl 6-Aminohexanoate Hydrochloride in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of ethyl 6-aminohexanoate hydrochloride as a versatile linker in various bioconjugation techniques. This document offers detailed protocols for its application in modifying carboxylated surfaces, such as nanoparticles and beads, and its role as a flexible spacer in the synthesis of Proteolysis-Targeting Chimeras (PROTACs).

This compound serves as a valuable building block in bioconjugation due to its terminal primary amine, which allows for covalent attachment to various functional groups on biomolecules and surfaces. The six-carbon alkyl chain provides a flexible spacer, which can be crucial for maintaining the biological activity of the conjugated molecules by reducing steric hindrance.

Key Applications:

  • Surface Modification: Immobilization of biomolecules onto carboxylated nanoparticles, magnetic beads, and other surfaces for applications in diagnostics, bio-separation, and drug delivery.

  • PROTAC Synthesis: Employed as a flexible linker to connect a target protein-binding ligand and an E3 ubiquitin ligase ligand in the development of PROTACs for targeted protein degradation.

  • Peptide and Protein Modification: Introduction of a spacer arm to peptides and proteins to enhance their solubility, improve pharmacokinetic properties, or facilitate the attachment of other moieties.

Chemical and Physical Properties

Below is a summary of the key chemical and physical properties of this compound.

PropertyValue
Molecular Formula C₈H₁₈ClNO₂
Molecular Weight 195.69 g/mol
Appearance White to off-white solid
Solubility Soluble in water and polar organic solvents
CAS Number 3633-17-8
Purity Typically ≥97%

Visualization of Bioconjugation Workflow

The following diagram illustrates a general workflow for the conjugation of this compound to a carboxylated surface using EDC/NHS chemistry.

G cluster_activation Activation Step cluster_coupling Coupling Step cluster_quenching Quenching & Washing CarboxylatedSurface Carboxylated Surface (-COOH) EDC_NHS EDC + NHS in MES Buffer (pH 5-6) CarboxylatedSurface->EDC_NHS 15-30 min Room Temp ActivatedSurface NHS-Activated Surface EDC_NHS->ActivatedSurface Linker Ethyl 6-aminohexanoate Hydrochloride ActivatedSurface->Linker 2h - Overnight Coupling Buffer (pH 7.2-8.0) ConjugatedSurface Linker-Modified Surface Linker->ConjugatedSurface QuenchingBuffer Quenching Buffer (e.g., Tris, Glycine) ConjugatedSurface->QuenchingBuffer Washing Washing Steps QuenchingBuffer->Washing FinalProduct Final Conjugated Product Washing->FinalProduct

EDC/NHS conjugation workflow.

Protocol 1: Conjugation of this compound to Carboxylated Nanoparticles

This protocol describes a two-step EDC/NHS (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide / N-hydroxysuccinimide) coupling method to covalently attach this compound to the surface of carboxylated nanoparticles.

Materials:

  • Carboxylated nanoparticles

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 5.0-6.0

  • Coupling Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.2-8.0

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M Glycine, pH 8.0

  • Washing Buffer: PBS with 0.05% Tween-20

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) for preparing EDC/NHS stock solutions

  • Microcentrifuge tubes

  • Ultrasonic bath/sonicator

  • Centrifuge

Experimental Protocol:

Step 1: Nanoparticle Preparation and Activation

  • Disperse the carboxylated nanoparticles in Activation Buffer to a final concentration of 1-10 mg/mL.

  • Sonicate the suspension briefly to ensure a homogeneous dispersion.

  • Prepare fresh stock solutions of EDC (e.g., 10 mg/mL) and NHS (e.g., 15 mg/mL) in anhydrous DMF or DMSO immediately before use.

  • To the nanoparticle suspension, add EDC and NHS. The molar ratio of EDC and NHS to the available carboxyl groups on the nanoparticles should be optimized, but a 10-50 fold molar excess is a common starting point.

  • Incubate the mixture for 15-30 minutes at room temperature with gentle mixing to activate the carboxyl groups.

Step 2: Coupling of this compound

  • Centrifuge the activated nanoparticle suspension to pellet the nanoparticles. Discard the supernatant containing excess EDC and NHS.

  • Wash the activated nanoparticles twice with ice-cold Activation Buffer to remove any residual unreacted EDC and NHS.

  • Prepare a solution of this compound in Coupling Buffer. A 10-100 fold molar excess relative to the nanoparticles is recommended.

  • Resuspend the washed, activated nanoparticles in the this compound solution.

  • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle rotation.

Step 3: Quenching and Purification

  • Add Quenching Buffer to the reaction mixture to a final concentration of 10-50 mM to quench any unreacted NHS-esters.

  • Incubate for 30 minutes at room temperature.

  • Centrifuge the nanoparticles and discard the supernatant.

  • Wash the nanoparticles three times with Washing Buffer to remove unreacted linker and byproducts.

  • Resuspend the final linker-modified nanoparticles in a suitable storage buffer.

Quantitative Data Summary (Typical Ranges):

ParameterTypical Value/RangeNotes
EDC Molar Excess 10-50 foldRelative to carboxyl groups on the nanoparticle surface. Optimization is recommended.
NHS Molar Excess 10-50 foldRelative to carboxyl groups on the nanoparticle surface.
Linker Molar Excess 10-100 foldRelative to nanoparticles.
Activation Time 15-30 minutesAt room temperature.
Coupling Time 2 hours to overnightAt room temperature or 4°C.
Conjugation Efficiency 40-70%Highly dependent on nanoparticle type, surface chemistry, and reaction conditions. Determined by techniques such as XPS or colorimetric assays (e.g., TNBSA).

Protocol 2: Synthesis of a PROTAC using Ethyl 6-Aminohexanoate as a Linker

This protocol outlines a general strategy for the synthesis of a PROTAC, where ethyl 6-aminohexanoate is used as a flexible linker to connect a target protein ligand (e.g., a kinase inhibitor with a free carboxylic acid) and an E3 ligase ligand (e.g., a derivative of thalidomide with a free amine).

Reaction Scheme:

G cluster_step1 Step 1: Amide Coupling cluster_step2 Step 2: Ester Hydrolysis cluster_step3 Step 3: Final Amide Coupling POI_Ligand Protein of Interest Ligand (-COOH) Linker Ethyl 6-aminohexanoate Hydrochloride POI_Ligand->Linker HATU, DIPEA DMF, Room Temp Intermediate POI-Linker Intermediate Linker->Intermediate Hydrolysis LiOH, THF/H2O Intermediate->Hydrolysis Intermediate2 POI-Linker-COOH Hydrolysis->Intermediate2 E3_Ligand E3 Ligase Ligand (-NH2) Intermediate2->E3_Ligand HATU, DIPEA DMF, Room Temp Final_PROTAC Final PROTAC E3_Ligand->Final_PROTAC

PROTAC synthesis workflow.

Materials:

  • Target protein ligand with a carboxylic acid group

  • This compound

  • E3 ligase ligand with a primary amine

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Lithium hydroxide (LiOH)

  • Anhydrous Dimethylformamide (DMF)

  • Tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Preparative HPLC system

Experimental Protocol:

Step 1: Synthesis of the POI-Linker Intermediate

  • Dissolve the target protein ligand (1.0 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 10 minutes at room temperature.

  • Add this compound (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the POI-Linker intermediate.

Step 2: Hydrolysis of the Ethyl Ester

  • Dissolve the purified POI-Linker intermediate in a mixture of THF and water (e.g., 3:1 v/v).

  • Add LiOH (3.0 eq) and stir the mixture at room temperature for 2-4 hours.

  • Monitor the reaction by LC-MS until the starting material is consumed.

  • Acidify the reaction mixture to pH 3-4 with 1 M HCl.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the carboxylic acid intermediate. This is often used in the next step without further purification.

Step 3: Coupling to the E3 Ligase Ligand

  • Dissolve the carboxylic acid intermediate from Step 2 (1.0 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) and DIPEA (3.0 eq) and stir for 10 minutes at room temperature.

  • Add the E3 ligase ligand (1.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, purify the crude PROTAC by preparative HPLC.

  • Characterize the final product by LC-MS and NMR.

Quantitative Data Summary (Representative Yields):

StepTypical YieldPurification Method
1. POI-Linker Synthesis 60-80%Flash Column Chromatography
2. Ester Hydrolysis >90%Extraction
3. Final PROTAC Synthesis 40-60%Preparative HPLC

Note: Yields are highly dependent on the specific ligands used and reaction optimization.

Characterization of Bioconjugates

Thorough characterization is essential to confirm the successful conjugation and purity of the final product.

TechniquePurpose
LC-MS (Liquid Chromatography-Mass Spectrometry) To confirm the molecular weight of the final conjugate and assess its purity. In PROTAC synthesis, it is used to monitor the progress of each reaction step.
NMR (Nuclear Magnetic Resonance) Spectroscopy To confirm the chemical structure of the synthesized PROTAC, ensuring that the linker is correctly attached to both ligands. ¹H and ¹³C NMR are typically performed.
XPS (X-ray Photoelectron Spectroscopy) For surface-modified nanoparticles, XPS can be used to determine the elemental composition of the surface and confirm the presence of nitrogen from the amine linker.
FTIR (Fourier-Transform Infrared) Spectroscopy To identify the formation of new amide bonds by observing the characteristic C=O and N-H stretching vibrations.
Zeta Potential Analysis To measure the surface charge of nanoparticles before and after conjugation. A change in zeta potential can indicate successful surface modification.
Western Blotting For PROTACs, a Western blot is used to quantify the degradation of the target protein in cells treated with the synthesized PROTAC.

These application notes and protocols provide a foundation for the use of this compound in bioconjugation. Researchers are encouraged to optimize the described conditions for their specific applications to achieve the best results.

Application of Ethyl 6-aminohexanoate Hydrochloride in Polymer Chemistry: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ethyl 6-aminohexanoate hydrochloride is a versatile chemical compound with significant applications in polymer chemistry, primarily serving as a precursor to monomers for the synthesis of polyamides and as a functional initiator in ring-opening polymerization. As a hydrochloride salt, the amine functionality is protected, which enhances the compound's storage stability and shelf-life. Prior to its use in polymerization, the amine must be deprotected via neutralization. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in utilizing this compound for the synthesis of Polyamide 6 and for the initiation of ε-caprolactone polymerization.

Application 1: Monomer Precursor for Polyamide 6 Synthesis

This compound is a convenient and stable precursor to 6-aminohexanoic acid, the monomer used in the synthesis of Polyamide 6 (Nylon 6). The ethyl ester and hydrochloride salt forms prevent premature polymerization and degradation. The synthesis of Polyamide 6 from this precursor involves a two-step process: the neutralization of the hydrochloride and hydrolysis of the ethyl ester to yield 6-aminohexanoic acid, followed by the polycondensation of the resulting monomer. This approach allows for precise control over the initiation of the polymerization process.

Experimental Protocol: Synthesis of Polyamide 6

This protocol details the conversion of this compound to 6-aminohexanoic acid, followed by its polycondensation to form Polyamide 6.

Step 1: Neutralization and Hydrolysis

  • Dissolution: Dissolve this compound in deionized water to a concentration of 1 M in a reaction vessel equipped with a stirrer and a pH meter.

  • Neutralization: Slowly add a 1 M aqueous solution of sodium hydroxide (NaOH) dropwise to the stirred solution at room temperature. Monitor the pH continuously until it reaches approximately 11, indicating the complete deprotonation of the amine group.

  • Hydrolysis: Add an equimolar amount of NaOH to the solution to facilitate the saponification of the ethyl ester. Heat the reaction mixture to 80°C and maintain it for 2-4 hours with continuous stirring. The completion of the hydrolysis can be monitored by techniques such as thin-layer chromatography (TLC).

  • Acidification and Isolation: After cooling the solution to room temperature, carefully add a 1 M hydrochloric acid (HCl) solution dropwise until the pH reaches the isoelectric point of 6-aminohexanoic acid (approximately pH 7). The 6-aminohexanoic acid will precipitate out of the solution.

  • Purification: Collect the precipitate by filtration, wash it with cold deionized water, and dry it under vacuum to obtain pure 6-aminohexanoic acid.

Step 2: Polycondensation

  • Monomer Preparation: Place the dried 6-aminohexanoic acid and a small amount of water (e.g., 1% by weight of the monomer) into a high-pressure autoclave equipped with a mechanical stirrer and a nitrogen inlet.

  • Polymerization: Heat the autoclave to 250-270°C under a nitrogen atmosphere. The initial pressure will rise due to the presence of water. The polycondensation reaction proceeds with the elimination of water.

  • Pressure Reduction: Gradually reduce the pressure to atmospheric pressure to remove the water vapor and drive the polymerization reaction to completion.

  • Final Stage: Maintain the reaction at the same temperature under a vacuum for an additional 1-2 hours to increase the molecular weight of the resulting Polyamide 6.

  • Extrusion and Cooling: Extrude the molten polymer from the reactor, cool it in a water bath, and pelletize it for further analysis.

Quantitative Data for Polyamide 6 Synthesis
ParameterValue
Step 1: Hydrolysis
Concentration of Ethyl 6-aminohexanoate HCl1 M
Neutralization Agent1 M NaOH
Hydrolysis Temperature80°C
Hydrolysis Time2-4 hours
Step 2: Polycondensation
Reaction Temperature250-270°C
Reaction Time2-4 hours
Vacuum Stage1-2 hours
Expected Molecular Weight (Mn)10,000 - 30,000 g/mol
Melting Point of Polyamide 6215-225°C

Workflow for Polyamide 6 Synthesis

Polyamide6_Synthesis cluster_step1 Step 1: Monomer Preparation cluster_step2 Step 2: Polycondensation A Ethyl 6-aminohexanoate Hydrochloride B Neutralization & Hydrolysis (NaOH, H2O, 80°C) A->B C 6-Aminohexanoic Acid B->C D Polycondensation (250-270°C, Vacuum) C->D E Polyamide 6 D->E

Caption: Workflow for the synthesis of Polyamide 6 from this compound.

Application 2: Initiator for Ring-Opening Polymerization of ε-Caprolactone

Upon neutralization, Ethyl 6-aminohexanoate can function as a nucleophilic initiator for the ring-opening polymerization (ROP) of cyclic esters such as ε-caprolactone. The primary amine group initiates the polymerization, leading to the formation of poly(ε-caprolactone) (PCL) chains with a terminal ethyl ester group. This end group can be subsequently hydrolyzed to a carboxylic acid, providing a functional handle for further chemical modifications or for applications in drug delivery and biomaterials where a terminal acid group is desirable.

Experimental Protocol: Ring-Opening Polymerization of ε-Caprolactone

This protocol describes the use of neutralized Ethyl 6-aminohexanoate as an initiator for the bulk polymerization of ε-caprolactone.

  • Initiator Preparation:

    • Dissolve this compound in a suitable organic solvent (e.g., dichloromethane).

    • Add an equimolar amount of a non-nucleophilic base, such as triethylamine, and stir the mixture at room temperature for 1 hour to neutralize the hydrochloride.

    • Remove the resulting triethylammonium chloride salt by filtration.

    • Evaporate the solvent under reduced pressure to obtain the free base, Ethyl 6-aminohexanoate.

  • Polymerization:

    • In a flame-dried Schlenk flask under a nitrogen atmosphere, add the desired amount of the Ethyl 6-aminohexanoate initiator.

    • Add freshly distilled ε-caprolactone monomer to the flask. The monomer-to-initiator ratio will determine the target molecular weight of the polymer.

    • Heat the reaction mixture to 130-150°C with continuous stirring.

    • Monitor the progress of the polymerization by checking the viscosity of the reaction mixture or by taking aliquots for analysis (e.g., by ¹H NMR spectroscopy).

    • Once the desired conversion is reached (typically after 12-24 hours), cool the reaction to room temperature.

  • Purification:

    • Dissolve the resulting polymer in a minimal amount of dichloromethane.

    • Precipitate the polymer by adding the solution dropwise to a large excess of cold methanol.

    • Collect the white precipitate by filtration and dry it under vacuum at room temperature to a constant weight.

Quantitative Data for ROP of ε-Caprolactone
ParameterValue
Initiator Preparation
Base for NeutralizationTriethylamine
Polymerization
Monomerε-Caprolactone
InitiatorEthyl 6-aminohexanoate
Monomer/Initiator Ratio50:1 to 500:1
Reaction Temperature130-150°C
Reaction Time12-24 hours
Resulting Polymer Properties
Expected Molecular Weight (Mn)5,000 - 50,000 g/mol
Polydispersity Index (PDI)1.2 - 1.8

Mechanism of ROP Initiation

ROP_Initiation Initiator Ethyl 6-aminohexanoate H2N-(CH2)5-COOEt TransitionState Nucleophilic Attack Initiator->TransitionState Monomer ε-Caprolactone O C=O Monomer->TransitionState Product Initiated Chain EtOOC-(CH2)5-NH-CO-(CH2)5-O⁻ TransitionState->Product Ring-Opening

Caption: Initiation of ε-caprolactone polymerization by Ethyl 6-aminohexanoate.

Application Notes and Protocols: Ethyl 6-aminohexanoate Hydrochloride in Advanced Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 6-aminohexanoate hydrochloride is a versatile building block with significant potential in the design and fabrication of novel drug delivery systems. Its bifunctional nature, possessing a primary amine and a hydrolyzable ethyl ester, allows for its use as a monomer in the synthesis of biodegradable and biocompatible polymers, as a linker for conjugating drugs to carriers, and as a surface modifying agent to introduce cationic charges. These properties can be harnessed to create a variety of drug delivery platforms, including nanoparticles, micelles, and hydrogels, with tailored characteristics for controlled release and targeted delivery.

The primary amine group can be protonated at physiological pH, imparting a positive charge to the system. This cationic nature is advantageous for encapsulating and delivering anionic drugs and genetic materials (like siRNA and pDNA) through electrostatic interactions. Furthermore, cationic surfaces can enhance interaction with negatively charged cell membranes, potentially improving cellular uptake. The ester linkage provides a mechanism for biodegradation through hydrolysis, leading to the controlled release of encapsulated therapeutics and the formation of biocompatible byproducts, namely 6-aminohexanoic acid and ethanol.

These application notes provide a comprehensive overview of the potential uses of this compound in drug delivery and offer detailed protocols for the synthesis, characterization, and evaluation of hypothetical drug delivery systems incorporating this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C₈H₁₈ClNO₂[1]
Molecular Weight 195.69 g/mol [1]
Appearance White to off-white solid[2]
Purity ≥97%[2]
CAS Number 3633-17-8[3][4]
IUPAC Name ethyl 6-aminohexanoate;hydrochloride[1]

Application 1: Cationic Nanoparticles for Gene Delivery

Ethyl 6-aminohexanoate can be polymerized to form cationic polymers, such as poly(ester amide)s, which can self-assemble into nanoparticles capable of encapsulating and delivering nucleic acids. The positive charge of the polymer backbone facilitates the condensation of negatively charged genetic material and enhances interaction with cell membranes for improved transfection efficiency.

Diagram of Cationic Polymer Synthesis

G cluster_reactants Reactants Ethyl 6-aminohexanoate HCl Ethyl 6-aminohexanoate HCl Polycondensation Polycondensation Ethyl 6-aminohexanoate HCl->Polycondensation Diacyl Chloride Diacyl Chloride Diacyl Chloride->Polycondensation Cationic Poly(ester amide) Cationic Poly(ester amide) Polycondensation->Cationic Poly(ester amide) Step-growth polymerization

Caption: Synthesis of a cationic polymer for gene delivery.

Experimental Protocols

Protocol 1: Synthesis of Cationic Poly(ester amide)

  • In a round-bottom flask, dissolve this compound (1.0 eq) and a diacyl chloride (e.g., adipoyl chloride, 1.0 eq) in a suitable aprotic solvent (e.g., N,N-dimethylformamide).

  • Add a non-nucleophilic base (e.g., triethylamine, 2.2 eq) dropwise to the reaction mixture at 0°C to neutralize the hydrochloride salt and scavenge the HCl byproduct of the condensation reaction.

  • Allow the reaction to warm to room temperature and stir for 24 hours under an inert atmosphere (e.g., nitrogen or argon).

  • Precipitate the resulting polymer by adding the reaction mixture to a non-solvent (e.g., cold diethyl ether).

  • Collect the polymer by filtration and wash with the non-solvent to remove unreacted monomers and impurities.

  • Dry the polymer under vacuum to a constant weight.

  • Characterize the polymer using techniques such as ¹H NMR, GPC (for molecular weight and polydispersity), and FTIR.

Protocol 2: Preparation of Cationic Nanoparticles

  • Dissolve the synthesized cationic poly(ester amide) in a suitable organic solvent (e.g., acetone or DMSO) at a concentration of 10 mg/mL.

  • Under vigorous stirring, add the polymer solution dropwise to an aqueous solution (e.g., deionized water or a buffer solution).

  • The nanoparticles will form spontaneously via nanoprecipitation.

  • Stir the suspension for several hours at room temperature to allow for solvent evaporation.

  • If necessary, purify the nanoparticles by dialysis against deionized water to remove the organic solvent and any un-encapsulated material.

Protocol 3: Characterization of Cationic Nanoparticles

  • Particle Size and Zeta Potential: Determine the hydrodynamic diameter, polydispersity index (PDI), and surface charge of the nanoparticles using Dynamic Light Scattering (DLS) and electrophoretic light scattering, respectively.

  • Morphology: Visualize the shape and surface morphology of the nanoparticles using Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM).

  • Drug Loading and Encapsulation Efficiency: To load nucleic acids, incubate the pre-formed nanoparticles with a solution of the nucleic acid. The encapsulation efficiency can be determined by quantifying the amount of free nucleic acid in the supernatant after centrifugation of the nanoparticle suspension.

Quantitative Data
ParameterTarget Value
Polymer Molecular Weight (Mw) 10,000 - 20,000 Da
Nanoparticle Size (Z-average) 100 - 200 nm
Polydispersity Index (PDI) < 0.2
Zeta Potential +20 to +40 mV
Nucleic Acid Encapsulation Efficiency > 90%

Application 2: Biodegradable Micelles for Hydrophobic Drug Delivery

Amphiphilic block copolymers can be synthesized using ethyl 6-aminohexanoate as part of the hydrophobic block. These copolymers can self-assemble in aqueous solution to form micelles with a hydrophobic core, capable of encapsulating poorly water-soluble drugs, and a hydrophilic shell that provides stability and stealth properties in the bloodstream. The ester bonds in the hydrophobic core allow for the gradual degradation of the micelle and controlled release of the encapsulated drug.

Diagram of Micelle Self-Assembly

Caption: Self-assembly of amphiphilic block copolymers into micelles.

Experimental Protocols

Protocol 4: Synthesis of Amphiphilic Block Copolymer

  • Synthesize a hydrophobic polymer segment using ethyl 6-aminohexanoate, for example, through polycondensation with a dicarboxylic acid.

  • Synthesize an amphiphilic block copolymer by coupling the pre-synthesized hydrophobic segment with a hydrophilic polymer, such as polyethylene glycol (PEG), using appropriate coupling chemistry (e.g., esterification or amidation).

  • Purify the resulting block copolymer by dialysis or size exclusion chromatography.

  • Characterize the copolymer by ¹H NMR and GPC to confirm its structure and molecular weight.

Protocol 5: Preparation and Drug Loading of Micelles

  • Dissolve the amphiphilic block copolymer and a hydrophobic drug (e.g., paclitaxel) in a common organic solvent (e.g., acetone or tetrahydrofuran).

  • Add the organic solution dropwise to a vigorously stirred aqueous solution.

  • The micelles will form as the organic solvent diffuses into the aqueous phase.

  • Remove the organic solvent by evaporation under reduced pressure or by dialysis against water.

  • Filter the micellar solution through a 0.22 µm filter to remove any aggregates.

Protocol 6: In Vitro Drug Release Study

  • Place the drug-loaded micellar solution in a dialysis bag with a suitable molecular weight cut-off.

  • Immerse the dialysis bag in a release medium (e.g., phosphate-buffered saline, pH 7.4) at 37°C with continuous stirring.

  • At predetermined time intervals, withdraw aliquots of the release medium and replace with fresh medium to maintain sink conditions.

  • Quantify the concentration of the released drug in the aliquots using a suitable analytical method (e.g., HPLC or UV-Vis spectroscopy).

Quantitative Data
ParameterTarget Value
Critical Micelle Concentration (CMC) 1 - 10 µg/mL
Micelle Size (Diameter) 20 - 100 nm
Drug Loading Content (DLC) 5 - 15% (w/w)
Drug Loading Efficiency (DLE) > 80%
In Vitro Drug Release (at 24h) 30 - 50%

Application 3: Injectable Hydrogels for Localized Drug Delivery

Ethyl 6-aminohexanoate can be used to synthesize crosslinkable polymers that can form hydrogels for the localized and sustained release of therapeutic agents. For instance, the amine groups can be functionalized with polymerizable moieties (e.g., methacrylate groups), and the resulting macromonomers can be crosslinked in situ to form a hydrogel depot. The biodegradability of the hydrogel can be tuned by the hydrolytic degradation of the ester bonds originating from the ethyl 6-aminohexanoate.

Diagram of Hydrogel Formation and Drug Release

G Functionalized Polymer Polymer with Ethyl 6-aminohexanoate units and crosslinkable groups Crosslinking Crosslinking Functionalized Polymer->Crosslinking Drug Drug Drug->Crosslinking Initiator Initiator Initiator->Crosslinking e.g., UV light Drug-loaded Hydrogel Drug-loaded Hydrogel Crosslinking->Drug-loaded Hydrogel Sustained Release Sustained Release Drug-loaded Hydrogel->Sustained Release Hydrolysis of ester bonds

References

Application Notes and Protocols for Self-Assembled Monolayers of Amine-Terminated Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Self-assembled monolayers (SAMs) are highly organized molecular layers that spontaneously form on the surface of a substrate. They are a fundamental tool in surface science, nanotechnology, and drug development, enabling precise control over the chemical and physical properties of interfaces. Amino-terminated SAMs are of particular interest as they provide a versatile platform for the covalent immobilization of biomolecules, such as proteins, peptides, and nucleic acids, which is a critical step in the development of biosensors, drug delivery systems, and biocompatible coatings.

This document provides detailed protocols and application notes for the formation of self-assembled monolayers using amine-terminated molecules on gold and silicon oxide surfaces. While the focus is on providing a general framework, specific considerations are given for molecules like Ethyl 6-aminohexanoate hydrochloride. It is important to note that stable, well-ordered SAM formation is typically achieved with molecules that have a specific headgroup with a strong affinity for the substrate, such as a thiol for gold or a silane for silicon oxide. This compound does not possess these functional groups, and therefore, its ability to form a robust, covalently bound SAM is limited. However, it can be used to form a self-assembled layer, and the protocols provided herein are adapted from standard procedures for similar amine-terminated molecules that are known to form well-defined SAMs.

Data Presentation

The quality of a self-assembled monolayer is assessed using various surface-sensitive analytical techniques. Below is a summary of typical quantitative data obtained for well-characterized amine-terminated SAMs on gold and silicon oxide substrates. This data can be used as a benchmark for evaluating the quality of the prepared monolayers.

Table 1: Typical Quantitative Data for Amine-Terminated SAMs on Gold

Characterization TechniqueParameterTypical Value
Contact Angle GoniometryAdvancing Water Contact Angle60° - 70°
Receding Water Contact Angle45° - 55°
Hysteresis< 15°
EllipsometryMonolayer Thickness8 Å - 15 Å
X-ray Photoelectron Spectroscopy (XPS)N 1s Binding Energy~400.0 eV (neutral amine)
~401.5 eV (protonated amine)
S 2p Binding Energy (for thiols)~162.0 eV (Au-S bond)
~163.5 eV (unbound thiol)

Table 2: Typical Quantitative Data for Amino-Terminated Silane SAMs on Silicon Oxide

Characterization TechniqueParameterTypical Value
Contact Angle GoniometryAdvancing Water Contact Angle50° - 65°
Receding Water Contact Angle35° - 50°
Hysteresis< 15°
EllipsometryMonolayer Thickness7 Å - 12 Å
X-ray Photoelectron Spectroscopy (XPS)N 1s Binding Energy~400.0 eV (neutral amine)
~401.5 eV (protonated amine)
Si 2p Binding Energy~99 eV (Si substrate)
~103 eV (SiO2)

Experimental Protocols

Protocol 1: Formation of an Amine-Terminated Self-Assembled Layer on Gold

This protocol is adapted for the use of amine-terminated molecules like this compound. The primary interaction with the gold surface is expected to be through the amine group, which is weaker than a thiol-gold bond.

Materials and Reagents:

  • Gold-coated substrates (e.g., silicon wafers, glass slides)

  • This compound

  • Absolute Ethanol (200 proof, ACS grade)

  • Triethylamine or Ammonium Hydroxide

  • Sulfuric Acid (H₂SO₄), concentrated

  • Hydrogen Peroxide (H₂O₂), 30%

  • Ultrapure water (18.2 MΩ·cm)

  • High-purity nitrogen gas

Procedure:

  • Substrate Cleaning (Piranha Solution - Use with extreme caution in a fume hood with appropriate personal protective equipment):

    • Prepare piranha solution by slowly adding 1 part of 30% H₂O₂ to 3 parts of concentrated H₂SO₄. Warning: Piranha solution is extremely corrosive and reacts violently with organic materials.

    • Immerse the gold substrate in the piranha solution for 5-10 minutes.

    • Remove the substrate and rinse extensively with ultrapure water.

    • Rinse with absolute ethanol and dry under a gentle stream of high-purity nitrogen gas.

    • Use the cleaned substrate immediately.

  • Preparation of the Self-Assembly Solution:

    • Prepare a 1-5 mM solution of this compound in absolute ethanol.

    • To deprotonate the amine hydrochloride, adjust the pH of the solution to approximately 11-12 by adding triethylamine or ammonium hydroxide dropwise while monitoring with pH paper.[1]

    • Sonicate the solution for 5-10 minutes to ensure complete dissolution.

  • Self-Assembly Process:

    • Immerse the cleaned gold substrate into the prepared solution.

    • Seal the container and leave it undisturbed for 18-24 hours at room temperature to allow for the self-assembly process.[2]

  • Rinsing and Drying:

    • Remove the substrate from the solution and rinse thoroughly with absolute ethanol to remove any physisorbed molecules.

    • Dry the substrate under a gentle stream of high-purity nitrogen gas.

    • Store the modified substrate in a desiccator or under an inert atmosphere.

Protocol 2: Formation of an Amino-Terminated SAM on Silicon Oxide

For forming a stable, covalent SAM on silicon oxide, an aminosilane is required. This protocol outlines the use of a generic aminopropyltriethoxysilane (APTES), which is a common precursor.

Materials and Reagents:

  • Silicon wafers or glass slides

  • 3-Aminopropyltriethoxysilane (APTES)

  • Anhydrous Toluene (or another anhydrous organic solvent)

  • Sulfuric Acid (H₂SO₄), concentrated

  • Hydrogen Peroxide (H₂O₂), 30%

  • Ultrapure water (18.2 MΩ·cm)

  • High-purity nitrogen gas

Procedure:

  • Substrate Cleaning and Hydroxylation:

    • Clean the silicon substrate with piranha solution as described in Protocol 1. This step also hydroxylates the surface, creating Si-OH groups that are necessary for silanization.

    • Rinse the substrate extensively with ultrapure water and then with absolute ethanol.

    • Dry the substrate under a gentle stream of high-purity nitrogen gas.

  • Preparation of the Silanization Solution:

    • Prepare a 1% (v/v) solution of APTES in anhydrous toluene in a clean, dry glass container. It is crucial to work in a low-humidity environment to prevent premature hydrolysis and polymerization of the silane in solution.

  • Self-Assembly Process:

    • Immerse the cleaned and hydroxylated silicon substrate in the APTES solution.

    • Seal the container and allow the reaction to proceed for 2-4 hours at room temperature.

  • Rinsing and Curing:

    • Remove the substrate from the silane solution and rinse with anhydrous toluene to remove excess, unreacted APTES.

    • Rinse with ethanol and then with ultrapure water.

    • Cure the substrate in an oven at 110-120 °C for 30-60 minutes to promote the formation of a stable siloxane network on the surface.

    • After curing, allow the substrate to cool to room temperature.

    • Store the functionalized substrate in a clean, dry environment.

Mandatory Visualizations

experimental_workflow_gold cluster_prep Substrate Preparation cluster_solution Solution Preparation cluster_assembly Self-Assembly cluster_post Post-Processing gold_sub Gold Substrate piranha Piranha Cleaning (5-10 min) gold_sub->piranha rinse_dry1 Rinse (H₂O, Ethanol) & Dry (N₂) piranha->rinse_dry1 immersion Immerse Substrate (18-24 h) rinse_dry1->immersion EAH Ethyl 6-aminohexanoate HCl dissolve Dissolve (1-5 mM) EAH->dissolve ethanol Absolute Ethanol ethanol->dissolve ph_adjust Adjust pH to 11-12 (Triethylamine) dissolve->ph_adjust sonicate Sonicate (5-10 min) ph_adjust->sonicate sonicate->immersion rinse_dry2 Rinse (Ethanol) & Dry (N₂) immersion->rinse_dry2 characterization Surface Characterization rinse_dry2->characterization

Caption: Experimental workflow for forming a self-assembled layer on a gold substrate.

signaling_pathway_functionalization cluster_surface Functionalized Surface cluster_activation Biomolecule Activation cluster_immobilization Immobilization surface Amine-Terminated SAM (-NH₂) immobilized_biomolecule Immobilized Biomolecule (Amide Bond) surface->immobilized_biomolecule Covalent Bonding biomolecule Biomolecule (-COOH) edc_nhs EDC/NHS biomolecule->edc_nhs activated_biomolecule Activated Biomolecule (-NHS Ester) edc_nhs->activated_biomolecule activated_biomolecule->immobilized_biomolecule

Caption: General signaling pathway for biomolecule immobilization on an amine-terminated SAM.

References

Application Notes and Protocols for the Functionalization of Nanoparticles using Ethyl 6-aminohexanoate hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The functionalization of nanoparticles is a critical step in the development of advanced materials for a wide range of biomedical applications, including drug delivery, bio-imaging, and diagnostics. Surface modification allows for the attachment of various ligands, targeting moieties, and therapeutic agents, thereby enhancing the functionality and specificity of the nanoparticles. Ethyl 6-aminohexanoate hydrochloride is a valuable bifunctional linker molecule. Its terminal amine group can be used for further conjugation, while the ethyl ester can be hydrolyzed to a carboxylic acid for attachment to amine-functionalized nanoparticle surfaces, or the primary amine can be directly conjugated to carboxylated nanoparticles. This document provides detailed protocols and application notes for the functionalization of nanoparticles using this compound.

Principle of the Method

The functionalization process typically involves the formation of a stable amide bond between the primary amine of Ethyl 6-aminohexanoate and a carboxyl group on the nanoparticle surface. This reaction is most commonly facilitated by carbodiimide crosslinking chemistry, utilizing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. The EDC activates the carboxyl groups on the nanoparticles to form a highly reactive O-acylisourea intermediate. This intermediate can then react with the primary amine of Ethyl 6-aminohexanoate to form a stable amide linkage. The addition of NHS or Sulfo-NHS stabilizes the active intermediate by converting it to an amine-reactive NHS ester, which improves the efficiency of the reaction in aqueous solutions.

Alternatively, for nanoparticles with surface amine groups, the ethyl ester of Ethyl 6-aminohexanoate can be first hydrolyzed to 6-aminohexanoic acid. This carboxylic acid can then be activated with EDC/NHS and subsequently reacted with the amine-functionalized nanoparticles to form an amide bond.

Experimental Protocols

Protocol 1: Functionalization of Carboxylated Nanoparticles

This protocol describes the covalent attachment of this compound to nanoparticles possessing surface carboxyl groups (e.g., carboxylated polystyrene, silica, or iron oxide nanoparticles).

Materials:

  • Carboxylated nanoparticles

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid) buffer, pH 5.5-6.0

  • Coupling Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.2-7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M Hydroxylamine, pH 8.5

  • Washing Buffer: Deionized water or PBS

  • Ultrasonicator

  • Centrifuge or magnetic separator (for magnetic nanoparticles)

Procedure:

  • Nanoparticle Preparation:

    • Disperse the carboxylated nanoparticles in the Activation Buffer to a final concentration of 1-10 mg/mL.

    • Sonicate the suspension for 5-10 minutes to ensure a homogeneous dispersion.

  • Activation of Carboxyl Groups:

    • Prepare fresh stock solutions of EDC (e.g., 10 mg/mL) and NHS (e.g., 10 mg/mL) in chilled Activation Buffer immediately before use.

    • To the nanoparticle suspension, add EDC to a final concentration of 2-5 mM and NHS to a final concentration of 5-10 mM. A common starting molar ratio of carboxyl groups to EDC to NHS is 1:10:20.

    • Incubate the mixture for 15-30 minutes at room temperature with gentle mixing to activate the carboxyl groups.

  • Conjugation with this compound:

    • Prepare a solution of this compound in the Coupling Buffer (e.g., 10-50 mM).

    • Add the this compound solution to the activated nanoparticle suspension. A 10- to 100-fold molar excess of the amine linker relative to the nanoparticles is recommended to ensure efficient surface coverage.

    • Adjust the pH of the reaction mixture to 7.2-8.0 with the Coupling Buffer if necessary.

    • Allow the reaction to proceed for 2-4 hours at room temperature with gentle stirring.

  • Quenching and Purification:

    • Add the Quenching Buffer to the reaction mixture to a final concentration of 10-50 mM to quench any unreacted NHS esters.

    • Incubate for 15-30 minutes at room temperature.

    • Pellet the functionalized nanoparticles by centrifugation or using a magnetic separator.

    • Discard the supernatant and wash the nanoparticles three times with Washing Buffer to remove unreacted reagents.

    • Resuspend the final functionalized nanoparticles in a suitable buffer for storage or further applications.

Protocol 2: Functionalization of Amine-Functionalized Nanoparticles (Two-Step)

This protocol is for nanoparticles that have primary amine groups on their surface. It involves the initial hydrolysis of the ethyl ester of Ethyl 6-aminohexanoate to yield 6-aminohexanoic acid, followed by its conjugation to the nanoparticles.

Materials:

  • Amine-functionalized nanoparticles

  • This compound

  • Sodium Hydroxide (NaOH) solution (e.g., 1 M)

  • Hydrochloric Acid (HCl) solution (for pH adjustment)

  • EDC-HCl, NHS (or Sulfo-NHS)

  • Activation Buffer, Coupling Buffer, Quenching Buffer, Washing Buffer (as in Protocol 1)

Procedure:

Step A: Hydrolysis of this compound

  • Dissolve this compound in deionized water.

  • Slowly add NaOH solution while monitoring the pH to raise it to approximately 12 to facilitate ester hydrolysis.

  • Stir the reaction at room temperature for several hours or overnight.

  • Neutralize the solution with HCl to a pH of ~7. The resulting solution contains 6-aminohexanoic acid.

Step B: Conjugation to Amine-Functionalized Nanoparticles

  • Activation of 6-aminohexanoic acid: In a separate tube, dissolve the 6-aminohexanoic acid (from Step A) in Activation Buffer. Add EDC and NHS (similar molar ratios as in Protocol 1) and incubate for 15-30 minutes at room temperature to form the NHS-activated ester.

  • Nanoparticle Preparation: Disperse the amine-functionalized nanoparticles in Coupling Buffer to a final concentration of 1-10 mg/mL and sonicate briefly.

  • Conjugation: Add the freshly activated 6-aminohexanoic acid-NHS ester solution to the nanoparticle dispersion. Allow the reaction to proceed for 2-4 hours at room temperature with gentle stirring.

  • Quenching and Purification: Follow the same quenching and purification steps as described in Protocol 1.

Data Presentation

Successful functionalization with Ethyl 6-aminohexanoate leads to predictable changes in the physicochemical properties of the nanoparticles. The following tables summarize typical quantitative data obtained from characterization studies.

Table 1: Physicochemical Characterization of Functionalized Nanoparticles

ParameterUnfunctionalized Nanoparticles (Carboxylated)Functionalized Nanoparticles (Ethyl 6-aminohexanoate)
Hydrodynamic Diameter (nm) 105 ± 5115 ± 7
Polydispersity Index (PDI) 0.15 ± 0.030.18 ± 0.04
Zeta Potential (mV) -35 ± 4+15 ± 3
Surface Amine Group Density (groups/nm²) N/A1.2 ± 0.2

Note: The data presented are representative and may vary depending on the nanoparticle type, size, and functionalization efficiency.

Table 2: Characterization Techniques for Functionalized Nanoparticles

Characterization TechniquePurposeExpected Outcome for Successful Functionalization
Dynamic Light Scattering (DLS) To determine hydrodynamic diameter and size distribution.An increase in hydrodynamic diameter due to the added surface layer.
Zeta Potential Measurement To assess surface charge.A shift in zeta potential from negative (for carboxylated NPs) to positive, indicating the presence of primary amine groups.
Fourier-Transform Infrared Spectroscopy (FTIR) To identify chemical functional groups.Appearance of new peaks corresponding to amide bonds (~1650 cm⁻¹) and N-H bonds (~3300 cm⁻¹).
Thermogravimetric Analysis (TGA) To quantify the amount of attached organic material.A greater weight loss at higher temperatures for the functionalized nanoparticles compared to the unfunctionalized ones.
X-ray Photoelectron Spectroscopy (XPS) To determine surface elemental composition.An increase in the nitrogen (N 1s) signal on the nanoparticle surface.

Mandatory Visualizations

G cluster_prep Nanoparticle Preparation cluster_activation Activation of Carboxyl Groups cluster_conjugation Conjugation cluster_purification Quenching & Purification np_prep Disperse Carboxylated Nanoparticles in Activation Buffer sonicate Sonicate for Homogeneous Dispersion np_prep->sonicate add_edc_nhs Add EDC and NHS to Nanoparticle Suspension sonicate->add_edc_nhs incubate_activation Incubate for 15-30 min at Room Temperature add_edc_nhs->incubate_activation add_linker Add Ethyl 6-aminohexanoate hydrochloride Solution incubate_activation->add_linker incubate_conjugation Incubate for 2-4 hours at Room Temperature add_linker->incubate_conjugation add_quenching Add Quenching Buffer incubate_conjugation->add_quenching pellet_np Pellet Nanoparticles (Centrifugation/Magnetic Separation) add_quenching->pellet_np wash_np Wash Nanoparticles Three Times pellet_np->wash_np resuspend_np Resuspend in Suitable Buffer wash_np->resuspend_np

Caption: Experimental workflow for the functionalization of carboxylated nanoparticles.

G cluster_reactants Reactants cluster_reagents Reagents cluster_product Product NP_COOH Carboxylated Nanoparticle Activation Activation (NHS-ester formation) NP_COOH->Activation Linker Ethyl 6-aminohexanoate Conjugation Conjugation (Amide bond formation) Linker->Conjugation EDC EDC EDC->Activation NHS NHS NHS->Activation NP_Functionalized Functionalized Nanoparticle Activation->Conjugation Conjugation->NP_Functionalized

Caption: Signaling pathway of the EDC/NHS coupling reaction for nanoparticle functionalization.

Application Notes and Protocols: Ethyl 6-aminohexanoate Hydrochloride as a Versatile Spacer in Chemical Biology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of ethyl 6-aminohexanoate hydrochloride as a flexible and versatile spacer in the construction of complex chemical biology tools, particularly Proteolysis-Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).

Introduction to this compound as a Spacer

This compound is a valuable building block for constructing bifunctional molecules. It provides a six-carbon aliphatic chain, offering a balance of flexibility and length, which is often crucial for enabling favorable protein-protein interactions in ternary complexes or for bridging large molecular structures like antibodies and cytotoxic payloads.[] Its terminal amine and ester functionalities allow for sequential and controlled conjugation to various ligands and biomolecules. The hydrochloride salt form ensures stability and solubility for initial reaction setups.

Application 1: Spacer for Proteolysis-Targeting Chimeras (PROTACs)

In PROTACs, the linker plays a critical role in connecting a target protein ligand (warhead) to an E3 ubiquitin ligase ligand.[2][3] The length and flexibility of the linker, such as the one derived from ethyl 6-aminohexanoate, are paramount for the successful formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase), which ultimately leads to the ubiquitination and degradation of the target protein.[][4]

Conceptual Signaling Pathway

The following diagram illustrates the general mechanism of action for a PROTAC.

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation cluster_2 Ubiquitination & Degradation PROTAC PROTAC POI Target Protein (POI) PROTAC->POI Binds E3 E3 Ubiquitin Ligase PROTAC->E3 Binds Ternary POI-PROTAC-E3 Ternary Complex POI->Ternary E3->Ternary Ub Ubiquitin Transfer Ternary->Ub Catalyzes Recycle PROTAC Recycled Ternary->Recycle Releases PolyUb Poly-ubiquitinated POI Ub->PolyUb Proteasome 26S Proteasome PolyUb->Proteasome Recognized by Degradation Degraded POI (Peptides) Proteasome->Degradation Degrades PROTAC_Synthesis_Workflow start Start Materials reagent1 Ethyl 6-aminohexanoate ·HCl start->reagent1 reagent2 E3 Ligase Ligand (with COOH) start->reagent2 reagent3 Target Ligand (Warhead) (with NH2) start->reagent3 step1 Step 1: Amide Coupling (EDC, HOBt) reagent1->step1 reagent2->step1 step3 Step 3: Amide Coupling (HATU, DIPEA) reagent3->step3 intermediate1 Intermediate 1 (E3-Linker-Ester) step1->intermediate1 step2 Step 2: Ester Hydrolysis (LiOH or NaOH) intermediate1->step2 intermediate2 Intermediate 2 (E3-Linker-COOH) step2->intermediate2 intermediate2->step3 final_protac Final PROTAC step3->final_protac purification Purification & Characterization (HPLC, LC-MS, NMR) final_protac->purification ADC_Synthesis_Workflow start Start Materials reagent1 Monoclonal Antibody (mAb) start->reagent1 reagent2 Heterobifunctional Linker (e.g., SMCC-Hexanoate) start->reagent2 reagent3 Cytotoxic Payload (with Thiol group) start->reagent3 step1 Step 1: Antibody-Linker Conjugation (via Lysine) reagent1->step1 reagent2->step1 step2 Step 2: Payload Conjugation (via Maleimide-Thiol reaction) reagent3->step2 intermediate1 Intermediate (mAb-Linker) step1->intermediate1 purify1 Purification (Size Exclusion) intermediate1->purify1 purify1->step2 final_adc Final ADC step2->final_adc purify2 Purification & Characterization (HIC, SEC, MS) final_adc->purify2

References

Application Notes and Protocols for Solid-Phase Peptide Synthesis Utilizing Ethyl 6-aminohexanoate Hydrochloride as a Spacer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the incorporation of a flexible spacer, derived from Ethyl 6-aminohexanoate hydrochloride, in solid-phase peptide synthesis (SPPS). This methodology is particularly useful for synthesizing peptides with N-terminal modifications, such as biotinylation or fluorescent labeling, where a spacer can improve the accessibility and biological activity of the attached moiety.[1][2]

Introduction

Solid-phase peptide synthesis (SPPS), pioneered by Bruce Merrifield, is the cornerstone of modern peptide synthesis, enabling the efficient construction of complex peptide sequences on an insoluble resin support.[1] A common strategy in SPPS is the introduction of a spacer molecule at the N-terminus of a peptide. This spacer, a flexible chain, physically separates the peptide sequence from a conjugated molecule (e.g., a fluorophore, biotin, or a drug molecule). 6-aminohexanoic acid is a frequently employed spacer due to its flexibility and chemical stability.[1][3][4] this compound serves as a cost-effective and readily available precursor for the introduction of this spacer.

This protocol outlines the use of the widely adopted Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) orthogonal protection strategy.[5][6][7]

Core Principles of the Protocol

The overall process involves the following key stages:

  • Resin Preparation: Swelling the resin to make the reactive sites accessible.

  • Fmoc-Protected Amino Acid Chain Elongation: Standard iterative cycles of Fmoc deprotection and amino acid coupling to build the desired peptide sequence.

  • Spacer Incorporation: Coupling of Fmoc-6-aminohexanoic acid (derived from this compound) to the N-terminus of the peptide chain.

  • N-terminal Modification (Optional): Attachment of a label or other molecule to the deprotected spacer.

  • Cleavage and Deprotection: Releasing the final peptide from the resin and removing side-chain protecting groups.

  • Purification and Analysis: Purifying the crude peptide and verifying its identity and purity.

Experimental Protocols

Materials and Reagents
  • Rink Amide resin (or other suitable resin for peptide amides)[8]

  • Fmoc-protected amino acids with acid-labile side-chain protection

  • This compound

  • Fmoc-OSu (9-fluorenylmethyloxycarbonyl-N-hydroxysuccinimide ester)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N-Diisopropylethylamine (DIEA)

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)[9]

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water (HPLC grade)

  • Diethyl ether (cold)

  • Acetonitrile (ACN)

Protocol 1: Synthesis of Fmoc-6-aminohexanoic acid

This preliminary step is necessary to prepare the spacer for incorporation into the SPPS workflow.

  • Dissolve this compound in a 1:1 mixture of water and acetone.

  • Add sodium carbonate (Na2CO3) to neutralize the hydrochloride and create a basic environment.

  • Add Fmoc-OSu to the solution and stir overnight at room temperature.[2]

  • Acidify the reaction mixture with HCl to precipitate the product.

  • Filter the precipitate, wash with water, and dry under vacuum to yield Fmoc-6-aminohexanoic acid.

Protocol 2: Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)

This protocol describes the manual synthesis on a 0.1 mmol scale.

  • Resin Swelling:

    • Place Rink Amide resin (100 mg, ~0.1 mmol) in a reaction vessel.[8]

    • Add DMF (2 mL) and allow the resin to swell for at least 1 hour.[8]

  • Initial Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF (2 mL) to the resin and agitate for 3 minutes.

    • Drain the solution.

    • Add fresh 20% piperidine in DMF (2 mL) and agitate for an additional 10 minutes.[3]

    • Drain and wash the resin thoroughly with DMF (5 x 2 mL) and DCM (3 x 2 mL).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the first Fmoc-amino acid (3 eq., 0.3 mmol), HBTU/HATU (2.9 eq., 0.29 mmol), and DIEA (6 eq., 0.6 mmol) in DMF (1 mL).[9]

    • Pre-activate for 2 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the mixture for 1-2 hours at room temperature.

    • Drain the solution and wash the resin with DMF (3 x 2 mL) and DCM (3 x 2 mL).

    • Perform a Kaiser test to confirm the completion of the coupling reaction.[8]

  • Peptide Chain Elongation:

    • Repeat steps 2 (Fmoc Deprotection) and 3 (Amino Acid Coupling) for each subsequent amino acid in the desired peptide sequence.

  • Spacer Incorporation:

    • After the final amino acid has been coupled and its Fmoc group removed, couple Fmoc-6-aminohexanoic acid (prepared in Protocol 1) using the same coupling procedure as for the amino acids (Step 3).

  • Final Fmoc Deprotection:

    • Remove the Fmoc group from the N-terminal spacer by following the deprotection procedure in Step 2.

  • Cleavage and Global Deprotection:

    • Wash the final peptide-resin with DCM and dry under vacuum for at least 1 hour.

    • Prepare a cleavage cocktail, for example, Reagent K: TFA/water/phenol/thioanisole/TIS (82.5:5:5:5:2.5 v/v).[10]

    • Add the cleavage cocktail (2-3 mL) to the dried resin and agitate for 2-3 hours at room temperature.[6][10]

    • Filter the resin and collect the filtrate.

    • Wash the resin with a small amount of fresh TFA.

    • Precipitate the crude peptide by adding the combined filtrate to cold diethyl ether (10-fold volume).[9][11]

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether two more times.

    • Dry the crude peptide pellet under vacuum.

  • Purification and Analysis:

    • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Analyze the purified fractions by mass spectrometry to confirm the identity of the peptide.

    • Lyophilize the pure fractions to obtain the final peptide as a white powder.

Data Presentation

Quantitative data from the synthesis should be recorded to ensure reproducibility and quality control. The following tables provide a template for data presentation.

Table 1: Synthesis Parameters and Yield

ParameterValue
Resin TypeRink Amide
Resin Substitution0.46 meq/g
Synthesis Scale0.1 mmol
Peptide Sequence[Specify Sequence]-Ahx-NH2
Crude Peptide Weight[e.g., 150 mg]
Theoretical Yield[Calculated based on scale]
Crude Yield (%)[Calculated]
Purified Peptide Weight[e.g., 85 mg]
Purified Yield (%)[Calculated]

Table 2: Analytical Data of Purified Peptide

Analysis MethodResult
RP-HPLC Purity>95%
Theoretical Mass (M+H)+[Calculated Mass]
Observed Mass (M+H)+[Experimental Mass]

Visualizations

Experimental Workflow for SPPS with Spacer Incorporation

The following diagram illustrates the key steps in the solid-phase synthesis of a peptide incorporating the 6-aminohexanoic acid spacer.

SPPS_Workflow cluster_resin Resin Preparation cluster_synthesis Peptide Elongation Cycle (Iterative) cluster_spacer Spacer Incorporation cluster_cleavage Cleavage and Purification Resin Start with Rink Amide Resin Swell Swell Resin in DMF Resin->Swell Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 Wash (DMF/DCM) Deprotection->Wash1 Repeat for each AA Coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU, DIEA) Wash1->Coupling Repeat for each AA Wash2 Wash (DMF/DCM) Coupling->Wash2 Repeat for each AA Wash2->Deprotection Repeat for each AA Spacer_Coupling Couple Fmoc-6-aminohexanoic acid Wash2->Spacer_Coupling Final_Deprotection Final Fmoc Deprotection Spacer_Coupling->Final_Deprotection Cleavage Cleave from Resin (TFA Cocktail) Final_Deprotection->Cleavage Precipitate Precipitate in Ether Cleavage->Precipitate Purify RP-HPLC Purification Precipitate->Purify Analyze MS Analysis & Lyophilization Purify->Analyze

Caption: Workflow for SPPS incorporating a 6-aminohexanoic acid spacer.

Logical Relationship of SPPS Components

This diagram shows the relationship between the key chemical components and processes in the Fmoc/tBu SPPS strategy.

SPPS_Components cluster_process Key Processes Resin Solid Support (e.g., Rink Amide Resin) Peptide Growing Peptide Chain Resin->Peptide is anchored to Spacer 6-Aminohexanoic Acid Spacer Peptide->Spacer can be attached to Fmoc Nα-Fmoc Group (Base Labile) Fmoc->Peptide protects N-terminus SideChain_PG Side-Chain Protecting Groups (e.g., tBu, Trt - Acid Labile) SideChain_PG->Peptide protect side chains Coupling Coupling Reaction Coupling->Peptide elongates Deprotection_Fmoc Fmoc Deprotection (Piperidine) Deprotection_Fmoc->Fmoc removes Cleavage_TFA Cleavage & Global Deprotection (TFA) Cleavage_TFA->Resin cleaves peptide from Cleavage_TFA->SideChain_PG removes

Caption: Key components and their interactions in Fmoc-based SPPS.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for Ethyl 6-aminohexanoate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of Ethyl 6-aminohexanoate hydrochloride. This document offers troubleshooting advice, answers to frequently asked questions, detailed experimental protocols, and data-driven insights to enhance reaction efficiency and yield.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, primarily through the Fischer esterification of 6-aminohexanoic acid with ethanol.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete reaction due to equilibrium.[1][2][3][4] 2. Insufficiently acidic catalyst.[1][3] 3. Reaction temperature is too low. 4. Water present in reactants or solvent.1. Drive the equilibrium towards the product by using a large excess of ethanol or by removing water as it forms (e.g., using a Dean-Stark apparatus or molecular sieves).[1][2][3][4] 2. Ensure the use of a strong acid catalyst such as concentrated sulfuric acid, gaseous hydrogen chloride, or p-toluenesulfonic acid.[1][2][5] 3. Increase the reaction temperature, typically to the reflux temperature of ethanol (around 78°C).[1] 4. Use anhydrous ethanol and ensure all glassware is thoroughly dried.
Formation of Side Products 1. Polymerization of 6-aminohexanoic acid or the product. 2. Dehydration of ethanol (at high temperatures with a strong acid).1. Maintain a moderate reaction temperature. Overheating can promote side reactions. 2. Avoid excessively high temperatures above the recommended reflux.
Product is an Oil or Gummy Solid, Not Crystalline 1. Presence of impurities. 2. Residual solvent.1. Purify the crude product by recrystallization. A common method is to dissolve the product in a minimum amount of hot ethanol and then add a non-polar solvent like diethyl ether or toluene to induce crystallization upon cooling.[6] 2. Ensure the product is thoroughly dried under vacuum to remove any remaining solvent.[6]
Difficulty in Isolating the Product 1. The hydrochloride salt is soluble in the reaction mixture.1. After the reaction is complete, cool the mixture and precipitate the product by adding a non-polar solvent in which the hydrochloride salt is insoluble, such as diethyl ether.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient method for synthesizing this compound?

A1: The most common method is the Fischer esterification of 6-aminohexanoic acid with ethanol using a strong acid catalyst. This method is favored for its directness and use of readily available starting materials.[1][2][3][4]

Q2: Which acid catalyst is best for this reaction?

A2: Strong acids like sulfuric acid (H₂SO₄), gaseous hydrogen chloride (HCl), and p-toluenesulfonic acid (TsOH) are effective catalysts.[1][2][3] Gaseous HCl in ethanol is a very effective method as it generates the acidic conditions and the hydrochloride salt in situ.[5]

Q3: How can I maximize the yield of the reaction?

A3: To maximize the yield, it is crucial to shift the reaction equilibrium to the product side. This can be achieved by:

  • Using a large excess of the alcohol (ethanol).[1][2][4]

  • Removing the water formed during the reaction using a Dean-Stark apparatus, molecular sieves, or azeotropic distillation with a solvent like toluene.[1][6]

Q4: What are the optimal temperature and reaction time?

A4: The reaction is typically carried out at the reflux temperature of the alcohol, which for ethanol is approximately 78°C. Reaction times can vary from a few hours to overnight, depending on the scale and specific conditions.[1][5] Monitoring the reaction progress by techniques like TLC or GC is recommended to determine the optimal time.

Q5: My final product is not a white solid. What should I do?

A5: Discoloration often indicates the presence of impurities. Recrystallization is the most effective method for purification. Dissolving the crude product in a minimal amount of hot ethanol and then precipitating it by adding a cold, non-polar solvent like diethyl ether can yield a pure, white crystalline product.[6]

Experimental Protocols

Protocol 1: Fischer Esterification using Gaseous Hydrogen Chloride

This protocol is adapted from a similar synthesis of the methyl ester.[5]

  • Preparation: Suspend 6-aminohexanoic acid (1 equivalent) in anhydrous ethanol (5-10 volumes).

  • Acidification: Cool the suspension to 0°C in an ice bath. Bubble dry hydrogen chloride gas through the stirred suspension for 15-20 minutes.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Continue stirring overnight.

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove excess ethanol and HCl.

  • Purification: Recrystallize the crude product from hot ethanol by the addition of diethyl ether to obtain pure this compound as a white solid.

Protocol 2: Fischer Esterification using Sulfuric Acid
  • Preparation: In a round-bottom flask equipped with a reflux condenser, add 6-aminohexanoic acid (1 equivalent) and a large excess of anhydrous ethanol (e.g., 10-20 equivalents).

  • Catalyst Addition: Slowly add concentrated sulfuric acid (0.1-0.2 equivalents) to the stirred mixture.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction by TLC.

  • Work-up: Cool the reaction mixture to room temperature. Slowly add a saturated solution of sodium bicarbonate to neutralize the excess acid until the pH is neutral.

  • Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Salt Formation and Purification: Dissolve the resulting free amine in diethyl ether and bubble dry HCl gas through the solution to precipitate the hydrochloride salt. Filter and recrystallize from ethanol/ether.

Quantitative Data Summary

The following table summarizes reaction conditions and yields for similar amino ester syntheses.

Starting MaterialAlcoholCatalystTemperature (°C)Time (h)Yield (%)Reference
6-Aminocaproic acidMethanolHCl (gas)15-25399[5]
6-Aminocaproic acidEthanolH₂SO₄Reflux (~78)4-6~70-85General Fischer Esterification
CaprolactamEthanolSnCl₂ (in near-critical water)260-3202.5up to 98[7]

Visualizations

Experimental Workflow for Fischer Esterification

experimental_workflow start Start: Reactants reactants 6-Aminohexanoic Acid + Excess Ethanol start->reactants catalyst Add Acid Catalyst (e.g., HCl or H2SO4) reactants->catalyst reaction Heat to Reflux (e.g., 78°C) catalyst->reaction monitoring Monitor Reaction (TLC/GC) reaction->monitoring monitoring->reaction Continue if incomplete workup Work-up & Neutralization monitoring->workup Reaction Complete purification Purification (Recrystallization) workup->purification product Final Product: Ethyl 6-aminohexanoate HCl purification->product

Caption: Workflow for the synthesis of Ethyl 6-aminohexanoate HCl.

Troubleshooting Logic for Low Product Yield

troubleshooting_low_yield start Low Product Yield check_equilibrium Is water being removed or is alcohol in large excess? start->check_equilibrium remedy_equilibrium Use Dean-Stark, molecular sieves, or increase excess of alcohol. check_equilibrium->remedy_equilibrium No check_catalyst Is the acid catalyst strong and in sufficient quantity? check_equilibrium->check_catalyst Yes remedy_catalyst Use conc. H2SO4 or HCl gas. check_catalyst->remedy_catalyst No check_temp Is the reaction at reflux temperature? check_catalyst->check_temp Yes remedy_temp Increase temperature to reflux. check_temp->remedy_temp No check_reactants Are reactants and solvents anhydrous? check_temp->check_reactants Yes remedy_reactants Use dry reagents and glassware. check_reactants->remedy_reactants No

Caption: Troubleshooting decision tree for low product yield.

References

troubleshooting low yield in synthesis of Ethyl 6-aminohexanoate hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of Ethyl 6-aminohexanoate Hydrochloride

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals diagnose and resolve issues leading to low yields in the synthesis of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My reaction yield is very low. What are the most common causes for the synthesis of this compound?

Low yields in this synthesis, which is typically a Fischer esterification, can often be attributed to several key factors: incomplete reaction, side reactions, and product loss during workup. The primary reaction involves treating 6-aminohexanoic acid with ethanol and a strong acid catalyst, such as hydrogen chloride (HCl) gas or thionyl chloride (SOCl₂).

Common Causes for Low Yield:

  • Insufficient Acid Catalyst: The acid acts as a catalyst for the esterification and also protonates the amino group, preventing it from interfering with the reaction. An inadequate amount of acid will result in a slow or incomplete reaction.

  • Presence of Water: Fischer esterification is a reversible equilibrium reaction. Any water present in the reagents (especially ethanol) or introduced from the atmosphere will shift the equilibrium back towards the starting materials, reducing the yield of the ester.

  • Inadequate Reaction Time or Temperature: The reaction may not have reached completion. Esterifications, especially with sterically unhindered alcohols like ethanol, can require prolonged heating to reach equilibrium.

  • Product Loss During Workup: The hydrochloride salt is highly soluble in water. Significant amounts of the product can be lost if excessive aqueous solutions are used during the washing or extraction steps.

  • Impure Starting Materials: The purity of the 6-aminohexanoic acid and ethanol is crucial for a successful reaction.

Q2: How can I ensure my reaction goes to completion?

Optimizing reaction conditions is key to driving the equilibrium towards the product side.

Recommendations for Reaction Completion:

  • Use of Excess Reagent: Employ a large excess of ethanol to shift the equilibrium towards the formation of the ethyl ester. Ethanol often serves as both the reactant and the solvent.

  • Effective Water Removal: Ensure all glassware is thoroughly dried before use. Use anhydrous ethanol to minimize water content. If using HCl gas, ensure it is dry. If using a reagent like thionyl chloride, it will react with any water present, but this can also lead to side reactions if not controlled.

  • Sufficient Catalyst: When using HCl, the gas should be bubbled through the reaction mixture until it is saturated.[1] If using thionyl chloride, a molar equivalent of at least 1.4 relative to the 6-aminohexanoic acid is recommended to ensure both catalysis and reaction with the amino group.[1]

  • Optimal Temperature and Time: The reaction mixture is typically stirred at room temperature overnight or gently refluxed for several hours to ensure it reaches completion.[1] Monitoring the reaction by Thin Layer Chromatography (TLC) can help determine the optimal reaction time.

Q3: I suspect side reactions are occurring. What are the likely byproducts and how can I minimize them?

The primary side reaction of concern is the intermolecular amide formation (polymerization) of 6-aminohexanoic acid to form polyamides.

Minimizing Side Reactions:

  • Protonation of the Amine: The key to preventing polymerization is to ensure the primary amino group is protonated to form an ammonium salt. This is achieved by adding the acid catalyst before heating the reaction. The positively charged ammonium group is not nucleophilic and will not react with the carboxylic acid of another molecule.

  • Control of Temperature: While heating can increase the reaction rate, excessive temperatures can promote side reactions. Gentle reflux is typically sufficient.

Side Reaction Cause Prevention
Polyamide FormationIntermolecular reaction between the amino group and the carboxylic acid.Protonate the amino group with a strong acid (HCl) before applying heat.
DegradationExcessive heat or overly harsh acidic conditions.Maintain a controlled temperature (e.g., gentle reflux) and avoid excessively long reaction times.
Q4: What is the best procedure for isolating and purifying the product to maximize yield?

The isolation of this compound, a water-soluble salt, requires careful handling to prevent loss.

Detailed Purification Protocol:

  • Removal of Excess Reagents: After the reaction is complete, excess ethanol and the acid catalyst (e.g., HCl or SOCl₂) are typically removed under reduced pressure using a rotary evaporator.[1]

  • Crystallization/Precipitation: The resulting crude solid or oil is often purified by recrystallization or precipitation. A common method is to dissolve the crude product in a minimal amount of a polar solvent (like ethanol) and then add a less polar solvent (like diethyl ether or ethyl acetate) to induce precipitation of the hydrochloride salt.

  • Washing: If washing is necessary, use a cold, anhydrous solvent to minimize dissolving the product. Avoid washing with aqueous solutions if possible.

  • Drying: Dry the final product thoroughly under vacuum to remove any residual solvents.

Experimental Protocols

Protocol 1: Synthesis via Fischer Esterification using HCl Gas

This protocol is adapted from the synthesis of the corresponding methyl ester.[1]

  • Preparation: Suspend 6-aminohexanoic acid (1 equivalent) in anhydrous ethanol (5-10 volumes).

  • Acidification: Cool the suspension to 0°C in an ice bath and bubble dry hydrogen chloride (HCl) gas through the mixture for 2-3 minutes until saturation is achieved.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored using TLC.

  • Workup: Concentrate the reaction mixture under reduced pressure to remove ethanol and excess HCl.

  • Purification: Recrystallize the resulting solid from a suitable solvent system, such as ethanol/diethyl ether, to yield pure this compound.

Parameter Value Purpose
6-aminohexanoic acid1 eq.Starting material
Anhydrous Ethanol5-10 vol.Reactant and solvent
Dry HCl gasSaturationCatalyst and protecting agent
Temperature0°C to RTControl reaction rate
Time12-24 hoursAllow reaction to reach completion

Visual Guides

Reaction Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Suspend 6-aminohexanoic acid in anhydrous ethanol B Cool to 0°C A->B C Saturate with dry HCl gas B->C D Stir at room temperature (12-24h) C->D E Concentrate under reduced pressure D->E F Recrystallize from Ethanol/Ether E->F G Dry final product F->G G Start Low Yield Observed Q1 Is the reaction complete? (Check TLC) Start->Q1 Sol1 Increase reaction time/temp. Add more catalyst. Use excess ethanol. Q1->Sol1 No Q2 Significant product loss during workup? Q1->Q2 Yes A1_Yes Yes A1_No No Sol1->Q1 Sol2 Minimize aqueous washes. Use anhydrous solvents for precipitation/washing. Q2->Sol2 Yes Q3 Potential side reactions? (e.g., polymerization) Q2->Q3 No A2_Yes Yes A2_No No End Review reagent quality and experimental setup. Sol2->End Sol3 Ensure amine is fully protonated before heating. Q3->Sol3 Yes Q3->End No A3_Yes Yes A3_No No Sol3->End

References

Technical Support Center: Purification of Ethyl 6-aminohexanoate hydrochloride by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification of Ethyl 6-aminohexanoate hydrochloride by recrystallization. This document offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common issues encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind the recrystallization of this compound?

Recrystallization is a purification technique for solid compounds. It relies on the principle that the solubility of a compound in a solvent increases with temperature. In a typical procedure, the impure solid is dissolved in a minimum amount of a hot solvent in which the desired compound is highly soluble, but the impurities are either sparingly soluble or highly soluble. Upon controlled cooling, the solubility of the desired compound decreases, leading to the formation of pure crystals. The impurities remain in the mother liquor. For this compound, which is a salt, the choice of solvent is critical to ensure good recovery of the purified product.

Q2: How do I select an appropriate solvent for the recrystallization of this compound?

The ideal solvent for recrystallizing this compound should exhibit the following properties:

  • High solubility at elevated temperatures: The compound should be readily soluble in the hot solvent.

  • Low solubility at low temperatures: The compound should be sparingly soluble or insoluble in the cold solvent to maximize crystal recovery.

  • Inertness: The solvent should not react with the compound.

  • Volatility: The solvent should have a relatively low boiling point for easy removal from the purified crystals.

  • Impurity solubility: Impurities should either be insoluble in the hot solvent (allowing for hot filtration) or remain soluble in the cold solvent.

Given that this compound is a hydrophilic salt, polar solvents are generally a good starting point. A mixed solvent system, often a polar solvent in which the compound is soluble and a less polar solvent in which it is less soluble, can also be effective.

Q3: What are the most common issues encountered during the recrystallization of this compound?

The most frequent challenges include:

  • "Oiling out": The compound separates as a liquid instead of forming solid crystals.

  • Failure to crystallize: The compound remains dissolved even after cooling.

  • Low recovery yield: A significant portion of the product is lost during the process.

  • Poor purity of the final product: The recrystallized crystals are still contaminated with impurities.

These issues are addressed in detail in the troubleshooting guide below.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the recrystallization of this compound.

Problem Possible Cause(s) Recommended Solution(s)
"Oiling Out" 1. The solution is supersaturated, and the compound is coming out of solution above its melting point. 2. The rate of cooling is too rapid. 3. The presence of impurities is depressing the melting point.1. Reheat the solution to dissolve the oil and add a small amount of additional "good" solvent to reduce the saturation level. 2. Allow the solution to cool more slowly to room temperature before placing it in an ice bath. 3. Consider a pre-purification step like a charcoal treatment if colored impurities are present.
No Crystal Formation 1. The solution is not sufficiently saturated. 2. The solution is cooling too slowly, or there are no nucleation sites. 3. Impurities are inhibiting crystallization.1. Evaporate some of the solvent to increase the concentration of the solute. 2. Scratch the inside of the flask with a glass rod to create nucleation sites. Add a seed crystal of the pure compound. 3. Ensure all starting materials and reagents from the synthesis are removed. A pre-recrystallization wash may be necessary.
Low Recovery Yield 1. Too much solvent was used initially. 2. Premature crystallization during hot filtration. 3. The crystals were washed with a solvent at room temperature. 4. The final crystals are still wet with solvent.1. Use the minimum amount of hot solvent necessary to dissolve the compound. 2. Preheat the filtration apparatus (funnel and receiving flask) to prevent cooling. Add a small excess of hot solvent before filtering. 3. Always wash the collected crystals with a minimal amount of ice-cold solvent. 4. Ensure the crystals are thoroughly dried under vacuum to a constant weight.
Poor Purity 1. Rapid crystal formation trapped impurities within the crystal lattice. 2. Insoluble impurities were not removed by hot filtration. 3. The chosen solvent system is not effective at separating the specific impurities.1. Slow down the cooling process. Insulate the flask to encourage gradual cooling. 2. Perform a hot gravity filtration step before allowing the solution to cool. 3. Experiment with different solvent systems. Consider a two-solvent recrystallization.

Data Presentation

Qualitative Solubility of this compound

Due to the lack of precise quantitative solubility data in the literature, the following table provides a qualitative guide based on the general properties of amino acid hydrochlorides. Experimental verification is highly recommended.

Solvent Solubility at Room Temperature Solubility at Elevated Temperature Suitability as a Recrystallization Solvent
WaterHighVery HighPoor (significant loss in mother liquor)
MethanolModerateHighPotentially suitable, may require an anti-solvent
EthanolLow to ModerateModerate to HighGood candidate, especially in a mixed solvent system
IsopropanolLowModerateGood candidate, potentially as a single solvent or with a co-solvent
AcetoneVery LowLow to ModerateGood candidate as an anti-solvent
Ethyl AcetateInsolubleVery LowGood candidate as an anti-solvent
HexaneInsolubleInsolubleGood candidate as an anti-solvent
Potential Impurities in Crude this compound
Impurity Source Removal Strategy
6-Aminocaproic acidIncomplete esterificationSoluble in water, can be removed by washing the crude product.
Unreacted EthanolSynthesis starting materialHighly volatile, removed during drying under vacuum.
CaprolactamStarting material for the synthesis of the free amineCan be removed by recrystallization.
Polymeric byproductsSide reactions during synthesisOften have different solubility profiles and can be removed by recrystallization.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization of this compound

This protocol is a general guideline. The choice of solvent and volumes should be optimized based on small-scale trials. Isopropanol or ethanol are good starting points.

  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a small volume of the chosen solvent (e.g., isopropanol) and heat the mixture to boiling with gentle swirling. Continue to add the solvent in small portions until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional but Recommended): To remove insoluble impurities and charcoal, perform a hot gravity filtration. Preheat the filter funnel and receiving flask to prevent premature crystallization.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Two-Solvent Recrystallization of this compound

This method is useful if a suitable single solvent cannot be found. A common pair would be a "good" solvent like methanol or ethanol and a "poor" or "anti-solvent" like ethyl acetate or acetone.

  • Dissolution: Dissolve the crude this compound in the minimum amount of the hot "good" solvent (e.g., ethanol).

  • Addition of Anti-Solvent: While the solution is still hot, add the "poor" solvent (e.g., ethyl acetate) dropwise until the solution becomes slightly cloudy (turbid).

  • Clarification: Add a few drops of the hot "good" solvent until the cloudiness just disappears.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation, Washing, and Drying: Follow steps 5-7 from the single-solvent protocol, using the ice-cold solvent mixture for washing.

Mandatory Visualization

G cluster_start Start cluster_process Recrystallization Process cluster_troubleshooting Troubleshooting cluster_end End start Crude Ethyl 6-aminohexanoate hydrochloride dissolve Dissolve in minimum hot solvent start->dissolve hot_filter Hot Gravity Filtration (if necessary) dissolve->hot_filter cool Slow Cooling & Crystallization hot_filter->cool oiling_out Problem: Oiling Out? cool->oiling_out isolate Isolate Crystals (Vacuum Filtration) wash Wash with ice-cold solvent isolate->wash dry Dry under vacuum wash->dry low_yield Problem: Low Yield? dry->low_yield no_crystals Problem: No Crystals? oiling_out->no_crystals No solution_oiling Add more 'good' solvent, cool slower oiling_out->solution_oiling Yes no_crystals->isolate No solution_no_crystals Concentrate solution, scratch flask, seed no_crystals->solution_no_crystals Yes impure Problem: Impure Product? low_yield->impure No solution_low_yield Use less solvent, wash with cold solvent low_yield->solution_low_yield Yes solution_impure Cool slower, re-recrystallize impure->solution_impure Yes end Pure Crystalline Product impure->end No solution_oiling->dissolve solution_no_crystals->cool solution_low_yield->start Re-evaluate protocol solution_impure->start Re-purify

Caption: Troubleshooting workflow for the recrystallization of this compound.

preventing side reactions with Ethyl 6-aminohexanoate hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl 6-aminohexanoate hydrochloride. The information is designed to help prevent common side reactions and ensure the successful outcome of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is the hydrochloride salt of the ethyl ester of 6-aminohexanoic acid. It is a bifunctional molecule containing a primary amine and an ethyl ester. This compound is often used as a linker or building block in the synthesis of more complex molecules, including protein degraders.

Q2: What are the main side reactions to consider when using this compound?

The two primary side reactions to be aware of are:

  • Intramolecular Cyclization: Formation of ε-caprolactam, a seven-membered cyclic amide. This is particularly favored at elevated temperatures.

  • Intermolecular Polymerization: Formation of polyamides through the reaction of the amino group of one molecule with the ester group of another. This is more likely to occur at high concentrations and temperatures.

Q3: How can I minimize the formation of ε-caprolactam?

To minimize intramolecular cyclization, it is crucial to control the reaction temperature. Whenever possible, conduct reactions at or below room temperature. If heating is necessary, use the lowest effective temperature and minimize the reaction time.

Q4: What conditions favor the unwanted polymerization of this compound?

High concentrations of the reactant, elevated temperatures, and prolonged reaction times can promote the formation of polyamide side products. The presence of water can also facilitate hydrolysis of the ester to the carboxylic acid, which can then more readily participate in polymerization.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your experiments.

Problem 1: Low yield of the desired N-acylated product with significant formation of a byproduct.

Possible Cause: Intramolecular cyclization to ε-caprolactam or intermolecular polymerization.

Solution:

  • Temperature Control: Lower the reaction temperature. If the reaction is being performed at elevated temperatures, try running it at room temperature or even 0 °C.

  • Concentration Adjustment: Use more dilute reaction conditions to disfavor the bimolecular polymerization reaction.

  • Order of Addition: If your protocol involves the activation of a carboxylic acid for coupling, add the this compound to the activated species solution slowly and at a low temperature.

  • Choice of Coupling Reagents: For N-acylation, use efficient coupling reagents that allow for rapid amide bond formation at low temperatures. Reagents like HATU or HBTU are often effective.[1]

Problem 2: The reaction mixture becomes viscous or solidifies unexpectedly.

Possible Cause: Significant intermolecular polymerization leading to the formation of high molecular weight polyamides.

Solution:

  • Solvent Choice: Ensure you are using a solvent in which both the starting material and the product are highly soluble.

  • Reduce Concentration: Immediately dilute the reaction mixture with more solvent if you observe an increase in viscosity. For future experiments, start with a lower initial concentration of this compound.

  • Temperature: Avoid high temperatures, as they accelerate polymerization.

Experimental Protocols

Protocol 1: General Procedure for N-Acylation of this compound

This protocol provides a general method for the acylation of the primary amine of this compound while minimizing side reactions.

Materials:

  • This compound

  • Carboxylic acid to be coupled

  • Coupling reagent (e.g., HATU, HBTU)

  • Non-nucleophilic base (e.g., Diisopropylethylamine - DIPEA)

  • Anhydrous aprotic solvent (e.g., DMF, DCM)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq) and the coupling reagent (1.1 eq) in the anhydrous solvent.

  • Add the non-nucleophilic base (2.2 eq) to the solution and stir for 5-10 minutes at room temperature to pre-activate the carboxylic acid.

  • In a separate flask, dissolve this compound (1.0 eq) in a minimal amount of the anhydrous solvent.

  • Cool the activated carboxylic acid mixture to 0 °C in an ice bath.

  • Slowly add the solution of this compound to the activated carboxylic acid mixture dropwise over 10-15 minutes.

  • Allow the reaction to stir at 0 °C for 1-2 hours and then let it warm to room temperature.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an appropriate organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Data Presentation

Table 1: Effect of Temperature on Intramolecular Cyclization (ε-Caprolactam Formation)

Reaction Temperature (°C)Expected Yield of ε-CaprolactamComments
0 - 25LowIdeal for minimizing cyclization.
25 - 50ModerateIncreased risk, especially with longer reaction times.
> 50HighSignificant side product formation is likely.

Table 2: Effect of Concentration on Intermolecular Polymerization

Concentration of this compoundExpected Yield of PolyamideComments
< 0.1 MLowDilute conditions disfavor polymerization.
0.1 M - 0.5 MModerateRisk increases, especially with heating.
> 0.5 MHighSignificant polymerization is probable.

Visualizations

Logical Workflow for Troubleshooting Side Reactions

Troubleshooting_Workflow start Problem: Low Yield or Viscous Reaction check_temp Is Reaction Temperature > RT? start->check_temp check_conc Is Concentration > 0.1M? start->check_conc lower_temp Action: Lower Temperature to 0-25°C check_temp->lower_temp Yes reassess Re-evaluate Reaction check_temp->reassess No dilute Action: Use More Dilute Conditions check_conc->dilute Yes check_conc->reassess No lower_temp->reassess dilute->reassess

Caption: Troubleshooting workflow for side reactions.

Signaling Pathway of N-Acylation vs. Side Reactions

Reaction_Pathways cluster_desired Desired Reaction cluster_side Side Reactions EAH Ethyl 6-aminohexanoate Desired_Product N-Acylated Product EAH->Desired_Product Amide Bond Formation RCOOH R-COOH + Coupling Agent Activated_Ester Activated Ester RCOOH->Activated_Ester Activated_Ester->Desired_Product Amide Bond Formation Caprolactam ε-Caprolactam Polymer Polyamide EAH_side Ethyl 6-aminohexanoate EAH_side->Caprolactam Intramolecular Cyclization (High Temp) EAH_side->Polymer Intermolecular Polymerization (High Conc. & Temp)

Caption: Competing reaction pathways for Ethyl 6-aminohexanoate.

References

Technical Support Center: Ethyl 6-aminohexanoate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of Ethyl 6-aminohexanoate hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

For optimal stability, this compound should be stored in a tightly sealed container to prevent moisture absorption. While some suppliers recommend room temperature storage[1][2], others suggest refrigeration at 2-8°C, particularly for long-term storage, often under an inert atmosphere. Always refer to the product's certificate of analysis for specific storage recommendations.

Q2: What is the shelf-life of this compound?

The shelf-life can vary depending on the supplier and storage conditions. When stored correctly in a sealed container at the recommended temperature, the compound is expected to be stable for an extended period. For research purposes, it is advisable to use the product within a reasonable timeframe after opening and to monitor for any signs of degradation, such as discoloration or clumping.

Q3: Is this compound sensitive to light?

Q4: What are the potential degradation pathways for this compound?

Based on its chemical structure, the primary degradation pathway is the hydrolysis of the ethyl ester to form 6-aminohexanoic acid and ethanol. This reaction can be catalyzed by the presence of moisture and accelerated by acidic or basic conditions. At elevated temperatures, thermal degradation may also occur.

Q5: How can I tell if my this compound has degraded?

Visual inspection can sometimes indicate degradation. Signs include a change in color, the appearance of a sticky or oily substance, or a noticeable odor. For a definitive assessment, analytical techniques such as High-Performance Liquid Chromatography (HPLC) can be used to check for the presence of impurities or degradation products.

Troubleshooting Guide

Issue 1: Inconsistent experimental results.

  • Possible Cause: Degradation of the compound due to improper storage.

  • Solution: Ensure the compound is stored in a tightly sealed container, protected from moisture and light, and at the recommended temperature. If degradation is suspected, it is best to use a fresh batch of the compound.

Issue 2: Poor solubility in organic solvents.

  • Possible Cause: this compound is a salt, which can limit its solubility in non-polar organic solvents.

  • Solution: For reactions requiring the free amine, the hydrochloride salt can be neutralized. This is typically done by adding a non-nucleophilic base, such as triethylamine, to the reaction mixture. The free amine form is generally more soluble in a wider range of organic solvents.

Issue 3: Failure of the compound to react in a coupling reaction (e.g., amide bond formation).

  • Possible Cause: The primary amine is protonated as the hydrochloride salt, rendering it non-nucleophilic.

  • Solution: The hydrochloride must be neutralized to the free amine in situ before adding the coupling reagents. This is a common requirement for reactions involving amino acid ester hydrochlorides.

Data Presentation

Table 1: Recommended Storage Conditions

ParameterRecommendationRationale
Temperature Room Temperature or 2-8°CMinimizes thermal degradation.
Atmosphere Inert gas (e.g., Argon, Nitrogen)Prevents oxidation and moisture absorption.
Container Tightly sealed, opaque or amber vialProtects from moisture and light.

Table 2: Potential Degradation Products

Degradation PathwayStress ConditionPotential Degradation ProductAnalytical Method for Detection
Hydrolysis Moisture, Acid/Base6-Aminohexanoic AcidHPLC, LC-MS
Thermal Degradation High TemperatureVarious smaller moleculesGC-MS, LC-MS
Photodegradation UV/Visible LightVarious photoproductsHPLC, LC-MS

Experimental Protocols

Protocol 1: Long-Term Stability Testing

This protocol is designed to evaluate the stability of this compound under recommended storage conditions over an extended period.

Methodology:

  • Sample Preparation: Aliquot approximately 1g of this compound into three separate, tightly sealed amber glass vials.

  • Storage Conditions: Store the vials at the recommended long-term storage condition (e.g., 25°C ± 2°C / 60% RH ± 5% RH).

  • Testing Frequency: Analyze the samples at the following time points: 0, 3, 6, 9, 12, 18, 24, and 36 months.

  • Analytical Method: Use a validated stability-indicating HPLC method to assay the purity of the compound and quantify any degradation products.

  • Acceptance Criteria: The purity should remain within the specified limits (e.g., ≥95%), and no significant increase in degradation products should be observed.

Protocol 2: Forced Degradation Study

This protocol aims to identify potential degradation pathways and degradation products under stress conditions.

Methodology:

  • Sample Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in appropriate solvents for each stress condition.

  • Stress Conditions:

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at room temperature for 4 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Store the solid compound at 80°C for 48 hours.

    • Photostability: Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

  • Analysis: Analyze the stressed samples using an HPLC-UV/MS system to separate and identify the degradation products.

  • Evaluation: Characterize the major degradation products and propose degradation pathways.

Visualizations

Stability_Testing_Workflow Stability Testing Workflow for this compound cluster_longterm Long-Term Stability cluster_forced Forced Degradation LongTerm_Start Aliquot Sample LongTerm_Store Store at 25°C/60% RH LongTerm_Start->LongTerm_Store LongTerm_Test Analyze at 0, 3, 6, 9, 12, 18, 24, 36 months LongTerm_Store->LongTerm_Test LongTerm_End Evaluate Purity and Degradants LongTerm_Test->LongTerm_End Forced_Start Prepare Sample Solutions Acid Acid Hydrolysis (0.1M HCl, 60°C) Forced_Start->Acid Base Base Hydrolysis (0.1M NaOH, RT) Forced_Start->Base Oxidation Oxidation (3% H2O2, RT) Forced_Start->Oxidation Thermal Thermal Stress (Solid, 80°C) Forced_Start->Thermal Photo Photostability (ICH Q1B) Forced_Start->Photo Forced_Analyze HPLC-UV/MS Analysis Acid->Forced_Analyze Base->Forced_Analyze Oxidation->Forced_Analyze Thermal->Forced_Analyze Photo->Forced_Analyze Forced_End Identify Degradants and Pathways Forced_Analyze->Forced_End

Caption: Workflow for long-term stability and forced degradation studies.

Troubleshooting_Logic Troubleshooting Experimental Issues Start Experimental Issue Encountered Inconsistent_Results Inconsistent Results? Start->Inconsistent_Results Solubility_Issue Poor Solubility? Start->Solubility_Issue Reactivity_Issue No Reaction? Start->Reactivity_Issue Inconsistent_Results->Solubility_Issue No Check_Storage Verify Proper Storage Inconsistent_Results->Check_Storage Yes Solubility_Issue->Reactivity_Issue No Neutralize_Salt Neutralize to Free Amine Solubility_Issue->Neutralize_Salt Yes Check_Base Ensure In Situ Neutralization Reactivity_Issue->Check_Base Yes Use_Fresh Use Fresh Compound Check_Storage->Use_Fresh

Caption: Decision tree for troubleshooting common experimental problems.

References

Technical Support Center: Protein Conjugation with Ethyl 6-aminohexanoate hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the conjugation of Ethyl 6-aminohexanoate hydrochloride to proteins.

Troubleshooting Guide

This section addresses specific issues that may arise during the coupling of this compound to proteins, offering potential causes and solutions in a question-and-answer format.

Q1: Why is my coupling yield significantly lower than expected?

Low coupling yield is a common issue that can be attributed to several factors, primarily related to reaction conditions and reagent stability.

  • Inefficient Deprotonation of the Amine: this compound is a salt where the primary amine is protonated (-NH₃⁺). For the amine to act as a nucleophile and react with the activated carboxyl group on the protein, it must be in its deprotonated form (-NH₂).[1] The reaction's pH must be sufficiently high to allow for a significant concentration of the deprotonated amine.

  • Suboptimal pH for EDC/NHS Chemistry: The coupling reaction typically proceeds in two steps, each with its own optimal pH range.

    • Activation Step: The activation of the protein's carboxyl groups by EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is most efficient at a slightly acidic pH of 4.5-6.0.[2]

    • Coupling Step: The reaction of the activated NHS-ester with the primary amine of Ethyl 6-aminohexanoate is most efficient at a physiological to slightly alkaline pH, generally in the range of 7.2-8.5.[2][3]

  • Hydrolysis of Active Intermediates: The O-acylisourea intermediate formed by EDC and the subsequent NHS-ester are susceptible to hydrolysis, which regenerates the carboxyl group and inactivates the coupling reagents.[4] This hydrolysis is accelerated at higher pH values.

  • Presence of Competing Nucleophiles: Buffers containing primary amines (e.g., Tris, glycine) will compete with Ethyl 6-aminohexanoate for reaction with the activated protein, reducing the yield of the desired conjugate.[5][6]

Q2: My protein is aggregating or precipitating during the conjugation reaction. What could be the cause?

Protein aggregation is a frequent challenge in bioconjugation, often stemming from changes in the protein's surface properties or reaction conditions.

  • Increased Hydrophobicity: Ethyl 6-aminohexanoate is a hydrophobic linker.[7] Attaching multiple linker molecules to the protein's surface can increase its overall hydrophobicity, leading to self-association and aggregation.[5]

  • High Reagent Concentrations: High concentrations of EDC, NHS, or the linker itself can lead to over-modification of the protein, altering its surface charge and solubility.[8] This can also cause localized high concentrations of reagents, leading to uncontrolled reactions and precipitation.[5]

  • Suboptimal Buffer Conditions: An inappropriate pH or the presence of organic solvents (often used to dissolve the linker) can destabilize the protein and promote aggregation.[5]

  • High Protein Concentration: Higher protein concentrations increase the likelihood of intermolecular interactions and aggregation.[5][8]

Q3: How can I confirm that the conjugation was successful?

Several analytical techniques can be used to verify the successful coupling of Ethyl 6-aminohexanoate to your protein.

  • SDS-PAGE Analysis: A successful conjugation should result in a slight increase in the molecular weight of the protein, which may be detectable as a shift in the band on an SDS-PAGE gel.

  • Mass Spectrometry (MALDI-TOF or ESI-MS): This is a more precise method to determine the molecular weight of the conjugate and can be used to quantify the number of linker molecules attached per protein.

  • Chromatographic Methods (e.g., SEC, HIC): Size-exclusion chromatography (SEC) can be used to separate the conjugate from unreacted protein and detect aggregates.[5] Hydrophobic interaction chromatography (HIC) can also be used to separate the more hydrophobic conjugate from the native protein.

Frequently Asked Questions (FAQs)

Q1. What is the role of Ethyl 6-aminohexanoate in bioconjugation?

Ethyl 6-aminohexanoate serves as a flexible and hydrophobic spacer or linker molecule.[7] Its six-carbon chain introduces space between the conjugated molecules, which can help to minimize steric hindrance and preserve the biological activity of the protein.[9][10]

Q2. Do I need to deprotonate this compound before the reaction?

Yes, the primary amine must be in its free base form (-NH₂) to be reactive. This is typically achieved by performing the coupling step of the reaction at a pH above the pKa of the amine, usually in the range of 7.2-8.5.[3][11] Adding a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIEA) can also facilitate deprotonation, but care must be taken to control the pH.[1]

Q3. What buffers should I use for the activation and coupling steps?

  • Activation Step (pH 4.5-6.0): Use a non-amine, non-carboxylate buffer such as MES (2-(N-morpholino)ethanesulfonic acid).[2][12]

  • Coupling Step (pH 7.2-8.5): Phosphate-buffered saline (PBS) is a common choice.[2][3] Ensure your buffer does not contain primary amines.[5]

Q4. How do I quench the reaction?

To stop the reaction and consume any unreacted NHS-esters, a quenching reagent with a primary amine can be added. Common quenching agents include:

  • Hydroxylamine

  • Tris (Tris(hydroxymethyl)aminomethane)

  • Glycine

  • Ethanolamine

The final concentration of the quenching agent is typically in the range of 10-50 mM.[8][13]

Q5. What is the best way to purify the final protein conjugate?

The choice of purification method depends on the properties of your protein and the reaction byproducts.

  • Desalting Columns/Size Exclusion Chromatography (SEC): This is effective for removing excess, low-molecular-weight reagents like EDC, NHS, and unreacted linker.[2][8]

  • Ion Exchange Chromatography (IEX): If the conjugation alters the overall charge of the protein, IEX can be used to separate the conjugate from the unmodified protein.

  • Hydrophobic Interaction Chromatography (HIC): The increased hydrophobicity of the conjugate can be exploited for separation using HIC.

Quantitative Data Summary

The efficiency of EDC/NHS coupling reactions can be influenced by several factors. The following tables provide a summary of key parameters and their impact on the reaction outcome.

Table 1: pH Optimization for EDC/NHS Coupling

StepRecommended pH RangeRationalePotential Issues if Outside Range
Activation 4.5 - 6.0Maximizes the efficiency of carboxyl group activation by EDC.[2]Too Low: Slow activation rate. Too High: Increased hydrolysis of EDC.
Coupling 7.2 - 8.5Ensures the primary amine of Ethyl 6-aminohexanoate is deprotonated and nucleophilic.[2][3] Balances amine reactivity with NHS-ester stability.Too Low: Inefficient coupling due to protonated amine. Too High: Rapid hydrolysis of the NHS-ester intermediate.

Table 2: Troubleshooting Low Coupling Yield and Protein Aggregation

IssuePotential CauseRecommended Solution
Low Yield Incomplete deprotonation of this compoundPerform coupling step at pH 7.2-8.5.[2][3]
Hydrolysis of active intermediatesPerform activation at optimal pH and proceed to coupling step promptly.[4]
Use of amine-containing buffersUse non-amine buffers like MES and PBS.[2][5]
Aggregation Increased hydrophobicityUse a lower linker:protein molar ratio.
High protein concentrationReduce protein concentration to 1-5 mg/mL.[8]
Suboptimal reaction temperatureConduct the reaction at 4°C for a longer duration.[5][8]

Experimental Protocols

Protocol 1: Two-Step EDC/NHS Coupling of this compound to a Protein

This protocol is designed to maximize coupling efficiency by separating the activation and coupling steps.

Materials:

  • Protein to be conjugated

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0[2]

  • Coupling Buffer: 100 mM Phosphate-Buffered Saline (PBS), pH 7.5[2]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting columns

Procedure:

  • Protein Preparation: Dissolve the protein in Activation Buffer to a concentration of 1-10 mg/mL.

  • Activation of Protein Carboxyl Groups:

    • Prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer.

    • Add EDC and Sulfo-NHS to the protein solution. A common starting point is a 2-10 fold molar excess of EDC and a 5-25 fold molar excess of Sulfo-NHS over the protein.

    • Incubate for 15-30 minutes at room temperature.

  • Buffer Exchange: Immediately after activation, remove excess EDC and Sulfo-NHS by passing the reaction mixture through a desalting column equilibrated with Coupling Buffer.

  • Coupling Reaction:

    • Dissolve this compound in the Coupling Buffer.

    • Add the dissolved linker to the activated protein solution. A 10-50 fold molar excess of the linker over the protein is a typical starting range.

    • Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching: Add Quenching Buffer to a final concentration of 20-50 mM and incubate for 15-30 minutes at room temperature.

  • Purification: Purify the protein conjugate using a desalting column, SEC, IEX, or HIC to remove unreacted linker and byproducts.

Visualizations

experimental_workflow cluster_activation Activation Step (pH 4.5-6.0) cluster_purification1 Intermediate Purification cluster_coupling Coupling Step (pH 7.2-8.5) cluster_quenching Quenching cluster_purification2 Final Purification protein Protein in MES Buffer add_reagents Add EDC and Sulfo-NHS protein->add_reagents activated_protein Activated Protein add_reagents->activated_protein buffer_exchange Buffer Exchange (Desalting Column) activated_protein->buffer_exchange add_linker Add Ethyl 6-aminohexanoate hydrochloride in PBS buffer_exchange->add_linker conjugate Protein-Linker Conjugate add_linker->conjugate quench Add Quenching Buffer (e.g., Tris) conjugate->quench final_purification Purification (SEC, IEX, or HIC) quench->final_purification troubleshooting_logic cluster_yield Troubleshooting Low Yield cluster_aggregation Troubleshooting Aggregation start Low Coupling Yield? check_ph Verify pH of Coupling Buffer (pH 7.2-8.5) start->check_ph Yes aggregation Protein Aggregation? start->aggregation No check_buffers Check for Amine- Containing Buffers (e.g., Tris) check_ph->check_buffers check_reagents Use Fresh EDC/NHS check_buffers->check_reagents increase_linker Increase Linker: Protein Molar Ratio check_reagents->increase_linker success Successful Conjugation increase_linker->success lower_protein_conc Lower Protein Concentration aggregation->lower_protein_conc Yes aggregation->success No lower_temp Decrease Reaction Temperature (4°C) lower_protein_conc->lower_temp optimize_linker_ratio Optimize Linker: Protein Molar Ratio lower_temp->optimize_linker_ratio add_stabilizers Add Stabilizing Excipients (e.g., glycerol) optimize_linker_ratio->add_stabilizers add_stabilizers->success

References

improving solubility of Ethyl 6-aminohexanoate hydrochloride for reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively utilizing Ethyl 6-aminohexanoate hydrochloride in their experiments, with a focus on improving its solubility for reactions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it supplied as a hydrochloride salt?

This compound is the hydrochloride salt of the ethyl ester of 6-aminohexanoic acid. It is a white to off-white solid. It is commonly supplied in this salt form to enhance its stability and increase its solubility in aqueous solutions, which simplifies handling and storage.[1][2]

Q2: What is the general solubility profile of this compound?

As a hydrochloride salt, this compound is expected to be soluble in water. One source indicates that the related compound, 6-aminohexanoic acid, is soluble in water at a concentration of 50 mg/ml.[3] However, for organic reactions, its solubility can be limited in non-polar organic solvents. Some reports suggest that similar amino acid ethyl ester hydrochlorides exhibit moderate to high solubility in polar organic solvents like methanol, ethanol, chloroform, and dichloromethane, but may be less soluble in others.[4] It is important to note that there can be conflicting information, with some sources suggesting insolubility in water for similar compounds, making experimental verification crucial.[4]

Q3: How do I use this compound in a reaction that requires the free amine?

To use this compound in reactions such as amide or peptide coupling, the hydrochloride salt must be neutralized to release the free amino group. This is typically achieved by adding a non-nucleophilic organic base, such as triethylamine (TEA) or diisopropylethylamine (DIEA), to the reaction mixture.[4][5] The base scavenges the HCl, allowing the primary amine of the ethyl 6-aminohexanoate to participate in the desired reaction.

Troubleshooting Guide: Solubility Issues in Reactions

Problem 1: this compound does not dissolve in the reaction solvent.
  • Cause: The chosen solvent may not be polar enough to dissolve the hydrochloride salt.

  • Solution 1: Solvent Selection. Choose a more polar aprotic solvent. Dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP) are common and effective solvents for dissolving amino acid hydrochlorides for reactions like peptide synthesis.[6] Dichloromethane (DCM) can also be used, sometimes in combination with DMF.

  • Solution 2: In-situ Neutralization and Solubilization.

    • Suspend the this compound in the chosen reaction solvent (e.g., DCM or DMF).

    • Add an equimolar amount of a suitable base (e.g., triethylamine or DIEA) and stir.

    • The neutralization reaction will form the free amine of ethyl 6-aminohexanoate and triethylammonium chloride. The free amine is generally more soluble in organic solvents than its hydrochloride salt.

Problem 2: The reaction is slow or incomplete, possibly due to poor solubility.
  • Cause: Even after neutralization, the free amine or other reactants may have limited solubility, leading to a heterogeneous reaction mixture and slow reaction rates.

  • Solution 1: Increase Temperature. Gently warming the reaction mixture can increase the solubility of the reactants and improve the reaction rate. Monitor the reaction closely to avoid potential side reactions or degradation at elevated temperatures.

  • Solution 2: Use a Co-solvent. Adding a co-solvent can improve the overall solvating power of the reaction medium. For example, a mixture of DCM and DMF can sometimes be more effective than either solvent alone.

  • Solution 3: Sonication. Applying ultrasonic waves can help to break up solid particles and increase the surface area available for reaction, which can be beneficial in cases of poor solubility.

Experimental Protocols

Protocol 1: General Procedure for Dissolving this compound for Amide Coupling
  • To a reaction vessel, add this compound and the desired carboxylic acid.

  • Add a suitable solvent such as DMF or a mixture of DCM/DMF.

  • Stir the mixture to form a suspension.

  • Add the coupling agent (e.g., EDC, HATU) and an activator (e.g., HOBt).

  • Slowly add a tertiary amine base (e.g., DIEA or triethylamine) to neutralize the hydrochloride and catalyze the reaction.

  • Allow the reaction to proceed at room temperature or with gentle heating, monitoring its progress by a suitable analytical technique like TLC or LC-MS.

Protocol 2: Small-Scale Solubility Testing

To determine the best solvent for your specific reaction, it is advisable to perform small-scale solubility tests.

  • Weigh a small, known amount of this compound (e.g., 10 mg) into several vials.

  • To each vial, add a measured volume (e.g., 0.1 mL) of a different solvent (e.g., water, methanol, ethanol, DMF, DCM, acetonitrile).

  • Vortex or shake the vials and observe the solubility at room temperature.

  • If the compound does not dissolve, incrementally add more solvent until it does, or note that it is sparingly soluble or insoluble.

  • For organic solvents, repeat the test after adding an equimolar amount of a base like triethylamine to assess the solubility of the free amine.

Data Presentation

Table 1: Qualitative Solubility of Amino Acid Ethyl Ester Hydrochlorides in Various Solvents

SolventSolubility DescriptionReference
WaterExpected to be soluble, though some reports on similar compounds suggest insolubility.[2],[4]
MethanolModerate to High[4]
EthanolModerate to High[4]
ChloroformModerate to High[4]
Dichloromethane (DCM)Moderate to High[4]
0.1N HClInsoluble[4]

Note: This table is based on general information for amino acid ethyl ester hydrochlorides. The actual solubility of this compound may vary and should be experimentally verified.

Visualizations

experimental_workflow cluster_dissolution Dissolution of Ethyl 6-aminohexanoate HCl cluster_reaction Amide Coupling Reaction start Start with solid Ethyl 6-aminohexanoate HCl add_solvent Add appropriate organic solvent (e.g., DMF, DCM) start->add_solvent suspension Suspension of the hydrochloride salt add_solvent->suspension add_base Add tertiary amine base (e.g., Triethylamine) suspension->add_base free_amine Formation of the soluble free amine add_base->free_amine add_reagents Add carboxylic acid, coupling agent (e.g., EDC), and activator (e.g., HOBt) free_amine->add_reagents Proceed to reaction reaction Reaction proceeds to form the desired amide product add_reagents->reaction monitoring Monitor reaction progress (TLC, LC-MS) reaction->monitoring workup Aqueous workup and purification monitoring->workup final_product Isolated Amide Product workup->final_product

Caption: Workflow for dissolving Ethyl 6-aminohexanoate HCl and its use in a typical amide coupling reaction.

troubleshooting_logic cluster_solutions_heterogeneous If Heterogeneous cluster_solutions_homogeneous If Homogeneous but Slow start Reaction Issue: Low Yield or Slow Rate check_solubility Is the reaction mixture homogeneous? start->check_solubility change_solvent Switch to a more polar solvent (DMF, NMP) check_solubility->change_solvent No increase_temp Gently increase reaction temperature check_solubility->increase_temp Yes add_cosolvent Add a co-solvent (e.g., DCM/DMF mixture) change_solvent->add_cosolvent sonicate Apply sonication to increase surface area add_cosolvent->sonicate check_reagents Verify activity of coupling reagents increase_temp->check_reagents check_base Ensure sufficient base was added for neutralization check_reagents->check_base

Caption: Troubleshooting logic for addressing common issues in reactions involving this compound.

References

avoiding hydrolysis of Ethyl 6-aminohexanoate hydrochloride during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully synthesizing Ethyl 6-aminohexanoate hydrochloride while minimizing hydrolysis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and cost-effective laboratory-scale method is the Fischer esterification of 6-aminohexanoic acid with ethanol using an acid catalyst, such as hydrochloric acid or sulfuric acid. The hydrochloric acid not only catalyzes the reaction but also forms the hydrochloride salt of the amino ester product in situ.

Q2: Why is hydrolysis a significant concern during this synthesis?

A2: The ester functional group in Ethyl 6-aminohexanoate is susceptible to hydrolysis, a reaction with water that cleaves the ester back to 6-aminohexanoic acid and ethanol. This reaction is catalyzed by both acids and bases and can significantly reduce the yield of the desired product.

Q3: How can I monitor the progress of the reaction?

A3: The progress of the esterification can be monitored using Thin-Layer Chromatography (TLC). The starting material, 6-aminohexanoic acid, is significantly more polar than the product, Ethyl 6-aminohexanoate. Therefore, on a silica gel TLC plate, the product will have a higher Rf value (travel further up the plate) than the starting material.

Q4: What are the key storage conditions for this compound to prevent degradation?

A4: To prevent hydrolysis, the product should be stored in a tightly sealed container in a cool, dry place, away from moisture. Storing under an inert atmosphere (e.g., nitrogen or argon) can further minimize exposure to atmospheric moisture.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, with a focus on preventing hydrolysis.

Issue Potential Cause Recommended Solution
Low Yield of Product Incomplete reaction.- Ensure an excess of ethanol is used to drive the equilibrium towards the product. - Increase the reaction time or temperature (reflux). - Ensure the acid catalyst is active and present in a sufficient amount.
Hydrolysis during reaction. - Use anhydrous ethanol and dry glassware to minimize the presence of water. - While acid is necessary for catalysis, an excessively high concentration of water can still promote hydrolysis. Consider using a dehydrating agent or a Dean-Stark trap to remove water as it is formed.
Hydrolysis during workup. - CRITICAL: Avoid using strong bases (e.g., NaOH, KOH) to neutralize the excess acid. Use a cold, saturated solution of a weak base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).[1] - Perform all aqueous washes with ice-cold solutions to slow down the rate of hydrolysis.[1] - Minimize the contact time between the ester and the aqueous basic solution. Separate the layers promptly.
Presence of Starting Material in Final Product Incomplete reaction.See "Low Yield of Product" -> "Incomplete reaction" above.
Hydrolysis of the product back to the starting material.Review the workup procedure to ensure hydrolysis is being minimized (see above). Ensure the final product is thoroughly dried and stored under anhydrous conditions.
Product is an oil instead of a solid Presence of impurities (e.g., residual ethanol, water, or 6-aminohexanoic acid).Purify the product further. This can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/ether) or by column chromatography.
The free base form of the ester may be present.Ensure complete conversion to the hydrochloride salt by treating the product with a solution of HCl in a non-aqueous solvent like diethyl ether or dioxane.

Experimental Protocols

Protocol 1: Synthesis of this compound via Fischer Esterification

This protocol details the synthesis of this compound from 6-aminohexanoic acid and ethanol.

Materials:

  • 6-aminohexanoic acid

  • Anhydrous ethanol

  • Concentrated hydrochloric acid (or thionyl chloride)

  • Saturated sodium bicarbonate solution (ice-cold)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Diethyl ether (or other suitable extraction solvent)

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, suspend 6-aminohexanoic acid in a generous excess of anhydrous ethanol.

  • Acid Catalyst Addition: Cool the mixture in an ice bath. Slowly add the acid catalyst. Two common methods are:

    • Method A (HCl gas or concentrated HCl): Bubble dry HCl gas through the solution or cautiously add concentrated hydrochloric acid.

    • Method B (Thionyl Chloride): Slowly add thionyl chloride dropwise to the cold ethanol solution. This will generate HCl in situ.

  • Reflux: Attach a reflux condenser and heat the reaction mixture to reflux. The reaction time will vary depending on the scale and temperature, but a typical duration is 4-6 hours. Monitor the reaction progress by TLC.

  • Solvent Removal: After the reaction is complete, cool the mixture to room temperature and remove the excess ethanol under reduced pressure using a rotary evaporator.

  • Workup (Crucial Step to Avoid Hydrolysis):

    • Dissolve the residue in a suitable organic solvent like diethyl ether or ethyl acetate.

    • Transfer the solution to a separatory funnel.

    • Carefully wash the organic layer with ice-cold saturated sodium bicarbonate solution to neutralize any remaining acid. Observe for CO₂ evolution, and vent the funnel frequently.

    • Separate the organic layer promptly.

    • Wash the organic layer with brine (saturated NaCl solution) to remove residual water.

  • Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and remove the solvent under reduced pressure to yield the crude this compound.

  • Purification (Optional): If necessary, the product can be further purified by recrystallization.

Protocol 2: Analytical Monitoring by Thin-Layer Chromatography (TLC)

Materials:

  • TLC plates (silica gel)

  • Developing chamber

  • Mobile phase (e.g., a mixture of dichloromethane and methanol, or ethyl acetate and hexane)

  • Visualizing agent (e.g., ninhydrin stain for the amine, or potassium permanganate stain)

  • Capillary tubes for spotting

Procedure:

  • Prepare the TLC Plate: Draw a faint pencil line about 1 cm from the bottom of the TLC plate.

  • Spot the Plate: Dissolve small amounts of the starting material (6-aminohexanoic acid) and the reaction mixture in a suitable solvent. Use a capillary tube to spot each sample on the baseline.

  • Develop the Plate: Place the TLC plate in a developing chamber containing the mobile phase, ensuring the solvent level is below the baseline. Cover the chamber and allow the solvent to ascend the plate.

  • Visualize the Plate: Once the solvent front is near the top of the plate, remove it and mark the solvent front with a pencil. Allow the plate to dry. Visualize the spots using a UV lamp or by dipping the plate in a visualizing agent and gently heating.

  • Analyze the Results: The product, Ethyl 6-aminohexanoate, will have a higher Rf value than the starting 6-aminohexanoic acid. The disappearance of the starting material spot indicates the reaction is nearing completion.

Visualizations

Synthesis_Workflow cluster_reaction Reaction Stage cluster_workup Workup Stage cluster_purification Purification Stage 6-Aminohexanoic Acid 6-Aminohexanoic Acid Reaction Mixture Reaction Mixture 6-Aminohexanoic Acid->Reaction Mixture Anhydrous Ethanol Reflux Reflux Reaction Mixture->Reflux Heat Acid Catalyst Acid Catalyst Acid Catalyst->Reaction Mixture Solvent Removal Solvent Removal Reflux->Solvent Removal Extraction Extraction Solvent Removal->Extraction Neutralization Neutralization Extraction->Neutralization Ice-cold NaHCO₃ Drying Drying Neutralization->Drying Final Product Final Product Drying->Final Product Recrystallization Recrystallization Final Product->Recrystallization Hydrolysis_Pathway Ethyl 6-aminohexanoate Ethyl 6-aminohexanoate 6-Aminohexanoic Acid + Ethanol 6-Aminohexanoic Acid + Ethanol Ethyl 6-aminohexanoate->6-Aminohexanoic Acid + Ethanol Hydrolysis Water Water Water->Ethyl 6-aminohexanoate Acid or Base Acid or Base Acid or Base->Ethyl 6-aminohexanoate Troubleshooting_Tree Low Yield Low Yield Incomplete Reaction? Incomplete Reaction? Low Yield->Incomplete Reaction? Hydrolysis during Workup? Hydrolysis during Workup? Low Yield->Hydrolysis during Workup? Increase Reaction Time/Temp Increase Reaction Time/Temp Incomplete Reaction?->Increase Reaction Time/Temp Yes Use Excess Ethanol Use Excess Ethanol Incomplete Reaction?->Use Excess Ethanol Yes Use Cold, Weak Base Use Cold, Weak Base Hydrolysis during Workup?->Use Cold, Weak Base Yes Minimize Aqueous Contact Minimize Aqueous Contact Hydrolysis during Workup?->Minimize Aqueous Contact Yes

References

common impurities in commercial Ethyl 6-aminohexanoate hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and troubleshooting common issues related to commercial Ethyl 6-aminohexanoate hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercial this compound?

A1: Commercial this compound is typically available in purities ranging from 95-98%. Impurities can arise from the synthesis process, which is often a Fischer esterification of 6-aminohexanoic acid with ethanol, or from degradation during storage.

Common Impurities Include:

  • Starting Materials: Unreacted 6-aminohexanoic acid and residual ethanol.

  • Byproducts of Synthesis:

    • Di- and Polyesters: Formed from the reaction of the amino group of one molecule with the ester group of another.

    • Ethyl 6-hydroxyhexanoate: If the starting material, ε-caprolactone, is used and undergoes ring-opening with ethanol.

  • Degradation Products:

    • 6-Aminohexanoic acid: Resulting from the hydrolysis of the ester bond, especially in the presence of moisture.

  • Residual Solvents and Reagents: Trace amounts of solvents used during synthesis and purification, as well as residual acid catalyst (e.g., HCl, H₂SO₄).

The following table summarizes these potential impurities.

Impurity CategorySpecific ImpurityTypical OriginPotential Impact on Experiments
Starting Materials 6-Aminohexanoic acidIncomplete esterificationMay interfere with reactions requiring the free ester.
EthanolResidual from synthesisCan act as a nucleophile in subsequent reactions.
Synthesis Byproducts Di- and Polyesters of 6-aminohexanoic acidSide reactions during synthesisCan complicate purification of the desired product and affect yield.
Ethyl 6-hydroxyhexanoateSynthesis from ε-caprolactoneMay introduce an unwanted hydroxyl group into the reaction mixture.
Degradation Products 6-Aminohexanoic acidHydrolysis of the esterReduces the effective concentration of the desired starting material.
Residuals Acid Catalyst (e.g., excess HCl)From synthesis and salt formationCan affect the pH of reactions and catalyze unwanted side reactions.
Solvents (e.g., Toluene, THF)From purification processMay interfere with analytical techniques or downstream reactions.

Q2: How should I store this compound to minimize degradation?

A2: To minimize degradation, especially hydrolysis of the ester, it is recommended to store this compound in a tightly sealed container in a cool, dry place, away from moisture. For long-term storage, keeping it in a desiccator at room temperature is advisable. Some amino acid solutions are known to be stable for months when stored at -80°C.

Q3: My peptide coupling reaction using this compound is giving low yields. What could be the problem?

A3: Low yields in peptide coupling reactions can be due to several factors. Refer to the troubleshooting guide below for a systematic approach to resolving this issue. Common causes include impure starting material, suboptimal reaction conditions, or issues with the resin or other reagents.

Troubleshooting Guides

Low Purity of Commercial this compound

If you suspect the purity of your commercial reagent is affecting your experiment, a verification of its purity is recommended.

Technical Support Center: Optimization of PROTAC Linker Length using Ethyl 6-aminohexanoate hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome, researchers, scientists, and drug development professionals. This technical support center is designed to provide comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of Proteolysis-Targeting Chimera (PROTAC) linker length, with a specific focus on utilizing Ethyl 6-aminohexanoate hydrochloride as a building block for flexible alkyl linkers.

Troubleshooting Guide

This section addresses specific issues you may encounter during your PROTAC experiments, focusing on linker-related causes and solutions.

Issue 1: My PROTAC shows high binding affinity to the target protein and E3 ligase in binary assays, but it fails to induce target degradation in cells.

This is a common challenge that often points to issues with the formation of a productive ternary complex (Target Protein-PROTAC-E3 Ligase) or other cellular factors. The linker is a critical component in enabling this complex to form effectively.[1]

  • Potential Linker-Related Causes and Troubleshooting Steps:

    • Incorrect Linker Length or Rigidity:

      • Problem: The linker may be too short, causing steric hindrance and preventing the simultaneous binding of the target protein and the E3 ligase.[][3] Conversely, a linker that is too long or overly flexible might lead to an unstable or non-productive ternary complex where the necessary lysine residues on the target protein are not accessible for ubiquitination.[1][4]

      • Solution: Synthesize and test a library of PROTACs with varying linker lengths. A systematic approach, such as iteratively adding Ethyl 6-aminohexanoate units to incrementally increase the linker length, can help identify the optimal length.

    • Unfavorable Ternary Complex Conformation:

      • Problem: Even if a ternary complex forms, the linker may orient the target protein and E3 ligase in such a way that the ubiquitin-conjugating enzyme (E2) cannot efficiently transfer ubiquitin to the target protein's surface lysines.[1][4]

      • Solution: Altering the linker length by synthesizing PROTACs with one, two, or three this compound-derived units can change the relative orientation of the two proteins and may lead to a more productive conformation.

    • Poor Physicochemical Properties:

      • Problem: The linker contributes significantly to the overall properties of the PROTAC molecule. An alkyl linker derived from this compound may increase lipophilicity, potentially leading to poor aqueous solubility or low cell permeability, preventing the PROTAC from reaching its intracellular target.[3][5]

      • Solution: Assess the cell permeability of your PROTAC. If it is low, consider synthesizing a new series of linkers that incorporate more polar functional groups, such as PEG units, to balance the hydrophobicity of the alkyl chain.[5][6]

Issue 2: I am observing a "hook effect" with my PROTAC, where degradation efficiency decreases at higher concentrations.

The "hook effect" is a known phenomenon for PROTACs where high concentrations lead to the formation of binary complexes (Target-PROTAC or PROTAC-E3 Ligase) instead of the productive ternary complex, thus reducing degradation efficiency.[4][7]

  • Potential Linker-Related Causes and Troubleshooting Steps:

    • Suboptimal Ternary Complex Stability:

      • Problem: The linker may not be promoting positive cooperativity in the formation of the ternary complex. Positive cooperativity, where the binding of the first protein increases the affinity for the second, stabilizes the ternary complex over the binary complexes.[3]

      • Solution: A well-designed linker can create favorable interactions within the ternary complex, enhancing its stability and mitigating the hook effect.[4] This often requires empirical testing of different linker lengths, which can be achieved by synthesizing a series of PROTACs with varying numbers of hexanoate units.

    • Linker Flexibility:

      • Problem: A highly flexible linker, such as a long alkyl chain, might not sufficiently pre-organize the binding elements for efficient ternary complex formation, potentially favoring the formation of binary complexes at high concentrations.[3]

      • Solution: If you suspect excessive flexibility is the issue, consider synthesizing linkers that incorporate some rigidity, for example, by including cyclic structures like piperazine or phenyl rings in combination with the alkyl chain.[3]

Frequently Asked Questions (FAQs)

Q1: What is the role of this compound in PROTAC linker design?

A1: this compound is a versatile building block for constructing the linker portion of a PROTAC.[8][9][10] It provides a six-carbon alkyl chain with a terminal amine and a protected carboxylic acid (ethyl ester). The amine can be used for coupling to one of the PROTAC's ligands (either the warhead or the E3 ligase ligand), while the ester can be hydrolyzed to a carboxylic acid for coupling to the other ligand. By using this building block iteratively, researchers can systematically synthesize a library of PROTACs with linkers of increasing length to determine the optimal distance between the target protein and the E3 ligase for efficient degradation.

Q2: What is the ideal linker length for a PROTAC?

A2: There is no single "ideal" linker length; it must be empirically determined for each specific target protein and E3 ligase pair.[4] However, studies have shown that a linker that is too short may cause steric hindrance, while a linker that is too long can lead to unproductive binding.[][4] A common starting point is to synthesize a series of PROTACs with linkers of varying lengths and evaluate their degradation efficiency.[4] For example, one could create linkers corresponding to 6, 12, and 18-atom chains using one, two, or three Ethyl 6-aminohexanoate-derived units.

Q3: How do I choose the attachment points for the linker on my ligands?

A3: The attachment points, or "exit vectors," are crucial. The linker should be connected at a position on each ligand that is solvent-exposed and does not interfere with its binding to the target protein or E3 ligase.[][4] Analysis of the crystal structures of the ligands bound to their respective proteins can guide the choice of appropriate attachment points.

Q4: What are the advantages and disadvantages of using flexible alkyl linkers derived from this compound?

A4:

  • Advantages:

    • Synthetic Accessibility: Alkyl chains are generally straightforward to synthesize and modify.[5][6]

    • Conformational Flexibility: The flexibility allows the PROTAC to adopt multiple orientations, which can increase the probability of forming a productive ternary complex.[5]

  • Disadvantages:

    • High Flexibility: This can lead to an entropic penalty upon binding, potentially reducing the stability of the ternary complex.[5]

    • Poor Physicochemical Properties: Long alkyl chains increase lipophilicity, which can lead to poor aqueous solubility and may negatively impact cell permeability and oral bioavailability.[5][6]

    • Metabolic Susceptibility: Alkyl chains can be more susceptible to metabolism.[5]

Data Presentation

The following tables summarize hypothetical quantitative data for a series of PROTACs (PROTAC-C6, PROTAC-C12, PROTAC-C18) targeting a hypothetical protein of interest (POI-X) and using the VHL E3 ligase. The linkers are synthesized using one, two, and three units derived from Ethyl 6-aminohexanoate, respectively.

Table 1: Physicochemical Properties of PROTACs with Varying Alkyl Linker Lengths

PROTACLinker Composition (derived from Ethyl 6-aminohexanoate)Linker Length (atoms)Molecular Weight ( g/mol )cLogP
PROTAC-C61 unit6850.44.8
PROTAC-C122 units12949.65.9
PROTAC-C183 units181048.87.0

Table 2: Impact of Linker Length on Degradation Efficiency of POI-X

PROTACLinker Length (atoms)DC₅₀ (nM)Dₘₐₓ (%)
PROTAC-C66>1000<10
PROTAC-C12125095
PROTAC-C181850060

DC₅₀: Concentration for 50% degradation. Dₘₐₓ: Maximum degradation.

Experimental Protocols

Protocol 1: Synthesis of a PROTAC with a 12-atom Alkyl Linker using this compound

This protocol outlines a general procedure for synthesizing a PROTAC where the warhead for the target protein of interest (POI-Ligand-NH₂) and the E3 ligase ligand (E3-Ligand-COOH) are coupled via a linker derived from two units of this compound.

  • Synthesis of the Dimerized Linker: a. Step 1 (Amide Coupling): To a solution of this compound (1 equivalent) and a suitable warhead with a carboxylic acid functional group (POI-Ligand-COOH, 1 equivalent) in DMF, add HATU (1.2 equivalents) and DIPEA (3 equivalents). Stir the reaction at room temperature for 4 hours. Monitor the reaction by LC-MS. Upon completion, extract the product with ethyl acetate and wash with brine. Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting ester-containing intermediate by column chromatography. b. Step 2 (Ester Hydrolysis): Dissolve the purified intermediate from Step 1a in a mixture of THF and water. Add LiOH (2 equivalents) and stir at room temperature for 2 hours. Monitor the reaction by LC-MS. Upon completion, acidify the reaction mixture with 1N HCl and extract the product with ethyl acetate. Dry the organic layer and concentrate to yield the carboxylic acid-functionalized warhead-linker conjugate. c. Step 3 (Second Amide Coupling): To a solution of the product from Step 1b (1 equivalent) and this compound (1.1 equivalents) in DMF, add HATU (1.2 equivalents) and DIPEA (3 equivalents). Stir at room temperature for 4 hours. Purify the resulting dimerized linker-warhead conjugate by column chromatography. d. Step 4 (Final Ester Hydrolysis): Hydrolyze the ethyl ester of the product from Step 1c using the procedure described in Step 1b to yield the final warhead-linker construct with a terminal carboxylic acid.

  • Final PROTAC Synthesis (Amide Coupling): a. To a solution of the warhead-linker construct from Step 1d (1 equivalent) and the E3 ligase ligand with a free amine (E3-Ligand-NH₂, 1.1 equivalents) in DMF, add HATU (1.2 equivalents) and DIPEA (3 equivalents). b. Stir the reaction at room temperature for 4 hours or until completion as monitored by LC-MS. c. Purify the final PROTAC by preparative HPLC. d. Lyophilize the pure fractions to obtain the final PROTAC as a solid. Characterize by ¹H NMR, ¹³C NMR, and HRMS.

Protocol 2: Western Blotting for Target Protein Degradation

This is a common method to quantify the reduction in target protein levels.[3]

  • Cell Treatment: Plate cells and treat with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Harvest cells and lyse them using a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting: a. Normalize the protein amounts for all samples and load onto an SDS-PAGE gel. b. Transfer the separated proteins to a PVDF membrane. c. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. d. Incubate the membrane with a primary antibody against the target protein overnight at 4°C. e. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. f. Detect the signal using an ECL substrate and image the blot. g. Re-probe the membrane with an antibody for a loading control (e.g., GAPDH or β-actin).

  • Densitometry Analysis: Quantify the band intensities to determine the percentage of target protein degradation relative to the vehicle control.

Visualizations

PROTAC_Mechanism cluster_0 PROTAC-mediated Ternary Complex Formation cluster_1 Ubiquitination and Degradation Target Protein Target Protein PROTAC PROTAC Target Protein->PROTAC Proteasome Proteasome Target Protein->Proteasome Recognition E3 Ligase E3 Ligase PROTAC->E3 Ligase E2 E2 E3 Ligase->E2 Ub Ub E2->Ub Loads Ub Ub->Target Protein Ubiquitination Degraded Peptides Degraded Peptides Proteasome->Degraded Peptides Degradation Troubleshooting_Workflow Start Start: No/Poor Degradation Confirm_Binding Step 1: Confirm Binary Binding (Warhead -> Target, E3 Ligand -> E3) Start->Confirm_Binding Binding_OK Binding OK? Confirm_Binding->Binding_OK Redesign_Ligand Solution: Re-design Ligand(s) Binding_OK->Redesign_Ligand No Assess_Permeability Step 2: Assess Cell Permeability & Target Engagement (e.g., CETSA) Binding_OK->Assess_Permeability Yes Permeable Permeable & Target Engaged? Assess_Permeability->Permeable Redesign_Linker Solution: Redesign Linker (Length, Composition, Attachment Points) Permeable->Redesign_Linker No Evaluate_Ternary_Complex Step 3: Evaluate Ternary Complex Formation (e.g., SPR, ITC, Co-IP) Permeable->Evaluate_Ternary_Complex Yes Complex_Forms Complex Forms? Evaluate_Ternary_Complex->Complex_Forms Complex_Forms->Redesign_Linker No Assess_Ubiquitination Step 4: Assess Ubiquitination (In-cell Ubiquitination Assay) Complex_Forms->Assess_Ubiquitination Yes Linker_Length_Efficacy Linker_Length Linker Length Too Short Optimal Too Long Efficacy PROTAC Efficacy Low High Low Linker_Length:short->Efficacy:low1 Linker_Length:optimal->Efficacy:high Linker_Length:long->Efficacy:low2 Reason Reason Steric Clash Stable Ternary Complex Unproductive Complex Efficacy:low1->Reason:clash Efficacy:high->Reason:stable Efficacy:low2->Reason:unstable

References

Validation & Comparative

A Researcher's Guide to PROTAC® Linkers: A Comparative Analysis Beyond Ethyl 6-aminohexanoate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

The second step of the action plan has proven fruitful. I have found several resources that provide detailed protocols for Western blot analysis to determine PROTAC-mediated degradation, including the calculation of DC50 and Dmax values. These resources outline the necessary steps, from cell culture and treatment to data analysis.

Furthermore, I have located a few research articles and application notes that present comparative data for different PROTAC linkers. For instance, I found data comparing alkyl and PEG linkers for CRBN degradation and the impact of linker length on TBK1 degradation. There is also information on BRD4 degraders with different linker compositions.

However, a significant challenge remains in finding a single, comprehensive source that directly compares a wide range of alternative linkers (Alkyl, PEG, rigid, clickable) for the same protein of interest and E3 ligase, with full experimental details and quantitative data (DC50, Dmax) presented in a clear, tabular format. The available data is somewhat fragmented across different studies and target systems.

To create a truly valuable comparison guide, I need to synthesize the information from these disparate sources and present it in a unified and easy-to-compare format. I will also need to extract and consolidate the experimental protocols to provide a clear and comprehensive methods section.

Therefore, the next steps will involve carefully extracting the quantitative data from the identified sources and organizing it into the required tabular format. I will also synthesize the various protocol descriptions into a standardized and detailed methodology section. Finally, I will create the Graphviz diagrams to visually represent the key concepts and workflows. Given the information I have now gathered, I can proceed with generating the content. I do not need to perform additional searches at this time.

For researchers, scientists, and drug development professionals, the linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the formation of a productive ternary complex.[1] This guide provides an objective comparison of alternative linkers to the commonly used Ethyl 6-aminohexanoate hydrochloride, supported by experimental data to inform the rational design of next-generation protein degraders.

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate disease-causing proteins by co-opting the cell's endogenous ubiquitin-proteasome system.[1] These heterobifunctional molecules consist of two ligands—one targeting a protein of interest (POI) and another recruiting an E3 ubiquitin ligase—connected by a chemical linker.[1] While the warhead and E3 ligase ligand determine the target, the linker is far from a passive spacer; it is a key factor in the overall success of the PROTAC.[2]

This guide will delve into the diverse world of PROTAC® linkers, moving beyond the foundational alkyl chains to explore the properties and performance of polyethylene glycol (PEG) linkers, rigid linkers, and clickable linkers.

Comparing the Alternatives: A Data-Driven Overview

The choice of linker can significantly impact the degradation potency (DC50) and maximal degradation (Dmax) of a PROTAC®. Below is a summary of comparative data for different linker types.

Linker TypeTarget ProteinE3 LigaseLinker Composition/LengthDC50 (nM)Dmax (%)Reference
AlkylCRBNVHLNine-atom alkyl chainConcentration-dependent decrease-[3]
PEGCRBNVHLThree PEG unitsWeak degradation-[3]
Alkyl/EtherTBK1Not Specified< 12 atomsNo degradation-[3]
Alkyl/EtherTBK1Not Specified21 atoms396[3]
Alkyl/EtherTBK1Not Specified29 atoms29276[3]
PEGBRD4CRBN1-2 PEG units>5000-[3]
PEGBRD4CRBN0, 4-5 PEG units<500-[3]
RigidARNot SpecifiedDisubstituted PhenylNo activity-[4]
Flexible (PEG)ARNot SpecifiedFlexible PEGExhibited degradation-[4]

Understanding the Linker Archetypes

The most common motifs incorporated into PROTAC® linker structures are PEG and alkyl chains.[5] However, more rigid and functionalized linkers are gaining prominence.

Flexible Linkers: Alkyl and PEG Chains

Alkyl and Polyethylene Glycol (PEG) chains are the most frequently used linkers due to their synthetic accessibility and the ease with which their length can be modified.[6]

  • Alkyl Linkers : These are saturated or unsaturated hydrocarbon chains. Their main advantage is synthetic simplicity. They are generally hydrophobic, which can improve cell permeability but may negatively impact aqueous solubility.[3]

  • PEG Linkers : Composed of repeating ethylene glycol units, PEG linkers are more hydrophilic than their alkyl counterparts.[7] This property can enhance the solubility and cell permeability of the PROTAC® molecule.[7] Approximately 54% of published PROTACs utilize PEG linkers.[7]

Rigid Linkers

To overcome the potential drawbacks of excessive flexibility, researchers have turned to rigid linkers. These often incorporate cyclic structures, such as piperazine, piperidine, or aromatic rings, to introduce conformational constraints.[7] Rigid linkers can pre-organize the PROTAC® into a conformation favorable for ternary complex formation, potentially reducing the entropic penalty of binding.[2] They can also contribute to enhanced metabolic stability.[7]

Clickable Linkers

"Click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), has become a popular and efficient method for PROTAC® synthesis.[3][6] This approach allows for the modular assembly of PROTACs, which is highly advantageous for creating libraries of degraders with varying linker lengths and compositions.[3] The resulting triazole ring is metabolically stable and can be considered a component of a rigid linker strategy.[6]

Visualizing Key Concepts in Protein Degradation

To better understand the processes discussed, the following diagrams illustrate the PROTAC® mechanism of action and a general workflow for linker optimization.

PROTAC_Mechanism PROTAC-Mediated Protein Degradation Pathway POI Protein of Interest (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex Binds PROTAC PROTAC PROTAC->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex Binds Ternary_Complex->PROTAC Release & Recycle PolyUb_POI Polyubiquitinated POI Ternary_Complex->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Linker_Optimization_Workflow Rational Workflow for PROTAC Linker Selection cluster_design Design & Synthesis cluster_evaluation Performance Evaluation cluster_optimization Optimization Select_Ligands Select POI and E3 Ligase Ligands Choose_Linker Choose Linker Type (e.g., Alkyl, PEG, Rigid) Select_Ligands->Choose_Linker Synthesize_Library Synthesize PROTAC Library Choose_Linker->Synthesize_Library Western_Blot Western Blot for Degradation (Determine DC50 and Dmax) Synthesize_Library->Western_Blot Ternary_Complex_Assay Ternary Complex Formation Assay Synthesize_Library->Ternary_Complex_Assay Cell_Viability Cell Viability Assay Synthesize_Library->Cell_Viability SAR_Analysis Analyze Structure-Activity Relationship (SAR) Western_Blot->SAR_Analysis Ternary_Complex_Assay->SAR_Analysis Cell_Viability->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Choose_Linker Iterate

Caption: A rational workflow for PROTAC linker selection and optimization.

Experimental Protocols

Accurate and reproducible experimental data are paramount in the evaluation of PROTAC® linkers. Below are detailed methodologies for key experiments.

Western Blotting for Protein Degradation

This protocol outlines the steps for treating cultured cells with a PROTAC® and subsequently analyzing the degradation of the target protein via Western blot.[8]

  • Cell Culture and Treatment :

    • Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.[8]

    • Allow cells to adhere overnight.[8]

    • Treat cells with varying concentrations of the PROTAC® or a vehicle control (e.g., DMSO) for the desired time period (e.g., 24, 48, 72 hours).

  • Sample Preparation (Cell Lysis) :

    • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).[1]

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[1]

    • Incubate the lysates on ice for 30 minutes, followed by centrifugation to pellet cell debris.[1]

    • Collect the supernatant containing the protein lysates.[1]

  • Protein Quantification :

    • Determine the protein concentration of each lysate using a BCA or Bradford protein assay to ensure equal protein loading.[1]

  • SDS-PAGE and Protein Transfer :

    • Normalize the protein amounts for each sample and prepare them with Laemmli sample buffer.[1]

    • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[1]

    • Transfer the separated proteins onto a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[8]

  • Immunodetection :

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[8]

    • Incubate the membrane with a primary antibody against the target protein overnight at 4°C.[5]

    • Wash the membrane three times with TBST.[5]

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[5]

    • Wash the membrane three times with TBST.[5]

  • Data Analysis :

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[4]

    • Quantify band intensities using densitometry software.[4]

    • Normalize the target protein band intensity to a loading control (e.g., GAPDH or β-actin).[4]

    • Calculate the percentage of degradation relative to the vehicle control to determine DC50 and Dmax values from the dose-response curves.[4]

Determination of DC50 and Dmax

The efficacy of a PROTAC® is typically evaluated by its half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).[9]

  • Data Plotting : Plot the normalized protein levels against the logarithm of the PROTAC® degrader concentration.[1]

  • Curve Fitting : Fit the data to a four-parameter logistic (4PL) non-linear regression model using graphing software (e.g., GraphPad Prism).[1]

  • DC50 and Dmax Calculation :

    • The DC50 is the concentration of the degrader that results in a 50% reduction in the target protein level. This value is derived from the fitted curve.[1]

    • The Dmax represents the maximum percentage of protein degradation observed at high concentrations of the PROTAC®. It is the lower plateau of the dose-response curve.[1]

Conclusion

The choice of linker is a critical decision in the design of a PROTAC®, with significant implications for its physicochemical and biological properties.[3] While flexible linkers like alkyl and PEG chains offer synthetic simplicity and improved solubility respectively, there is a growing interest in more rigid and "clickable" linkers to enhance potency and selectivity.[4] The optimal linker is highly dependent on the specific target protein and E3 ligase pair, and empirical testing of a variety of linker types and lengths is often necessary to identify the most effective PROTAC® candidate.[3] The experimental protocols and comparative data presented in this guide provide a framework for the rational design and evaluation of PROTAC® linkers, ultimately accelerating the development of novel protein-degrading therapeutics.

References

A Comparative Analysis of Alkyl Chain Linkers in Bioconjugation: A Guide for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

December 26, 2025

In the intricate landscape of bioconjugation, particularly in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the choice of a chemical linker is a paramount determinant of the final conjugate's therapeutic efficacy and safety profile. The linker, a seemingly simple bridge, profoundly influences critical parameters such as stability, solubility, pharmacokinetics, and the mechanism of payload release. Among the various classes of linkers, alkyl chains represent a fundamental and versatile option, prized for their synthetic tractability and defined physicochemical properties.

This guide provides an objective, data-driven comparative analysis of alkyl chain linkers, focusing on the impact of their length and physicochemical properties on the performance of bioconjugates. By summarizing quantitative data, detailing experimental protocols, and visualizing key workflows, this document aims to equip researchers, scientists, and drug development professionals with the necessary information to make informed decisions in the rational design of next-generation bioconjugates.

Performance Comparison: The Impact of Alkyl Chain Length

The length of an alkyl chain linker is a critical parameter that must be optimized to balance a bioconjugate's stability and its biological activity. Shorter linkers are often associated with increased stability, as they can better shield the payload within the antibody's structure, minimizing premature release.[1] Conversely, longer linkers, while potentially increasing solubility, may also elevate the risk of premature payload cleavage.[1] The optimal length is highly dependent on the specific antibody, payload, and target, necessitating a careful empirical evaluation.[1]

Physicochemical Properties of Alkyl Chain Linkers

The inherent hydrophobicity of alkyl chains is a key characteristic that influences the overall properties of the bioconjugate. While this can enhance cell membrane permeability, a crucial attribute for PROTACs and some ADCs, it can also lead to aggregation, especially with hydrophobic payloads.[2]

LinkerNumber of Carbon AtomsMolecular Weight (approx. g/mol )LogP (calculated)Key Characteristics
Ethyl228.05~1.0Short, rigid, highly hydrophobic.
Butyl456.11~2.0Increased flexibility compared to ethyl, hydrophobic.
Hexyl684.16~3.0Greater flexibility, significant hydrophobicity.
Octyl8112.21~4.0High flexibility, very hydrophobic, may increase aggregation risk.
Impact on Antibody-Drug Conjugate (ADC) Performance

In the context of ADCs, the linker length directly affects the therapeutic index by influencing both efficacy and toxicity. While comprehensive, direct head-to-head comparisons of short-chain alkyl linkers in ADCs are not abundantly available in public literature, the general principles of linker length and hydrophobicity provide a strong framework for their comparative analysis. Shorter, more rigid linkers may restrict the payload's interaction with its intracellular target, whereas longer, more flexible linkers can facilitate this interaction but may also increase the likelihood of off-target toxicity due to premature cleavage.

Linker LengthIn Vitro Cytotoxicity (IC50)In Vivo Plasma StabilityBystander EffectPotential Considerations
Short (e.g., C2-C4) May be higher (less potent) due to steric hindrance.Generally higher due to better shielding of the payload.[1]Limited, as the released payload may have lower cell permeability.May not be optimal for payloads requiring significant flexibility to reach their target.
Medium (e.g., C4-C6) Often optimal, balancing flexibility and stability.Moderate; requires careful optimization of the cleavage site.Can be effective, depending on the payload's properties.A good starting point for linker optimization studies.
Long (e.g., C6-C8) May be lower (more potent) due to increased flexibility.Can be lower due to increased exposure of the linker to plasma enzymes.[1]Potentially enhanced, assuming the released payload is cell-permeable.[3]Increased risk of aggregation and off-target toxicity.
Impact on Proteolysis Targeting Chimera (PROTAC) Performance

For PROTACs, the linker length is a critical determinant of the ability to form a stable and productive ternary complex between the target protein and the E3 ubiquitin ligase. The optimal linker length is highly target- and E3 ligase-dependent, and even small variations can significantly impact degradation efficiency.

Target ProteinE3 LigaseLinker Length (atoms)DC50 (nM)Dmax (%)Reference
BRD4VHL10 (Alkyl Chain)75~85[4]
BRD4VHL17 (PEG5)120~80[4]
ERαVHL9>1000<20[5]
ERαVHL161-10>90[5]
ERαVHL20>100~60[5]
TBK1Cereblon<12No degradationN/A[5]
TBK1Cereblon21396[5]
TBK1Cereblon2929276[5]

Experimental Protocols

Accurate and reproducible experimental data are fundamental to the comparative analysis of alkyl chain linkers. The following sections provide detailed methodologies for key experiments.

Protocol 1: Synthesis and Characterization of ADCs with Varied Alkyl Linkers

This protocol outlines a general procedure for the synthesis of ADCs with different alkyl chain linkers for comparative studies.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • Payload with a reactive handle (e.g., a thiol group)

  • Heterobifunctional alkyl linkers of varying lengths (e.g., C2, C4, C6, C8) with an antibody-reactive group (e.g., maleimide) and a payload-reactive group.

  • Reducing agent (e.g., TCEP)

  • Quenching reagent (e.g., N-acetyl cysteine)

  • Purification system (e.g., size-exclusion chromatography)

  • Analytical instruments (e.g., UV-Vis spectrophotometer, LC-MS)

Methodology:

  • Antibody Reduction: a. Incubate the mAb with a molar excess of TCEP for 1-2 hours at 37°C to reduce interchain disulfide bonds and expose free thiol groups. b. Remove excess TCEP using a desalting column.

  • Conjugation: a. Dissolve the alkyl linker-payload construct in a minimal amount of a compatible organic solvent (e.g., DMSO). b. Add the linker-payload solution to the reduced mAb at a specific molar ratio. c. Incubate the reaction for 1-4 hours at room temperature with gentle mixing.

  • Quenching: a. Add a molar excess of N-acetyl cysteine to quench any unreacted maleimide groups on the linker.

  • Purification: a. Purify the ADC from unconjugated antibody, excess linker-payload, and other small molecules using size-exclusion chromatography.

  • Characterization: a. Determine the protein concentration using a UV-Vis spectrophotometer at 280 nm. b. Calculate the drug-to-antibody ratio (DAR) using UV-Vis spectroscopy or hydrophobic interaction chromatography (HIC). c. Confirm the identity and purity of the ADC using LC-MS.

Protocol 2: In Vitro Plasma Stability Assay

This assay evaluates the stability of the ADC and the rate of payload deconjugation in plasma.[5][6]

Materials:

  • Purified ADCs with different alkyl linkers

  • Human, mouse, or rat plasma

  • Incubator at 37°C

  • Immuno-affinity capture beads (e.g., anti-human IgG)

  • LC-MS/MS system

Methodology:

  • Incubation: a. Spike the ADC into pre-warmed plasma to a final concentration of approximately 100 µg/mL.[5] b. Incubate the samples at 37°C.[5]

  • Time Points: a. Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 96, and 168 hours).[6] b. Immediately freeze the samples at -80°C to stop the reaction.[5]

  • Sample Preparation: a. Thaw the plasma samples. b. Use immuno-affinity capture beads to isolate the ADC from other plasma proteins.[5]

  • Analysis: a. Analyze the captured ADC using LC-MS to determine the average DAR at each time point. b. Analyze the supernatant to quantify the amount of released payload using LC-MS/MS.

  • Data Analysis: a. Plot the average DAR or the percentage of intact ADC over time to determine the stability profile and half-life of the ADC in plasma.

Protocol 3: In Vitro Cytotoxicity Assay

This assay determines the potency of the ADCs in killing target cancer cells.

Materials:

  • Target cancer cell line

  • Complete cell culture medium

  • ADCs with different alkyl linkers

  • Cell viability reagent (e.g., MTT, CellTiter-Glo)

  • 96-well plates

  • Microplate reader

Methodology:

  • Cell Seeding: a. Seed the target cancer cells in 96-well plates and allow them to adhere overnight.

  • ADC Treatment: a. Prepare serial dilutions of the ADCs in cell culture medium. b. Add the diluted ADCs to the cells and incubate for 72-120 hours.

  • Viability Assessment: a. Add the cell viability reagent to each well according to the manufacturer's instructions. b. Measure the absorbance or luminescence using a microplate reader.

  • Data Analysis: a. Calculate the percentage of cell viability relative to untreated control cells. b. Plot the cell viability against the ADC concentration and fit the data to a dose-response curve to determine the IC50 value for each ADC.

Protocol 4: Bystander Effect Co-culture Assay

This assay assesses the ability of the ADC's released payload to kill neighboring antigen-negative cells.[4][7]

Materials:

  • Antigen-positive (Ag+) target cancer cell line (e.g., expressing a fluorescent protein like GFP)

  • Antigen-negative (Ag-) bystander cancer cell line

  • ADCs with different alkyl linkers

  • 96-well plates

  • Fluorescence microscope or flow cytometer

Methodology:

  • Co-culture Seeding: a. Seed a mixture of Ag+ and Ag- cells in 96-well plates at a defined ratio. b. As controls, seed monocultures of Ag+ and Ag- cells.

  • ADC Treatment: a. Treat the co-cultures and monocultures with a serial dilution of the ADCs. b. Incubate for 72-120 hours.

  • Data Acquisition: a. Quantify the number of viable Ag- cells in each well using fluorescence microscopy (if Ag+ cells are fluorescently labeled) or flow cytometry (distinguishing cells by surface markers).

  • Data Analysis: a. Calculate the percentage of bystander cell killing by comparing the number of viable Ag- cells in the ADC-treated co-culture to the untreated co-culture control. b. Plot the percentage of bystander killing against the ADC concentration to determine the potency of the bystander effect.

Visualizing Key Concepts and Workflows

To further elucidate the principles and processes discussed, the following diagrams have been generated using the DOT language.

cluster_props Alkyl Linker Properties cluster_perf Bioconjugate Performance Length Length Flexibility Flexibility Length->Flexibility longer = more flexible Stability Stability Length->Stability shorter = more stable Hydrophobicity Hydrophobicity Solubility Solubility Hydrophobicity->Solubility higher = lower Toxicity Toxicity Hydrophobicity->Toxicity can increase Efficacy Efficacy Flexibility->Efficacy can improve Stability->Efficacy impacts Solubility->Toxicity low solubility can increase

Logical relationship between alkyl linker properties and bioconjugate performance.

cluster_invitro In Vitro Assays Start Start Synthesize_ADCs Synthesize ADCs with Varying Alkyl Linkers (C2, C4, C6, C8) Start->Synthesize_ADCs Characterize_ADCs Characterize ADCs (DAR, Purity) Synthesize_ADCs->Characterize_ADCs InVitro_Assays In Vitro Evaluation Characterize_ADCs->InVitro_Assays InVivo_Assays In Vivo Evaluation Characterize_ADCs->InVivo_Assays Plasma_Stability Plasma Stability InVitro_Assays->Plasma_Stability Cytotoxicity Cytotoxicity (IC50) InVitro_Assays->Cytotoxicity Bystander_Effect Bystander Effect InVitro_Assays->Bystander_Effect Data_Analysis Data Analysis and Linker Selection InVivo_Assays->Data_Analysis End End Data_Analysis->End Plasma_Stability->Data_Analysis Cytotoxicity->Data_Analysis Bystander_Effect->Data_Analysis

Experimental workflow for the comparative analysis of alkyl chain linkers in ADCs.

PROTAC PROTAC Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Target_Protein Target_Protein Target_Protein->Ternary_Complex E3_Ligase E3_Ligase E3_Ligase->Ternary_Complex Ubiquitination Target Ubiquitination Ternary_Complex->Ubiquitination Alkyl linker length is critical for stable formation Proteasome Proteasome Ubiquitination->Proteasome Degradation Target Degradation Proteasome->Degradation

The role of the alkyl chain linker in PROTAC-mediated protein degradation.

Conclusion

The selection and optimization of an alkyl chain linker is a critical, data-driven process in the development of effective and safe bioconjugates. This guide has provided a comparative analysis of alkyl chain linkers, highlighting the profound impact of their length and physicochemical properties on the performance of both ADCs and PROTACs. The quantitative data summarized in the tables, coupled with the detailed experimental protocols, offer a robust framework for the systematic evaluation of different linker designs. By carefully considering the trade-offs between stability, solubility, and biological activity, researchers can rationally design and select the optimal alkyl chain linker to maximize the therapeutic potential of their bioconjugate candidates. The continued exploration of linker chemistry, guided by rigorous experimental evaluation, will undoubtedly pave the way for the next generation of targeted therapies.

References

characterization of polymers synthesized with Ethyl 6-aminohexanoate hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a polymeric carrier is a critical step in the design of effective drug delivery systems. This guide provides a comprehensive comparison of Polyamide 6 (PA6), a polymer synthesized from monomers like Ethyl 6-aminohexanoate hydrochloride, against two of the most common biodegradable polyesters, Polylactic Acid (PLA) and Polycaprolactone (PCL). The following sections present a detailed analysis of their material properties, biocompatibility, and drug delivery potential, supported by experimental data and protocols.

Executive Summary

Polyamide 6 (PA6), also known as Nylon 6, offers distinct mechanical strength and thermal stability compared to the more widely utilized biodegradable polyesters, PLA and PCL. While PLA and PCL are lauded for their biocompatibility and tunable degradation rates, PA6 presents as a robust, biocompatible alternative, particularly for applications where mechanical integrity is paramount. However, its slower degradation profile is a key consideration for controlled-release formulations. This guide will delve into the quantitative differences between these three polymers to inform material selection in a drug delivery context.

Comparative Analysis of Material Properties

The performance of a polymer in a drug delivery system is intrinsically linked to its physicochemical properties. This section provides a comparative overview of the key thermal and mechanical characteristics of PA6, PLA, and PCL.

Thermal Properties

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are crucial for determining the thermal behavior of polymers, which influences their processing, stability, and drug release characteristics.

PropertyPolyamide 6 (PA6)Polylactic Acid (PLA)Polycaprolactone (PCL)
Glass Transition Temp. (Tg) 40-60 °C55-65 °C~ -60 °C
Melting Temperature (Tm) 215-225 °C150-180 °C59-64 °C
Decomposition Temp. (TGA) ~440 °C~305-350 °C~347-389 °C
Crystallinity Semi-crystallineAmorphous to semi-crystallineSemi-crystalline

Note: These values are approximate and can vary based on molecular weight, purity, and processing conditions.

Mechanical Properties

The mechanical integrity of a polymeric carrier is essential, especially for implantable devices or load-bearing applications.

PropertyPolyamide 6 (PA6)Polylactic Acid (PLA)Polycaprolactone (PCL)
Tensile Strength (MPa) 70-8550-7020-35
Young's Modulus (GPa) 2.5-3.63.0-4.00.2-0.4
Elongation at Break (%) 30-1002-10>100

Note: These values are approximate and can vary based on molecular weight, purity, and processing conditions.

Biocompatibility and In Vivo Degradation

The interaction of a polymer with the biological environment is a critical determinant of its suitability for drug delivery.

Polyamide 6 (PA6): PA6 is generally considered biocompatible. In vitro studies have shown that PA6 composite membranes do not induce degenerative effects on cells like NIH3T3 fibroblasts and exhibit a non-activating nature towards mouse peritoneal macrophages. The material shows good cell attachment and proliferation. However, its in vivo degradation is very slow, which can be a limitation for applications requiring complete resorption of the carrier.

Polylactic Acid (PLA): PLA is a well-established biocompatible and biodegradable polymer. Its degradation in vivo occurs through hydrolysis of its ester linkages, producing lactic acid, a natural metabolite. However, the acidic byproducts of PLA degradation can sometimes lead to a localized inflammatory response. Tissue reactions to PLA implants can range from a thin fibrous capsule with minimal inflammation to a more pronounced inflammatory response, especially during the later stages of degradation when the implant fragments.[1]

Polycaprolactone (PCL): PCL is also known for its excellent biocompatibility and slow degradation rate.[2] Its degradation, like PLA, proceeds via hydrolysis of ester bonds, but at a much slower pace, with in vivo degradation taking several months to years.[3][4] This slow degradation can be advantageous for long-term drug delivery. The in vivo foreign body response to PCL is generally mild, characterized by the formation of a fibrous capsule around the implant.[5]

Performance in Drug Delivery Systems

The choice of polymer significantly impacts the encapsulation efficiency and release kinetics of a drug.

Polyamide 6 (PA6): Due to its robust mechanical properties, PA6 is a suitable candidate for fabricating drug-loaded fibers, scaffolds, and nanoparticles. Polyamide-based nanoparticles, typically in the range of 80-100 nm, have been successfully used for drug delivery.[6] The release of drugs from PA6 matrices is often diffusion-controlled.

Polylactic Acid (PLA) and Polycaprolactone (PCL): Both PLA and PCL are extensively used for microencapsulation of hydrophilic and hydrophobic drugs.[7][8][9] Drug release from these polymers is governed by a combination of diffusion and polymer degradation. PLA, with its faster degradation rate, is often used for formulations requiring release over weeks to months, while PCL is preferred for longer-term delivery, spanning several months to years.[10] Comparative studies have shown that drug encapsulation efficiency can be high for both polymers, often exceeding 90%, depending on the drug and formulation method.[7][8]

Experimental Protocols

Detailed methodologies are crucial for reproducible research. Below are summarized protocols for key characterization techniques.

Gel Permeation Chromatography (GPC) for Molecular Weight Determination of PA6

Objective: To determine the number average (Mn), weight average (Mw), and polydispersity index (PDI) of Polyamide 6.

Protocol:

  • Solvent Preparation: Prepare a mobile phase of hexafluoroisopropanol (HFIP) containing 0.02 M sodium trifluoroacetate (NaTFAc) to minimize polymer aggregation.

  • Sample Preparation: Dissolve the PA6 sample in the mobile phase at a concentration of approximately 0.2% (w/v).

  • Instrumentation: Utilize a GPC system equipped with PL HFIPgel columns and a refractive index (RI) detector.

  • Calibration: Calibrate the system using a series of narrow polymethylmethacrylate (PMMA) standards.

  • Analysis: Inject the dissolved PA6 sample and analyze the resulting chromatogram to determine the molecular weight distribution based on the PMMA calibration curve.

Differential Scanning Calorimetry (DSC) of Biodegradable Polymers

Objective: To determine the glass transition temperature (Tg), melting temperature (Tm), and crystallinity of the polymers.

Protocol:

  • Sample Preparation: Accurately weigh 5-10 mg of the polymer sample into an aluminum DSC pan and seal it.

  • Instrumentation: Use a calibrated DSC instrument.

  • Thermal Program:

    • Equilibrate the sample at a starting temperature (e.g., 25°C).

    • Ramp the temperature at a controlled rate (e.g., 10°C/min) to a temperature above the expected melting point (e.g., 250°C for PA6, 200°C for PLA, 100°C for PCL).

    • Hold the sample at this temperature for a few minutes to erase its thermal history.

    • Cool the sample at a controlled rate (e.g., 10°C/min) back to the starting temperature.

    • Heat the sample again at the same controlled rate to obtain the final thermogram.

  • Data Analysis: Analyze the second heating scan to determine Tg, Tm, and the enthalpy of melting (ΔHm) to calculate the percent crystallinity.

Thermogravimetric Analysis (TGA) of Polymers

Objective: To evaluate the thermal stability and decomposition profile of the polymers.

Protocol:

  • Sample Preparation: Place a small, accurately weighed sample (5-10 mg) of the polymer into a TGA pan.

  • Instrumentation: Use a calibrated TGA instrument.

  • Thermal Program: Heat the sample from ambient temperature to a high temperature (e.g., 700°C) at a constant heating rate (e.g., 10°C/min) under a controlled atmosphere (typically nitrogen or air).

  • Data Analysis: Plot the sample weight as a function of temperature. The onset of weight loss indicates the beginning of thermal degradation.

Visualizing Experimental Workflows

Diagrams created using Graphviz (DOT language) can effectively illustrate experimental processes.

Polymer_Characterization_Workflow cluster_synthesis Polymer Synthesis cluster_characterization Characterization cluster_drug_delivery Drug Delivery Application Monomer (e.g., Ethyl 6-aminohexanoate) Monomer (e.g., Ethyl 6-aminohexanoate) Polymerization Polymerization Monomer (e.g., Ethyl 6-aminohexanoate)->Polymerization Heat/Catalyst Purification Purification Polymerization->Purification Precipitation/ Drying PA6 Polymer PA6 Polymer Purification->PA6 Polymer GPC GPC PA6 Polymer->GPC Molecular Weight DSC DSC PA6 Polymer->DSC Thermal Properties TGA TGA PA6 Polymer->TGA Thermal Stability Mechanical Testing Mechanical Testing PA6 Polymer->Mechanical Testing Tensile Properties Nanoparticle\nFabrication Nanoparticle Fabrication PA6 Polymer->Nanoparticle\nFabrication with Drug In Vitro\nDrug Release In Vitro Drug Release Nanoparticle\nFabrication->In Vitro\nDrug Release Biocompatibility\nTesting Biocompatibility Testing Nanoparticle\nFabrication->Biocompatibility\nTesting

References

A Comparative Guide to Analytical Methods for Determining Ethyl 6-Aminohexanoate Hydrochloride Concentration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of various analytical methods suitable for the quantitative determination of Ethyl 6-aminohexanoate hydrochloride. The selection of an appropriate analytical technique is critical for ensuring the quality, potency, and purity of pharmaceutical ingredients and research compounds. This document outlines the principles, experimental protocols, and performance characteristics of several key methods to aid in this selection process.

Introduction to Analytical Methodologies

This compound is a chemical compound featuring a primary amine, an ethyl ester, and a hydrochloride salt. This trifecta of functional groups allows for a range of analytical approaches. The primary methods evaluated here are High-Performance Liquid Chromatography (HPLC) with UV detection after derivatization, Gas Chromatography with Flame Ionization Detection (GC-FID) following derivatization, Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and Acid-Base Titration. Each method offers a unique set of advantages and limitations in terms of specificity, sensitivity, speed, and cost.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a cornerstone of pharmaceutical analysis. For a compound like Ethyl 6-aminohexanoate, which lacks a strong UV chromophore, a pre-column derivatization step is necessary to attach a UV-absorbing or fluorescent tag to the primary amine.[1][2] This allows for sensitive and specific detection. A common derivatizing agent for primary amines is o-phthalaldehyde (OPA) or dansyl chloride.[1]

Experimental Protocol: HPLC with OPA Derivatization
  • Standard & Sample Preparation:

    • Prepare a stock solution of this compound reference standard (e.g., 1 mg/mL) in a diluent such as 0.1 M HCl.[3]

    • Prepare a series of calibration standards by serial dilution of the stock solution.

    • Accurately weigh and dissolve the sample to a similar target concentration.

  • Derivatization Procedure:

    • In an autosampler vial, mix 50 µL of the standard or sample solution with 200 µL of a borate buffer (pH 9.5).

    • Add 50 µL of OPA/mercaptoethanol derivatizing reagent.

    • Vortex and allow the reaction to proceed for exactly 2 minutes at room temperature before injection.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 40 mM Phosphate buffer, pH 7.8.[4]

    • Mobile Phase B: Acetonitrile/Methanol/Water (45/45/10).[4]

    • Gradient: A linear gradient from 10% B to 70% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 40 °C.

    • Detector: UV Detector at 338 nm.

    • Injection Volume: 10 µL.

  • Quantification:

    • Construct a calibration curve by plotting the peak area of the derivatized analyte against the concentration of the standards.

    • Determine the concentration of the sample from the calibration curve using the measured peak area.

Workflow Diagram: HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_deriv Derivatization cluster_hplc HPLC Analysis cluster_data Data Analysis A Weigh Standard & Sample B Dissolve in 0.1 M HCl A->B C Prepare Calibration Curve Standards B->C D Mix Sample/Standard with Buffer C->D E Add OPA Reagent D->E F React for 2 min E->F G Inject into HPLC System F->G H Separation on C18 Column G->H I UV Detection (338 nm) H->I J Integrate Peak Area I->J K Construct Calibration Curve J->K L Calculate Concentration K->L

Workflow for HPLC-UV analysis with pre-column derivatization.

Method 2: Gas Chromatography with Flame Ionization Detection (GC-FID)

Gas chromatography is a powerful technique for separating and analyzing volatile compounds.[5] To analyze Ethyl 6-aminohexanoate, which has low volatility due to its amine group and hydrochloride salt, a derivatization step is required to convert it into a more volatile form. This is typically achieved by silylation or acylation of the amine group.

Experimental Protocol: GC-FID with Silylation
  • Standard & Sample Preparation:

    • Prepare a stock solution of the reference standard (e.g., 1 mg/mL) in a suitable aprotic solvent like Dichloromethane.

    • Prepare calibration standards by serial dilution.

    • Accurately weigh and dissolve the sample in the same solvent.

  • Derivatization Procedure:

    • To 100 µL of standard or sample solution in a GC vial, add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS).

    • Cap the vial tightly and heat at 70 °C for 30 minutes.

    • Cool to room temperature before injection.

  • Chromatographic Conditions:

    • Column: DB-5 or similar non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium or Hydrogen, constant flow of 1.2 mL/min.

    • Injector Temperature: 250 °C.

    • Oven Program: Initial temperature 100 °C, hold for 2 min, ramp at 15 °C/min to 280 °C, hold for 5 min.

    • Detector: Flame Ionization Detector (FID) at 300 °C.

    • Injection Volume: 1 µL (split mode, e.g., 20:1).

  • Quantification:

    • Use an internal standard (e.g., n-dodecane) added during the preparation step to improve precision.

    • Create a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against concentration.

    • Calculate the sample concentration based on its area ratio.

Workflow Diagram: GC-FID Analysis

GC_Workflow cluster_prep Sample & Standard Preparation cluster_deriv Derivatization cluster_gc GC Analysis cluster_data Data Analysis A Weigh Standard & Sample B Dissolve in Aprotic Solvent (e.g., DCM) A->B C Add Internal Standard (IS) B->C D Add Silylating Agent (BSTFA) C->D E Heat at 70°C for 30 min D->E F Cool to RT E->F G Inject into GC System F->G H Separation on DB-5 Column G->H I FID Detection H->I J Calculate Peak Area Ratios (Analyte/IS) I->J K Construct Calibration Curve J->K L Calculate Concentration K->L

Workflow for GC-FID analysis with silylation derivatization.

Method 3: Quantitative Nuclear Magnetic Resonance (qNMR)

Quantitative NMR (qNMR) is a primary analytical method that can determine the concentration of a substance without the need for a specific reference standard of the same compound.[6] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei contributing to that signal.[7] By using a certified internal standard of a different, stable compound, the concentration of the analyte can be accurately calculated.[8]

Experimental Protocol: ¹H qNMR
  • Sample Preparation:

    • Accurately weigh a certified internal standard (e.g., maleic acid, dimethyl sulfone) into a vial.

    • Accurately weigh the this compound sample into the same vial.

    • Dissolve the mixture in a known volume of a deuterated solvent (e.g., D₂O or MeOD-d₄). Ensure complete dissolution.[7]

    • Transfer an exact volume (e.g., 600 µL) to an NMR tube.

  • NMR Data Acquisition:

    • Spectrometer: 400 MHz or higher.

    • Pulse Sequence: A standard quantitative pulse sequence with a long relaxation delay (D1 ≥ 5 x T₁ of the slowest relaxing proton) to ensure full signal recovery.

    • Acquisition Parameters: Sufficient number of scans for a good signal-to-noise ratio (e.g., 16-64 scans).

    • Ensure uniform excitation of the spectral window.[8]

  • Data Processing and Quantification:

    • Apply appropriate phasing and baseline correction to the spectrum.

    • Integrate a well-resolved, unique signal for the analyte (e.g., the triplet of the -OCH₂- protons) and a unique signal for the internal standard.

    • Calculate the concentration using the following formula: C_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_IS / MW_analyte) * (W_IS / W_analyte) * P_IS Where: I = Integral area, N = Number of protons for the integrated signal, MW = Molecular Weight, W = Weight, P = Purity of the internal standard.

Logical Diagram: qNMR Analysis

qNMR_Logic cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_calc Calculation A Accurately Weigh Analyte & Internal Std. B Dissolve in Deuterated Solvent A->B C Transfer to NMR Tube B->C D Acquire ¹H Spectrum C->D E Ensure Full Relaxation (Long D1) D->E F Phase & Baseline Correction E->F G Integrate Unique Signals (Analyte & Std.) F->G H Apply qNMR Formula G->H I Determine Absolute Concentration/Purity H->I

Logical flow for concentration determination by qNMR.

Method 4: Acid-Base Titration

Titration is a classic, cost-effective analytical method.[9] For this compound, the hydrochloride salt can be titrated with a standardized strong base (like NaOH) to determine its molar quantity. This method is straightforward but may lack specificity if other acidic or basic impurities are present.[10]

Experimental Protocol: Potentiometric Titration
  • Reagent Preparation:

    • Prepare and standardize a 0.1 M Sodium Hydroxide (NaOH) solution against a primary standard (e.g., potassium hydrogen phthalate - KHP).

  • Sample Preparation:

    • Accurately weigh a quantity of the sample (e.g., 150-200 mg) and dissolve it in a suitable solvent, such as a mixture of water and ethanol.

  • Titration Procedure:

    • Immerse a calibrated pH electrode into the sample solution.

    • Titrate the sample with the standardized 0.1 M NaOH solution, recording the pH and the volume of titrant added.

    • Continue the titration past the equivalence point.

  • Quantification:

    • Determine the equivalence point from the titration curve (the point of maximum inflection, often found using the first or second derivative of the curve).

    • Calculate the concentration (as % purity) using the formula: % Purity = (V_NaOH * M_NaOH * MW_analyte) / (W_sample * 1000) * 100 Where: V = Volume of NaOH at equivalence point (mL), M = Molarity of NaOH, MW = Molecular Weight of analyte, W = Weight of sample (g).

Workflow Diagram: Titration Analysis

Titration_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis A Standardize 0.1 M NaOH Titrant B Accurately Weigh & Dissolve Sample A->B C Titrate with NaOH B->C D Record pH vs. Volume of Titrant C->D E Plot Titration Curve D->E F Determine Equivalence Point E->F G Calculate Molarity or Purity F->G

Workflow for quantitative analysis by potentiometric titration.

Quantitative Performance Comparison

The following table summarizes the typical performance characteristics of the described analytical methods. The values presented are representative and may vary based on instrumentation, specific conditions, and optimization.

Parameter HPLC-UV (Derivatized) GC-FID (Derivatized) ¹H qNMR Acid-Base Titration
Specificity HighHighVery HighLow to Moderate
Linearity (R²) > 0.999> 0.999N/A (Primary Method)N/A (Absolute Method)
Accuracy (% Recovery) 98 - 102%98 - 102%99 - 101%98 - 102%
Precision (%RSD) < 1.0%< 1.5%< 0.5%< 2.0%
LOD / LOQ Low (ng/mL)Low (ng/mL)Moderate (µg/mL)High (mg/mL)
Throughput ModerateModerateLowHigh
Cost (Equipment) HighModerateVery HighLow
Cost (Per Sample) ModerateModerateHighLow
Expertise Required HighHighVery HighModerate

Conclusion and Recommendations

The choice of analytical method for determining the concentration of this compound depends heavily on the specific requirements of the analysis.

  • For high-throughput quality control where specificity is not a major concern and concentrations are high , Acid-Base Titration is an excellent, cost-effective choice.

  • For routine purity and potency testing requiring high specificity and sensitivity , HPLC-UV with derivatization is the industry standard, offering a robust and reliable platform.

  • When analyzing for volatile impurities alongside the main component , GC-FID can be a suitable alternative, though it also requires a derivatization step.

  • For use as a primary reference standard or for certifying the purity of materials without a specific reference standard , qNMR is unparalleled in its accuracy and direct traceability, providing structural confirmation and quantification simultaneously.[6]

Ultimately, a multi-faceted approach, potentially using qNMR to certify a primary standard and then employing a validated HPLC method for routine analysis, represents a comprehensive and rigorous strategy for quality assurance in a drug development setting.

References

A Comparative Guide to the Spectroscopic Analysis of Ethyl 6-aminohexanoate Hydrochloride and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative spectroscopic analysis of Ethyl 6-aminohexanoate hydrochloride and related amino acid esters. Due to the limited availability of public experimental spectra for this compound, this guide utilizes data from its close structural analog, Mthis compound, and the corresponding free base, Ethyl 6-aminohexanoate, to provide a comprehensive overview for researchers. The principles and techniques discussed are directly applicable to the analysis of this compound.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for Mthis compound and related compounds. These values are essential for the identification and characterization of these molecules.

Table 1: ¹H NMR Chemical Shift Data (δ, ppm)

CompoundSolvent-CH₃ (ester)-OCH₂- (ester)-CH₂-C=O-CH₂-N⁺H₃Other -CH₂-N⁺H₃Reference
Mthis compoundDMSO-d₆3.57 (s)N/A2.28 (t)3.14 (q)1.48 (m), 1.23 (m)9.35 (br t)[1]
Ethyl 6-bromohexanoateCDCl₃1.25 (t)4.12 (q)2.32 (t)N/A1.88 (p), 1.68 (p), 1.48 (p)N/A[2]

Note: The spectrum for Ethyl 6-bromohexanoate is provided as a reference for the ethyl ester group signals.

Table 2: ¹³C NMR Chemical Shift Data (δ, ppm)

CompoundSolventC=O-OCH₂--O-CH₃-CH₂-C=O-CH₂-N⁺H₃Other -CH₂-Reference
Mthis compound(Computed)173.2N/A51.533.639.125.8, 25.2, 24.1[3]

Table 3: Infrared (IR) Spectroscopy Data (cm⁻¹)

CompoundTechniqueN⁺-H stretchC-H stretchC=O stretchC-O stretchReference
Mthis compoundKBr-Pellet~3000-2800 (broad)~2950, 2860~1730~1170[3]

Table 4: Mass Spectrometry Data (m/z)

CompoundIonization Method[M+H]⁺Key FragmentsReference
6-Aminohexanoic acidLC-ESI-QTOF132.1024114.0916 ([M+H-H₂O]⁺), 96.0819, 73.0656[4]
Ethyl hexanoateGC-MSN/A (EI)88.0 (base peak), 99.0, 60.0, 43.0, 29.0[5]

Note: Mass spectrometry data for the hydrochloride salts are often acquired for the free base after in-source dissociation.

Experimental Protocols

Accurate spectroscopic analysis relies on meticulous sample preparation and data acquisition. Below are detailed protocols for the key analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Weigh 5-25 mg of the sample for ¹H NMR or 50-100 mg for ¹³C NMR.

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, CDCl₃) in a clean, dry vial.[6]

    • For quantitative analysis, a known amount of an internal standard may be added.[7]

    • Transfer the solution to a high-quality 5 mm NMR tube.[6]

    • If necessary, filter the solution to remove any particulate matter.[6]

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • For ¹H NMR, acquire the spectrum using a standard single-pulse experiment.

    • For ¹³C NMR, a proton-decoupled experiment is typically used to simplify the spectrum and improve sensitivity.

    • Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

    • Reference the spectrum using the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation (ATR - Attenuated Total Reflectance):

    • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Record a background spectrum of the empty ATR crystal.[8]

    • Place a small amount of the solid sample onto the crystal, ensuring complete coverage.[8]

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.[8]

  • Data Acquisition:

    • Acquire the sample spectrum. The instrument software will automatically subtract the background spectrum.

    • Typically, spectra are collected in the mid-IR range (4000-400 cm⁻¹).

    • The number of scans can be adjusted to improve the signal-to-noise ratio.[8]

    • After analysis, clean the ATR crystal thoroughly.

Mass Spectrometry (MS)
  • Sample Preparation (LC-MS):

    • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile/water).

    • The concentration should be optimized to avoid detector saturation, typically in the µg/mL to ng/mL range.

    • Filter the sample solution through a 0.22 µm syringe filter to remove any particulates.

  • Data Acquisition:

    • The sample is introduced into the mass spectrometer via a liquid chromatograph (LC) or direct infusion.

    • Electrospray ionization (ESI) is a common technique for polar molecules like amino acid esters, typically in positive ion mode to observe the [M+H]⁺ ion.

    • Acquire a full scan mass spectrum to identify the molecular ion.

    • Perform fragmentation analysis (MS/MS) on the molecular ion to obtain structural information.

Workflow and Data Interpretation

The following diagram illustrates the general workflow for the spectroscopic analysis of a small molecule like this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_data Data Processing & Analysis cluster_interpretation Structure Elucidation Sample Ethyl 6-aminohexanoate hydrochloride Dissolution Dissolution in Deuterated Solvent (NMR) or Volatile Solvent (MS) Sample->Dissolution Solid_Prep Solid Sample (IR) Sample->Solid_Prep NMR NMR Spectrometer (¹H, ¹³C) Dissolution->NMR MS Mass Spectrometer Dissolution->MS IR FTIR Spectrometer Solid_Prep->IR NMR_Data NMR Spectrum (Chemical Shifts, Coupling Constants) NMR->NMR_Data IR_Data IR Spectrum (Functional Groups) IR->IR_Data MS_Data Mass Spectrum (Molecular Weight, Fragmentation) MS->MS_Data Structure Final Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

General workflow for spectroscopic analysis.

This guide provides a foundational framework for the spectroscopic analysis of this compound and its analogs. By comparing experimental data with the reference values and following the outlined protocols, researchers can confidently identify and characterize these compounds.

References

A Comparative Guide to Protein Stabilization: Assessing the Impact of Ethyl 6-aminohexanoate hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring protein stability is a cornerstone of successful therapeutic design and application. This guide provides a comparative analysis of Ethyl 6-aminohexanoate hydrochloride and its potential impact on protein stability, contrasting it with established stabilizing agents. While commonly recognized as a linker in Proteolysis Targeting Chimeras (PROTACs) for protein degradation, its parent molecule, 6-aminohexanoic acid, exhibits properties that warrant a closer examination of its role in protein interactions.

This compound: A Dual Perspective

This compound is a derivative of 6-aminohexanoic acid, an analogue of the amino acid lysine.[1] Its primary application in recent biomedical research is as a flexible linker in the synthesis of PROTACs.[2][3][4] PROTACs are heterobifunctional molecules designed to recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.[2][5] In this context, the linker's role is to facilitate the formation of a stable ternary complex (target protein-PROTAC-E3 ligase), which is a critical step for protein degradation, not stabilization.[3][5]

However, the parent molecule, 6-aminohexanoic acid (also known as epsilon-aminocaproic acid or EACA), has been shown to have stabilizing effects in specific biological systems. It is used clinically as an antifibrinolytic agent, where it inhibits the degradation of fibrin clots by preventing the binding of plasminogen and plasmin to fibrin.[1][6] Furthermore, some studies have suggested that 6-aminohexanoic acid can act as a chemical chaperone, for instance, by increasing the secretion and reducing the pre-secretory degradation of apolipoprotein(a).[7] These findings suggest that while the ethyl ester derivative is a component of a protein degradation system, the core molecule has the potential to stabilize certain protein conformations or interactions.

Comparison with Alternative Protein Stabilizers

The stability of a protein can be influenced by a variety of excipients that are broadly classified as stabilizers. These agents can prevent aggregation, denaturation, and loss of function. Below is a comparison of this compound's potential (or inferred) properties with those of common protein stabilizers.

Stabilizing Agent ClassExamplesMechanism of ActionPotential Role of this compound
Amino Acids Arginine, Proline, GlycineArginine can suppress aggregation.[8] Proline is known to be a general protein stabilizer.As an amino acid derivative, it might interact with the protein surface. Its hydrophobic chain could potentially interact with exposed hydrophobic patches, but this could either prevent aggregation or, in some cases, induce it.
Polyols/Sugars Glycerol, Sucrose, TrehalosePreferential exclusion from the protein surface, which favors a more compact, folded state. They increase the energy required to expand the protein's surface area during unfolding.The flexible, hydrophobic nature of the hexanoate chain is unlikely to cause preferential exclusion in the same way as highly hydroxylated polyols and sugars.
Polymers Polyethylene glycol (PEG)Similar to polyols, PEG can cause preferential exclusion. It is also used in PROTAC linkers to improve solubility and pharmacokinetic properties.[3][9]The hexanoate chain is a short, flexible alkyl chain, which is a common component in more complex linkers like PEG-based linkers used in PROTACs.[3][9]
Surfactants Polysorbates (e.g., Tween 20, Tween 80)Prevent aggregation at interfaces (e.g., air-water) and can stabilize proteins by interacting with hydrophobic regions.Its amphipathic nature (hydrophilic amino group and hydrophobic alkyl chain) might confer some surfactant-like properties, though likely weaker than conventional surfactants.

Experimental Protocols for Assessing Protein Stability

To empirically determine the effect of this compound on a specific protein, a variety of biophysical techniques can be employed. The most common and high-throughput method is the Thermal Shift Assay (TSA).

The Thermal Shift Assay measures the change in the thermal denaturation temperature (Tm) of a protein in the presence of a ligand or excipient.[10][11] An increase in Tm indicates that the compound stabilizes the protein, while a decrease suggests destabilization.[11]

Principle: The assay uses a fluorescent dye (e.g., SYPRO Orange) that binds to exposed hydrophobic regions of a protein as it unfolds upon heating.[11][12] The increase in fluorescence is monitored using a real-time PCR instrument, and the midpoint of this transition is the melting temperature (Tm).[13]

Detailed Protocol:

  • Protein and Compound Preparation:

    • Prepare a stock solution of the purified protein of interest in a suitable buffer (e.g., 100 mM HEPES, pH 7.5, 150 mM NaCl). The final concentration in the assay is typically 1-5 µM.

    • Prepare a stock solution of this compound (e.g., 100 mM in deionized water). Create a dilution series to test a range of concentrations.

    • Prepare a stock solution of a known stabilizing agent (e.g., 1 M Arginine) as a positive control and a known denaturant (e.g., 8 M Guanidine HCl) as a negative control.

  • Assay Setup (96-well plate format):

    • In each well of a 96-well PCR plate, add the following components to a final volume of 25 µL:

      • Protein solution to the desired final concentration.

      • This compound, control stabilizer, or buffer to the desired final concentration.

      • SYPRO Orange dye to a final concentration of 5X (from a 5000X stock in DMSO).

    • Include control wells with:

      • Protein and buffer only (no compound).

      • Buffer and compound only (no protein).

  • Data Acquisition:

    • Seal the 96-well plate and centrifuge briefly to mix the contents.

    • Place the plate in a real-time PCR instrument.

    • Set up a melt curve experiment with the following parameters:

      • Initial temperature: 25 °C

      • Final temperature: 95 °C

      • Ramp rate: 1 °C/minute

      • Data acquisition at every 1 °C increment.

  • Data Analysis:

    • The instrument software will generate melt curves (fluorescence vs. temperature).

    • The melting temperature (Tm) is typically calculated from the peak of the first derivative of the melt curve.

    • A positive shift in Tm (ΔTm > 0) compared to the protein-only control indicates stabilization. A negative shift (ΔTm < 0) indicates destabilization.

TechniquePrincipleInformation Gained
Differential Scanning Calorimetry (DSC) Measures the heat absorbed by a protein solution as the temperature is increased, directly measuring the enthalpy of unfolding.Provides a highly accurate Tm and thermodynamic parameters of unfolding (ΔH, ΔCp).
Circular Dichroism (CD) Spectroscopy Measures the differential absorption of left- and right-circularly polarized light by chiral molecules, which is sensitive to the protein's secondary structure.Can monitor changes in secondary structure during thermal or chemical denaturation to determine Tm.
Dynamic Light Scattering (DLS) Measures the size distribution of particles in a solution by analyzing fluctuations in scattered light intensity.Detects the onset of aggregation as a function of temperature or time.

Visualizing Experimental Workflows and Mechanisms

To clarify the processes described, the following diagrams are provided in the DOT language for Graphviz.

experimental_workflow cluster_prep 1. Preparation cluster_setup 2. Assay Setup cluster_acq 3. Data Acquisition cluster_analysis 4. Data Analysis p Purified Protein plate 96-well PCR Plate p->plate c Test Compound (Ethyl 6-aminohexanoate HCl) c->plate d Fluorescent Dye (SYPRO Orange) d->plate rtpcr Real-Time PCR (Melt Curve) plate->rtpcr Heating Ramp mc Melt Curve rtpcr->mc Fluorescence Data tm Calculate Tm mc->tm delta_tm ΔTm Analysis (Stabilization/Destabilization) tm->delta_tm

Caption: Workflow for Thermal Shift Assay (TSA).

protac_mechanism cluster_components PROTAC Components cluster_process Mechanism of Action protac PROTAC Molecule ternary Ternary Complex (Target-PROTAC-E3) protac->ternary linker Linker (e.g., Ethyl 6-aminohexanoate based) linker->protac target_ligand Target-binding Ligand target_ligand->protac e3_ligand E3 Ligase-binding Ligand e3_ligand->protac target Target Protein target->ternary e3 E3 Ubiquitin Ligase e3->ternary ub Ubiquitination ternary->ub Proximity-induced degradation Proteasomal Degradation ub->degradation

References

performance comparison of different aminohexanoate esters in synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate protecting group is a critical decision that can significantly impact the efficiency, yield, and purity of a synthetic pathway. This guide provides a detailed comparative analysis of four commonly used aminohexanoate esters: methyl, ethyl, tert-butyl, and benzyl esters. The performance of these esters as protecting groups for the carboxylic acid functionality of 6-aminohexanoic acid is evaluated based on key performance indicators in chemical synthesis. This comparison is supported by representative experimental data and detailed protocols to aid in the strategic selection of a protecting group based on the specific requirements of the synthetic route.

The choice between methyl, ethyl, tert-butyl, and benzyl esters for the protection of 6-aminohexanoic acid is contingent on the overall synthetic strategy, particularly the desired deprotection conditions and compatibility with other functional groups in the molecule.

Performance Comparison at a Glance

The following table summarizes the key performance indicators for methyl, ethyl, tert-butyl, and benzyl aminohexanoate esters based on typical outcomes in organic synthesis.

ParameterMethyl EsterEthyl EsterTert-Butyl (tBu) EsterBenzyl (Bn) Ester
Typical Yield (Protection) 85-95%90-98%[1]80-90%[2]85-95%[2]
Typical Purity >95%>95%>95%[2]>95%[2]
Stability Stable to a wide range of non-reductive reagents.Stable to a wide range of non-reductive reagents.Stable to basic and nucleophilic reagents.[2]Stable to a wide range of non-reductive reagents.[2]
Deprotection Conditions Saponification (e.g., LiOH, NaOH)Saponification (e.g., LiOH, NaOH)Moderate to strong acids (e.g., Trifluoroacetic acid - TFA).[2]Catalytic hydrogenolysis (e.g., H₂, Pd/C) or strong acids (e.g., HBr/AcOH).[2]
Compatibility General synthesisGeneral synthesisFmoc/tBu SPPS strategy.[2]Boc/Bzl SPPS strategy.[2]
Key Advantages High stability, cost-effective.High stability, good yields.[1]Facile cleavage under mild acidic conditions.[2]High stability, orthogonal to many other protecting groups.[2]
Key Disadvantages Harsh basic deprotection conditions.Harsh basic deprotection conditions.Acid-labile, may not be suitable for acid-sensitive substrates.Requires specific catalysts that can be sensitive to poisoning.[2]

Experimental Protocols

The following sections provide detailed methodologies for the key steps in the synthesis and deprotection of each aminohexanoate ester.

Synthesis of Aminohexanoate Esters (Protection)

A general and efficient method for the synthesis of aminohexanoate esters involves the Fischer esterification of 6-aminohexanoic acid.

Materials:

  • 6-Aminohexanoic acid

  • Anhydrous alcohol (Methanol, Ethanol, or Benzyl alcohol)

  • Thionyl chloride (SOCl₂) or a strong acid catalyst (e.g., concentrated H₂SO₄)

  • Anhydrous diethyl ether or other suitable organic solvent

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • For tert-butyl ester: tert-butanol, anhydrous magnesium sulfate, and boron trifluoride diethyl etherate.[3]

Procedure (for Methyl, Ethyl, and Benzyl Esters):

  • Suspend 6-aminohexanoic acid in the corresponding anhydrous alcohol (e.g., methanol for the methyl ester).

  • Cool the mixture in an ice bath and slowly add thionyl chloride dropwise with stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours.

  • Monitor the reaction progress using a suitable analytical technique (e.g., TLC or HPLC).

  • Once the reaction is complete, remove the excess alcohol under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., diethyl ether) and wash with saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ester.

  • Purify the product by distillation or column chromatography.

Procedure (for Tert-Butyl Ester): A preparation of tert-butyl esters of amino acids can be achieved using protected amino acids and tert-butanol with anhydrous magnesium sulfate and an excess of boron trifluoride diethyl etherate as additional reagents.[3] This method provides tert-butyl esters in good yields and is tolerated by a variety of amino acid side chains and substituents.[3]

Cleavage of Aminohexanoate Esters (Deprotection)

The choice of deprotection method is critical and depends on the stability of other functional groups within the molecule.

Methyl and Ethyl Ester Deprotection (Saponification):

  • Dissolve the aminohexanoate ester in a mixture of water and a co-solvent like methanol or THF.

  • Add an aqueous solution of a base (e.g., 1 M NaOH or LiOH).

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or HPLC).

  • Acidify the reaction mixture with a suitable acid (e.g., 1 M HCl) to protonate the resulting carboxylate.

  • Extract the product with an organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the deprotected 6-aminohexanoic acid.

Tert-Butyl Ester Deprotection (Acidolysis):

  • Dissolve the tert-butyl aminohexanoate in a suitable solvent such as dichloromethane (DCM).

  • Add an excess of a strong acid, typically trifluoroacetic acid (TFA). A common cleavage cocktail is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIPS) as a scavenger.

  • Stir the mixture at room temperature for 1-2 hours.

  • Remove the TFA and other volatile components under reduced pressure.

  • Precipitate the deprotected product by adding cold diethyl ether.

  • Collect the solid product by filtration and wash with cold ether.

Benzyl Ester Deprotection (Catalytic Hydrogenolysis):

  • Dissolve the benzyl aminohexanoate in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).

  • Add a catalytic amount of palladium on carbon (Pd/C).

  • Stir the reaction mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) until the reaction is complete (monitored by TLC or HPLC).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected 6-aminohexanoic acid.

Visualizing the Workflow

The following diagrams illustrate the generalized experimental workflows for the synthesis and deprotection of the different aminohexanoate esters.

Synthesis_Workflow cluster_synthesis Ester Synthesis (Protection) Start Start Reactants 6-Aminohexanoic Acid + Alcohol (MeOH, EtOH, BnOH, or tBuOH) + Catalyst (SOCl₂ or BF₃·OEt₂) Start->Reactants 1. Mix Reaction Esterification (Reflux or Stir at RT) Reactants->Reaction 2. React Workup Neutralization, Extraction, Drying Reaction->Workup 3. Process Purification Distillation or Chromatography Workup->Purification 4. Isolate Product Aminohexanoate Ester Purification->Product 5. Obtain

Caption: Generalized workflow for the synthesis of aminohexanoate esters.

Deprotection_Workflow cluster_me_et Methyl/Ethyl Ester cluster_tbu Tert-Butyl Ester cluster_bn Benzyl Ester Ester Aminohexanoate Ester Saponification Saponification (NaOH or LiOH) Ester->Saponification Acidolysis Acidolysis (TFA) Ester->Acidolysis Hydrogenolysis Catalytic Hydrogenolysis (H₂, Pd/C) Ester->Hydrogenolysis Deprotected_Acid 6-Aminohexanoic Acid Saponification->Deprotected_Acid Acidolysis->Deprotected_Acid Hydrogenolysis->Deprotected_Acid

Caption: Deprotection pathways for different aminohexanoate esters.

Conclusion

The selection of an aminohexanoate ester protecting group is a strategic decision that should be guided by the specific requirements of the synthetic route. Methyl and ethyl esters are cost-effective and stable but require harsh basic conditions for removal. Tert-butyl esters are ideal for strategies requiring mild acidic deprotection, such as in Fmoc-based solid-phase peptide synthesis.[2] Benzyl esters offer high stability and orthogonality, being removable under neutral conditions via catalytic hydrogenolysis, which is advantageous in Boc-based strategies.[2] By understanding the performance characteristics and experimental protocols associated with each ester, researchers can optimize their synthetic strategies to achieve higher yields and purity in their target molecules.

References

Safety Operating Guide

Proper Disposal of Ethyl 6-aminohexanoate Hydrochloride: A Safety and Operations Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and regulatory compliance. This guide provides essential information and step-by-step procedures for the safe disposal of Ethyl 6-aminohexanoate hydrochloride (CAS No: 3633-17-8).

Chemical and Hazard Data

A clear understanding of the substance's properties and associated hazards is the first step in safe handling and disposal.

PropertyValue
Molecular Formula C8H18ClNO2
Molecular Weight 195.69 g/mol [1][2]
GHS Hazard Statements H315: Causes skin irritation
H319: Causes serious eye irritation
H335: May cause respiratory irritation
Signal Word Warning

Disposal Protocol

The recommended procedure for the disposal of this compound is to utilize a licensed professional waste disposal service.[3] This ensures that the material is handled and disposed of in accordance with all applicable national and local regulations.[4] Do not attempt to dispose of this chemical down the drain or with general laboratory waste.

Step-by-Step Disposal Procedure:

  • Consult Safety Data Sheet (SDS): Before handling the chemical, always review the most current SDS.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles with side shields, chemical-resistant gloves, and a lab coat. If there is a risk of dust formation, use respiratory protection.

  • Containerization:

    • Leave the chemical in its original container whenever possible.[4]

    • If transferring is necessary, use a clearly labeled, suitable, and closed container.

    • Ensure the container is not leaking and is clean on the outside.

  • Segregation: Do not mix this compound with other waste chemicals.[4]

  • Storage Pending Disposal:

    • Store the sealed waste container in a designated, well-ventilated area away from incompatible materials.

    • Follow the storage temperature guidelines, which are typically 2-8°C in an inert atmosphere.[3]

  • Engage a Licensed Disposal Service:

    • Contact a certified chemical waste disposal company to arrange for pickup and proper disposal.

    • Provide the disposal company with a complete and accurate description of the waste, including its chemical name and any known hazards.

  • Documentation: Maintain records of the disposal, including the date, quantity of waste, and the name of the disposal company, in accordance with your institution's policies and local regulations.

Disposal Decision Workflow

The following diagram outlines the logical steps for the proper disposal of this compound.

start Start: Have Ethyl 6-aminohexanoate hydrochloride for Disposal sds Consult Safety Data Sheet (SDS) start->sds ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) sds->ppe container Ensure Proper Containerization (Original or Labeled, Sealed Container) ppe->container segregate Segregate from Other Waste container->segregate storage Store Safely in Designated Area segregate->storage contact Contact Licensed Professional Waste Disposal Service storage->contact provide_info Provide Accurate Waste Information contact->provide_info schedule Schedule Waste Pickup provide_info->schedule document Document Disposal Records schedule->document end_disp Disposal Complete document->end_disp

References

Essential Safety and Operational Guide for Handling Ethyl 6-aminohexanoate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety protocols and logistical plans for researchers, scientists, and drug development professionals handling Ethyl 6-aminohexanoate hydrochloride. Adherence to these procedures is critical for ensuring personal safety and maintaining a secure laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified with the following hazards:

  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[1][2]

  • H335: May cause respiratory irritation.[1][2]

To mitigate these risks, the following personal protective equipment is mandatory.

PPE CategorySpecificationRationale
Hand Protection Nitrile glovesProvides effective protection against skin contact and incidental splashes.[3][4][5] For extended contact, consider thicker, chemical-resistant gloves.
Eye and Face Protection Indirect-vented, anti-fog safety gogglesShields eyes from dust particles and chemical splashes while preventing fogging that could obscure vision.[6][7][8] A face shield should be worn over goggles if there is a significant splash risk.[3]
Body Protection Polyester/cotton blend lab coatProtects skin and personal clothing from contamination.[9][10] Ensure the lab coat has long sleeves and a secure front closure.[9]
Respiratory Protection Not generally required with adequate ventilationUse in a well-ventilated area or a chemical fume hood to avoid inhaling dust. If ventilation is insufficient, a NIOSH-approved respirator may be necessary.[1]
Foot Protection Closed-toe shoesPrevents injuries from spills and dropped objects.[3][11]

Handling and Storage Protocol

Handling:

  • Engineering Controls: Handle this compound in a well-ventilated area. The use of a chemical fume hood is strongly recommended to minimize inhalation of dust.

  • Procedural Controls: Avoid generating dust.[1] Weigh and transfer the solid in a manner that minimizes airborne particles. After handling, wash hands thoroughly with soap and water.[1]

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.

  • Keep away from incompatible materials.

Emergency Procedures

Emergency ScenarioImmediate Action Steps
Eye Contact Immediately flush eyes with copious amounts of water for at least 15-20 minutes, occasionally lifting the upper and lower eyelids.[5][12][13][14] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[1][13]
Skin Contact Remove contaminated clothing. Immediately wash the affected area with plenty of soap and water.[12] If skin irritation occurs, seek medical attention.[1]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.[1]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][6]

Spill and Disposal Plan

Spill Cleanup:

  • Evacuate and Secure: Evacuate non-essential personnel from the immediate area. Ensure adequate ventilation.

  • Don Appropriate PPE: Wear the prescribed PPE, including gloves, goggles, and a lab coat.

  • Contain the Spill: Carefully sweep up the solid material, avoiding dust generation.[1] Use a scoop and place the spilled solid into a designated, labeled waste container.[15]

  • Decontaminate: Wipe the spill area with a damp cloth or paper towel. Place the cleaning materials into the waste container.

  • Dispose of Waste: Seal the waste container and label it appropriately for chemical waste disposal.

Waste Disposal:

  • Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations.[1]

  • Offer surplus and non-recyclable solutions to a licensed disposal company.[1]

  • Contaminated packaging should be disposed of as unused product.[1] Do not mix with other waste. Leave chemicals in their original containers where possible.[12]

Workflow for Handling this compound

Workflow for Handling this compound A 1. Preparation & PPE B 2. Weighing & Handling (in Fume Hood) A->B C 3. Experimental Use B->C F Spill Occurs B->F Potential H Exposure Event B->H Potential D 4. Decontamination C->D C->F Potential C->H Potential E 5. Waste Disposal D->E G Emergency Spill Response F->G Activate G->D Post-Cleanup I First Aid & Medical Attention H->I Activate

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 6-aminohexanoate hydrochloride
Reactant of Route 2
Reactant of Route 2
Ethyl 6-aminohexanoate hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.